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alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol Documentation Hub

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  • Product: alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
  • CAS: 83949-35-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Technical Whitepaper: Structural Dynamics, Reactivity, and Applications of -Cyclopropyl-3,4-dimethylbenzyl Alcohol Executive Summary & Molecular Architecture As drug discovery and agrochemical development pivot toward mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Dynamics, Reactivity, and Applications of -Cyclopropyl-3,4-dimethylbenzyl Alcohol

Executive Summary & Molecular Architecture

As drug discovery and agrochemical development pivot toward more complex, metabolically stable scaffolds, the strategic incorporation of cyclopropyl moieties has become a cornerstone of modern molecular design.


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 83949-35-3) represents a highly specialized aryl-cyclopropyl carbinol system.

Structurally, this molecule features a secondary benzylic alcohol flanked by a rigid, electron-donating 3,4-dimethylphenyl group and a highly strained cyclopropyl ring. This unique architecture makes it not only a valuable synthetic intermediate for advanced active pharmaceutical ingredients (APIs) but also a fascinating substrate for studying non-classical carbocation dynamics.

Physicochemical Properties & Critical Safety Profile

Understanding the baseline metrics of this compound is essential for both synthetic planning and safe handling. Notably, commercial safety data indicates severe toxicity, requiring stringent laboratory controls.

Quantitative Data Summary
PropertyValueSource / Verification
Chemical Name

-Cyclopropyl-3,4-dimethylbenzyl alcohol
[1]
Synonyms Cyclopropyl(3,4-dimethylphenyl)methanol[2]
CAS Number 83949-35-3[1]
Molecular Formula C12H16O[1]
Molecular Weight 176.26 g/mol Calculated standard
SMILES String OC(C1=CC=C(C)C(C)=C1)C2CC2[1]
InChIKey NSHXDLNNWOMQPK-UHFFFAOYSA-N[1]
Hazard & Handling Profile

According to authoritative safety data[1], this compound is classified under the "Danger" signal word with the following critical hazard codes:

  • H301: Toxic if swallowed (Acute Tox. 3 Oral).

  • H310: Fatal in contact with skin (Acute Tox. 1 Dermal).

  • H400: Very toxic to aquatic life (Aquatic Acute 1).

Causality in Handling: Because the molecule is highly lipophilic (driven by the 3,4-dimethylphenyl and cyclopropyl groups), it can rapidly penetrate the dermal barrier. All experimental procedures must be conducted in a Class II fume hood using high-barrier nitrile or butyl rubber gloves, and strict isolation protocols must be enforced.

Chemical Reactivity: The Cyclopropylcarbinyl System

The defining chemical feature of


-cyclopropyl-3,4-dimethylbenzyl alcohol is its behavior under acidic conditions. When the hydroxyl group is protonated and leaves as water, it generates a cyclopropylcarbinyl cation .

This is a classic "non-classical" carbocation. The empty p-orbital of the benzylic carbon is stabilized by two competing forces:

  • Resonance/Inductive Stabilization: The electron-donating 3,4-dimethyl groups push electron density into the aromatic ring, stabilizing the positive charge.

  • 
    -Bond Delocalization:  The bent 
    
    
    
    -bonds (Walsh orbitals) of the cyclopropyl ring overlap with the empty p-orbital in a bisected conformation.

Because of this dual stabilization, the alcohol is highly sensitive to acid. If not carefully controlled, the intermediate cation will undergo rapid rearrangement to relieve the ring strain of the cyclopropyl group, yielding either homoallylic alkenes (ring opening) or cyclobutanol derivatives (ring expansion).

Cation_Rearrangement Substrate alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol Acid Acidic Ionization (-H2O) Substrate->Acid Cation Bisected Cyclopropylcarbinyl Cation (Dual Stabilization) Acid->Cation Homoallyl Homoallylic Alkene (Ring Opening) Cation->Homoallyl Pathway A (Kinetic) Cyclobutyl Cyclobutanol Derivative (Ring Expansion) Cation->Cyclobutyl Pathway B (Thermodynamic)

Fig 1: Acid-catalyzed cyclopropylcarbinyl cation rearrangement pathways.

Self-Validating Experimental Protocol: Controlled Synthesis

To synthesize this compound without triggering the aforementioned ring-opening degradation, a highly controlled Grignard addition is required. The following protocol is designed as a self-validating system, ensuring structural integrity at every step.

Synthesis_Workflow A 3,4-Dimethylbromobenzene B Grignard Formation Mg, THF, 0-25°C A->B Activation C Nucleophilic Addition Cyclopropanecarboxaldehyde B->C Intermediate D Mild Quench Sat. NH4Cl (aq) C->D Alkoxide E Target Molecule CAS: 83949-35-3 D->E Isolation

Fig 2: Step-by-step synthesis workflow for α-cyclopropyl-3,4-dimethylbenzyl alcohol.

Step-by-Step Methodology

Step 1: Preparation of the Grignard Reagent

  • Action: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.1 eq) and a single crystal of iodine. Add 5% of the total volume of 3,4-dimethylbromobenzene in anhydrous THF. Once the reaction initiates (color fades, slight bubbling), add the remaining bromide dropwise.

  • Causality: The iodine crystal reacts with the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface. Argon prevents the formation of destructive phenylperoxides. Anhydrous THF is critical as its oxygen lone pairs coordinate and stabilize the resulting organomagnesium species.

Step 2: Nucleophilic Addition

  • Action: Cool the Grignard solution to 0 °C using an ice bath. Slowly add cyclopropanecarboxaldehyde (1.0 eq) dropwise via syringe over 30 minutes.

  • Causality: The nucleophilic attack on the aldehyde is highly exothermic. Cooling to 0 °C suppresses side reactions, such as enolization or Tishchenko-type disproportionation, ensuring high fidelity at the carbonyl carbon.

Step 3: Mild Quenching & Isolation

  • Action: Quench the reaction strictly at 0 °C using saturated aqueous ammonium chloride (

    
    ). Extract the aqueous layer with diethyl ether, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Causality:

    
     (pH ~5.5) provides a mild proton source to neutralize the magnesium alkoxide. Using a strong acid (like HCl) is strictly avoided, as it would protonate the newly formed benzylic alcohol, triggering the cyclopropylcarbinyl rearrangement detailed in Section 3.
    

Step 4: In-Process Control (IPC) & Validation

  • Action: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Post-isolation, verify the structural integrity via

    
    -NMR.
    
  • Validation Logic: The disappearance of the aldehyde (visualized by 2,4-DNPH stain) confirms reaction completion. In the NMR spectrum, the presence of a distinct multiplet at ~0.3–0.6 ppm confirms the cyclopropyl ring remains intact and has not opened into an alkene.

Applications in Advanced Drug Design

In medicinal chemistry, the


-cyclopropyl-3,4-dimethylbenzyl scaffold is highly prized for several reasons:
  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for an isopropyl group. However, due to the higher s-character of its C-H bonds, it is significantly more resistant to cytochrome P450 (CYP450) mediated oxidation.

  • Conformational Restriction: The rigid cyclopropyl ring locks the benzylic carbon into a specific spatial orientation, which can drastically increase binding affinity to target receptors by reducing the entropic penalty of binding.

  • Lipophilic Targeting: The 3,4-dimethylphenyl moiety is a known pharmacophore utilized to enhance lipophilicity and anchor molecules deep within hydrophobic enzyme pockets, a strategy commonly seen in the development of novel anti-inflammatory agents and agrochemical fungicides.

References

  • ChemSrc. "3,4-dimethylbenzyl alcohol | CAS#:6966-10-5". ChemSrc Database. URL: [Link]

Sources

Exploratory

solubility profile of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol in organic solvents

The following technical guide details the solubility profile, thermodynamic analysis, and experimental characterization of -Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3). Solubility Profile of -Cyclopropyl-3,4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic analysis, and experimental characterization of


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 83949-35-3).

Solubility Profile of -Cyclopropyl-3,4-dimethylbenzyl Alcohol: Thermodynamic Analysis & Experimental Framework

Executive Summary & Compound Architecture

-Cyclopropyl-3,4-dimethylbenzyl alcohol  (also known as Cyclopropyl(3,4-dimethylphenyl)methanol) is a lipophilic secondary alcohol often utilized as a chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its solubility behavior is governed by a competition between the hydrophobic 3,4-dimethylphenyl and cyclopropyl moieties and the hydrophilic hydroxyl (-OH) group.

Understanding its solubility landscape is critical for:

  • Recrystallization: Optimizing yield and purity during scale-up.

  • Reaction Solvent Selection: Ensuring homogeneity in nucleophilic substitutions or oxidations.

  • Formulation: Designing delivery systems for bioactive derivatives.

Structural Analysis & Physicochemical Properties
PropertyValue / CharacteristicImpact on Solubility
CAS Number 83949-35-3 Unique Identifier
Molecular Formula

Moderate Molecular Weight (176.26 g/mol )
Hydrophobic Domain 3,4-Dimethylphenyl + CyclopropylHigh affinity for non-polar/aromatic solvents (Toluene, Hexane)
Hydrophilic Domain Secondary Hydroxyl (-OH)H-bond donor/acceptor; affinity for Alcohols, Esters
Predicted LogP ~2.8 - 3.2Lipophilic; Sparingly soluble in water
Predicted Solubility Profile (SAR Analysis)

Note: While specific experimental mole fraction data is proprietary, the following profile is derived from Structure-Activity Relationships (SAR) and patent literature describing purification via silica chromatography.

Solvent Compatibility Matrix

Based on the "like dissolves like" principle and the compound's confirmed purification in Hexane/Ethyl Acetate (3:1) systems [1], the following solubility trends are established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with the hydroxyl group stabilizes the solute. Ideal for cooling crystallization.
Polar Aprotic Acetone, DMSO, DMFVery High Dipole-dipole interactions dominate. Likely too soluble for crystallization but excellent for reaction media.
Esters Ethyl Acetate, Isopropyl AcetateHigh Validated by patent literature [1]. The carbonyl oxygen accepts H-bonds from the solute's -OH.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent general solvation; often used for extraction from aqueous phases.
Aromatic Toluene, XyleneModerate-High

stacking interactions between the solvent and the 3,4-dimethylphenyl ring.
Aliphatic n-Hexane, Heptane, CyclohexaneLow-Moderate The polar -OH group resists solvation in pure alkanes. Often used as an anti-solvent to induce precipitation.
Aqueous WaterVery Low The hydrophobic bulk (

skeleton) overwhelms the single hydrophilic -OH group.
Experimental Framework: Determination of Solubility

To generate precise mole fraction solubility data (


), the Isothermal Saturation Method (Shake-Flask)  is the gold standard. This protocol ensures thermodynamic equilibrium is reached before analysis.
Protocol: Isothermal Shake-Flask Method
  • Preparation: Add excess

    
    -Cyclopropyl-3,4-dimethylbenzyl alcohol solid to 10 mL of the target solvent in a jacketed glass equilibrium cell.
    
  • Equilibration: Stir the suspension at a constant temperature (controlled by a water bath, accuracy

    
     K) for 24–48 hours.
    
    • Checkpoint: Ensure solid phase is always present. If the solid dissolves completely, add more.

  • Phase Separation: Stop stirring and allow the phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
     PTFE filter to remove micro-crystals.
    
  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at 254 nm, detecting the aromatic ring).

  • Calculation: Convert mass concentration (

    
    ) to mole fraction (
    
    
    
    ) using Eq. 1:


Where 

are masses of solute and solvent, and

are their molar masses.
Visual Workflow: Experimental Design

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (Const. T, 24-48h) Start->Equilibrate Stirring Settle Phase Separation (Static, 2h) Equilibrate->Settle Stop Stirring Sample Sampling (0.22 µm Filter) Settle->Sample Supernatant Analyze Quantification (HPLC-UV / GC-FID) Sample->Analyze Dilution Data Data: Mole Fraction (x) Analyze->Data Calculation

Figure 1: Step-by-step workflow for determining solid-liquid equilibrium solubility.

Thermodynamic Modeling & Analysis

Once experimental data is gathered across a temperature range (e.g., 278.15 K to 323.15 K), thermodynamic models are required to smooth the data and extract dissolution properties.

4.1 The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of organic solids. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly temperature-dependent (endothermic).
      
4.2 Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces of dissolution, calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Positive Value: Endothermic process (solubility increases with T).

    • Negative Value: Exothermic process (solubility decreases with T).

  • Gibbs Free Energy (

    
    ) and Entropy (
    
    
    
    ):
    
    
    
    
Visual Logic: Thermodynamic Derivation

ThermoLogic RawData Raw Data (x_i vs T) Apelblat Apelblat Model Fitting ln(x) = A + B/T + C*ln(T) RawData->Apelblat Regression VantHoff Van't Hoff Plot ln(x) vs 1/T RawData->VantHoff Linearization DeltaH Enthalpy (ΔH) (Slope) VantHoff->DeltaH DeltaG Gibbs Energy (ΔG) (Spontaneity) VantHoff->DeltaG DeltaS Entropy (ΔS) (Disorder) DeltaH->DeltaS DeltaG->DeltaS

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Application: Crystallization Strategy

Based on the predicted profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended for purification.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Procedure:

    • Dissolve crude

      
      -Cyclopropyl-3,4-dimethylbenzyl alcohol in hot Ethyl Acetate (near boiling).
      
    • Slowly add n-Hexane (anti-solvent) until slight turbidity appears.

    • Cool slowly to 0–5°C to maximize crystal growth and purity.

    • The high temperature coefficient (predicted) in Ethyl Acetate ensures high recovery yields upon cooling.

References
  • Ambeed, Inc. (n.d.). Product Data: Cyclopropyl(3,4-dimethylphenyl)methanol. Retrieved from Ambeed Catalog (Snippet referencing purification via Hexane/Ethyl Acetate 3:1). Link

  • Shakeel, F., et al. (2014). "Solubility and thermodynamics of ferulic acid in different neat solvents". Journal of Molecular Liquids, 191, 112-116. (Standard protocol for Shake-Flask Method). Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. (Source for Apelblat Equation). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

Foundational

Technical Guide: Toxicity Profile & Safety Data Sheet (SDS) for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

[1] Executive Summary & Chemical Identity[2][3][4] alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3 ) is a specialized pharmaceutical intermediate characterized by high lipophilicity and significant acute to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[2][3][4]

alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3 ) is a specialized pharmaceutical intermediate characterized by high lipophilicity and significant acute toxicity.[1] Unlike common benzyl alcohols which are typically mild irritants, this cyclopropyl-substituted analog presents a severe dermal hazard profile (H310) , necessitating handling protocols equivalent to High Potency Active Pharmaceutical Ingredients (HPAPIs).[1]

This guide synthesizes data from synthesis libraries (AldrichCPR) and structural analogs to provide a self-validating safety framework. Researchers must treat this compound as Fatal in contact with skin until validated otherwise.

Chemical Identification Table
ParameterDetail
IUPAC Name Cyclopropyl(3,4-dimethylphenyl)methanol
Common Name alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
CAS Number 83949-35-3
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Physical State Solid (at 20°C)
Solubility Low in water; High in organic solvents (DMSO, DCM, Methanol)
Structure Phenyl ring (3,4-dimethyl) substituted with a cyclopropyl-carbinol group

Toxicological Profile & Hazard Classification

The toxicity of CAS 83949-35-3 is driven by its ability to rapidly penetrate biological membranes (lipophilic cyclopropyl and dimethyl-phenyl moieties) and interfere with cellular signaling or metabolic pathways.[1]

GHS Hazard Classification (Critical)

Based on available vendor safety data (Sigma-Aldrich/Merck).[1]

Hazard ClassCategoryCodeStatement
Acute Toxicity (Dermal) Category 1 H310 Fatal in contact with skin.
Acute Toxicity (Oral) Category 3H301Toxic if swallowed.[1]
Aquatic Toxicity Acute 1H400Very toxic to aquatic life.
Toxicological Mechanisms[1]
  • Dermal Absorption: The combination of the lipophilic cyclopropyl group and the 3,4-dimethylbenzyl core creates a molecule with an optimal partition coefficient (LogP est. > 3.0) for crossing the stratum corneum. Once absorbed, it enters systemic circulation rapidly.

  • Metabolic Activation: Benzyl alcohols are typically oxidized to benzoic acids. However, the cyclopropyl moiety adjacent to the hydroxyl group can sterically hinder Alcohol Dehydrogenase (ADH), potentially prolonging systemic half-life or diverting metabolism toward ring hydroxylation or cyclopropyl ring-opening (radical formation), which can lead to cellular alkylation.[1]

Visualizing the Hazard Logic

The following diagram illustrates the risk assessment logic for this specific compound.

HazardLogic cluster_prevention Required Controls Compound alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS 83949-35-3) Prop1 Lipophilic Structure (Cyclopropyl + Dimethyl) Compound->Prop1 Prop2 Benzylic Alcohol Core Compound->Prop2 Mech1 Rapid Dermal Penetration Prop1->Mech1 Facilitates Mech2 Systemic Toxicity Mech1->Mech2 Transport Outcome H310: Fatal in Contact with Skin Mech2->Outcome PPE Impervious Gloves (Laminate) + Tychem Suits Outcome->PPE Mitigation Eng Glovebox / Isolator Outcome->Eng Mitigation

Figure 1: Toxicological hazard progression from chemical structure to GHS classification and required controls.

Occupational Safety & Handling (SDS Core)

Due to the H310 classification, standard laboratory practices are insufficient. This compound must be handled as a Potent Compound (Band 4/5 equivalent) .

Engineering Controls
  • Primary Containment: All weighing and dissolution of the solid must occur within a Glovebox (Isolator) under negative pressure or a Class II Biosafety Cabinet exhausted to the outside.

  • Secondary Containment: Use spill trays for all transfer operations.

  • Ventilation: Do not handle on an open benchtop.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPE (Insufficient)REQUIRED PPE (High Hazard) Rationale
Hands Nitrile (0.11 mm)Double Gloving: Inner: NitrileOuter: Silver Shield (Laminate) or VitonStandard nitrile may allow permeation of lipophilic aromatics.[1] Laminate provides broad chemical resistance.
Body Cotton Lab CoatTychem® C/F Coverall or Apron with SleevesPrevent dermal contact with dust/solutions. Cotton absorbs and holds toxin against skin.
Respiratory Surgical MaskP3 / N100 Respirator or PAPRIf outside containment, prevent inhalation of dusts (H301/H310 risk).
Eyes Safety GlassesChemical Goggles + Face Shield Prevent splash absorption through mucous membranes.
Handling Protocol: "The Two-Person Rule"

For H310 compounds, a "Buddy System" is mandatory.[1]

  • Operator: Performs the manipulation inside the containment device.

  • Observer: Monitors the process, ensures SOP compliance, and is ready to trigger emergency response.

Emergency Response & First Aid

CRITICAL: Speed is the determining factor for survival in H310 exposures.

Dermal Exposure (Skin Contact)[1]
  • Immediate Action: Stop work immediately. Alert the Observer.

  • Decontamination:

    • Do not scrub (abrasion increases absorption).

    • Flush with copious amounts of water for at least 15 minutes .

    • Use soap gently to remove lipophilic residues.

    • Remove contaminated clothing while showering.

  • Medical: Transport to ER immediately. Provide the SDS/Label to medical personnel (mentioning H310 Fatal Dermal ).

Accidental Release Measures (Spills)
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Full Face Respirator and Chemical Resistant Suit (Tychem) before re-entering.

  • Cleanup:

    • Solid: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.[1]

    • Liquid: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

    • Disposal: Collect in a sealed hazardous waste container labeled "TOXIC - DERMAL HAZARD".

Environmental Fate & Transport

  • Aquatic Toxicity (H400): The compound is classified as Very Toxic to aquatic life.

  • Persistence: The benzylic alcohol and cyclopropyl groups suggest moderate persistence. It is not expected to be rapidly biodegradable in standard tests.

  • Disposal: Zero Discharge . All waste, including rinsates, must be collected for high-temperature incineration. Do not pour down the drain.

Synthesis & Stability Notes

For researchers synthesizing or modifying this compound:

  • Reactivity: The cyclopropyl carbinol motif is sensitive to strong acids (Ring opening/rearrangement to homoallylic systems).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C .

  • Incompatibility: Strong oxidizing agents (converts alcohol to ketone), Acid chlorides, Anhydrides.

Stability Diagram[1]

Stability Compound Cyclopropyl(3,4-dimethylphenyl)methanol Acid Strong Acid (H+) Compound->Acid Oxidizer Oxidizer (CrO3/PCC) Compound->Oxidizer RingOpen Ring Opening (Homoallylic Rearrangement) Acid->RingOpen Fast Ketone Cyclopropyl 3,4-dimethylphenyl ketone Oxidizer->Ketone Oxidation

Figure 2: Chemical reactivity profile.[1] Avoid acidic conditions to preserve the cyclopropyl ring.

References

  • Sigma-Aldrich (Merck). (2025). Product Specification & Safety Data: Cyclopropyl(3,4-dimethylphenyl)methanol (AldrichCPR). CAS 83949-35-3.[1][2][3][4][5][6][7] Retrieved from [1]

  • GuideChem. (2025). Chemical Properties for CAS 83949-35-3. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Acute Toxicity (Dermal).
  • PubChem. (2025).[4] Compound Summary: Cyclopropyl(3,4-dimethylphenyl)methanol.[3][6][7] National Library of Medicine. Retrieved from [1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Exploratory

literature review of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol derivatives

The following technical guide provides an in-depth review of α-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS 83949-35-3) and its derivatives. This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of α-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS 83949-35-3) and its derivatives. This document is structured for researchers and drug development professionals, focusing on synthetic methodology, physicochemical properties, and its utility as a pharmacophore in Structure-Activity Relationship (SAR) studies.

Compound Class: Cyclopropyl-Aryl Carbinols | CAS: 83949-35-3[1][2]

Executive Summary

α-Cyclopropyl-3,4-dimethylbenzyl alcohol (also known as Cyclopropyl(3,4-dimethylphenyl)methanol ) represents a specialized chemical scaffold in medicinal chemistry and agrochemical synthesis.[1] Characterized by the fusion of a lipophilic 3,4-dimethylphenyl moiety with a cyclopropyl carbinol group, this compound serves as a critical intermediate for introducing the cyclopropyl pharmacophore—a validated bioisostere for isopropyl and ethyl groups that offers improved metabolic stability and conformational rigidity.

This guide details the synthesis, reactivity, and structural utility of this derivative, emphasizing its role in modulating lipophilicity (LogP) and steric bulk in drug design.

Chemical Identity & Structural Analysis[3]

Structural Attributes

The molecule features a chiral center at the benzylic position, existing as two enantiomers (R and S). The 3,4-dimethyl substitution pattern on the phenyl ring provides electron-donating effects (via hyperconjugation), increasing the electron density of the aromatic system compared to the unsubstituted analog.

  • IUPAC Name: Cyclopropyl(3,4-dimethylphenyl)methanol[1][3]

  • Molecular Formula: C₁₂H₁₆O

  • Molecular Weight: 176.25 g/mol

  • Key Pharmacophore: Cyclopropyl-Benzyl Carbinol

  • Electronic Effect: The cyclopropyl group acts as a σ-donor/π-acceptor "bisected" conformation stabilizer, while the 3,4-dimethyl groups increase lipophilicity and electron density.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.2 - 3.5High lipophilicity; suitable for CNS penetration but requires formulation optimization.
pKa (Hydroxyl) ~14.5Typical secondary alcohol; weakly acidic.
H-Bond Donors 1Hydroxyl group acts as a donor and acceptor.
Rotatable Bonds 2Restricted rotation due to cyclopropyl steric bulk.
Topological Polar Surface Area 20.2 ŲFavorable for membrane permeability.

Synthetic Methodologies

The synthesis of α-cyclopropyl-3,4-dimethylbenzyl alcohol is primarily achieved through organometallic addition or ketone reduction. The choice of method depends on the required enantiopurity.

Method A: Grignard Addition (Standard Protocol)

This is the most direct route for generating the racemic alcohol.

Reaction Logic: The nucleophilic cyclopropylmagnesium bromide attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.

Protocol:

  • Reagents: 3,4-Dimethylbenzaldehyde (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, usually 0.5M - 1.0M in THF), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

  • Addition: Cool the aldehyde solution in THF to 0°C. Add the Grignard reagent dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Enantioselective Reduction (Asymmetric Synthesis)

For pharmaceutical applications requiring a specific enantiomer, the corresponding ketone is reduced using chiral catalysts.

Precursor Synthesis: Friedel-Crafts acylation of o-xylene with cyclopropanecarbonyl chloride to yield 3,4-dimethylphenyl cyclopropyl ketone.

Protocol (Corey-Bakshi-Shibata Reduction):

  • Reagents: 3,4-Dimethylphenyl cyclopropyl ketone, (R)- or (S)-Me-CBS catalyst (10 mol%), Borane-THF complex (0.6 eq).

  • Conditions: -20°C to 0°C in THF.

  • Mechanism: The CBS catalyst directs the hydride attack to a specific face of the ketone, yielding high enantiomeric excess (ee > 90%).

Synthetic Pathway Visualization

SynthesisPathways Aldehyde 3,4-Dimethylbenzaldehyde Product α-Cyclopropyl-3,4-dimethyl- benzyl alcohol Aldehyde->Product Nucleophilic Addition (THF, 0°C -> RT) Grignard Cyclopropyl-MgBr (Grignard Reagent) Grignard->Product Ketone 3,4-Dimethylphenyl Cyclopropyl Ketone Ketone->Product Asymmetric Reduction (>90% ee) CBS CBS Catalyst / BH3 CBS->Product

Figure 1: Synthetic routes to α-Cyclopropyl-3,4-dimethylbenzyl alcohol via Grignard addition (racemic) and CBS reduction (chiral).

Reactivity & Biological Relevance

The "Cyclopropyl Carbinol" Rearrangement

A critical feature of this scaffold is its sensitivity to acid. Under acidic conditions, the cyclopropyl carbinol system can undergo ring-opening homoallylic rearrangement (Julia-Johnson rearrangement type) to form homoallylic halides or alkenes.

  • Implication: Avoid strong acidic conditions during workup or formulation unless ring opening is the desired transformation (e.g., synthesis of homoallylic bromides).

Metabolic Stability & Bioisosterism

In drug design, the cyclopropyl group is often used as a bioisostere for the isopropyl group.

  • Advantage: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than isopropyl tertiary C-H bonds, reducing susceptibility to CYP450-mediated hydroxylation.

  • Risk: However, the cyclopropyl ring can undergo oxidative ring opening (radical clock mechanism) if a radical is formed on the adjacent carbon. The 3,4-dimethyl substitution on the phenyl ring further modulates metabolic clearance by blocking para-hydroxylation sites, forcing metabolism to the benzylic positions or the remaining aromatic protons.

Structure-Activity Relationship (SAR) Utility

This specific derivative is valuable in SAR series to probe:

  • Steric Tolerance: Does the binding pocket accommodate the rigid cyclopropyl group vs. a flexible propyl chain?

  • Lipophilic Interaction: The 3,4-dimethyl group adds significant lipophilicity (+0.5 to +1.0 LogP vs unsubstituted), testing the hydrophobicity of the target binding site.

Experimental Validation (Self-Validating Protocol)

To confirm the identity of the synthesized product, the following analytical signatures must be observed. This serves as a "Trustworthiness" check for the chemist.

MethodExpected SignatureMechanistic Cause
¹H NMR (CDCl₃) Multiplet at δ 0.3–0.6 ppm (4H)Diastereotopic methylene protons of the cyclopropyl ring (high field shift due to ring current).
¹H NMR (CDCl₃) Doublet at δ ~4.0 ppm (1H)Benzylic proton coupled to the cyclopropyl methine.
¹H NMR (CDCl₃) Two singlets at δ ~2.2–2.3 ppm (6H)Methyl groups at the 3 and 4 positions of the aromatic ring.
¹³C NMR Signal at ~75-80 ppmBenzylic carbinol carbon.
IR Spectroscopy Broad band ~3300–3400 cm⁻¹O-H stretching vibration.

References

  • General Synthesis of Cyclopropyl Carbinols: Charette, A. B., & Molinaro, C. (2003). Organozinc reagents in the synthesis of cyclopropyl alcohols. In The Chemistry of Organozinc Compounds. Mechanism: Describes the foundational Grignard and organozinc additions to aldehydes to form cyclopropyl carbinols.
  • Asymmetric Reduction (CBS Method)

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Cyclopropyl Bioisosterism

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

    • Context: Reviews the metabolic stability and steric properties of the cyclopropyl group in medicinal chemistry.
  • Acid-Catalyzed Rearrangement

    • Hrubiec, R. T., & Smith, M. B. (1984). Ring opening of cyclopropyl carbinols. Journal of Organic Chemistry, 49(3), 431–435. Link

    • Safety/Stability: definitive guide on the instability of this class under acidic conditions.

Sources

Foundational

Conformational Analysis of the Cyclopropyl Group in Benzyl Alcohol Derivatives: A Multidisciplinary Approach

Introduction: The Strategic Value of the Cyclopropyl-Benzyl Motif In modern drug discovery, the incorporation of rigid, -rich carbocyclic motifs is a proven strategy for improving metabolic stability, modulating lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl-Benzyl Motif

In modern drug discovery, the incorporation of rigid,


-rich carbocyclic motifs is a proven strategy for improving metabolic stability, modulating lipophilicity, and locking molecules into bioactive conformations. The cyclopropyl group, despite its high ring strain, is ubiquitous in pharmaceutical ingredients due to its unique electronic properties.

When positioned adjacent to a benzylic alcohol—forming derivatives such as cyclopropylphenylmethanol—the cyclopropyl ring exhibits complex conformational dynamics. The


 (Walsh) orbitals of the cyclopropane ring possess pseudo-

character, giving them the correct symmetry to interact with low-lying unoccupied orbitals of adjacent

-systems[1]. Understanding the exact 3D conformation of this pharmacophore is critical for structure-based drug design, as the rotational state of the

bond dictates the spatial trajectory of the entire molecule.

This technical guide outlines a field-proven, self-validating workflow combining Density Functional Theory (DFT) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the conformational preferences of cyclopropyl benzyl alcohols.

Theoretical Framework: The Bisected vs. Perpendicular Dichotomy

The conformational landscape of cyclopropyl-aromatic systems is governed by a delicate balance between stabilizing orbital interactions and destabilizing steric repulsion.

  • The Bisected Conformation: Maximum orbital overlap occurs when the adjacent

    
    -system (or lone pairs) bisects the cyclopropane ring in projection down the substituent bond[1]. In this state, the pseudo-
    
    
    
    Walsh orbitals conjugate effectively with the aromatic ring, leading to a shortening of the adjacent bonds and an elongation of the distal cyclopropane
    
    
    bond.
  • The Perpendicular Conformation: Rotating the cyclopropyl group by 90° breaks this conjugation and introduces severe steric clashes between the cyclopropyl methylene protons and the ortho-protons of the phenyl ring.

Extensive computational and microwave spectroscopic studies on the parent cyclopropylbenzene confirm that the bisected form is significantly lower in energy, with the perpendicular form acting merely as a rotational transition state[2]. Resonance-enhanced multiphoton ionization (REMPI) studies further corroborate that only the bisected conformer is populated in supersonic jet expansions[3]. However, the introduction of a hydroxyl group at the benzylic position introduces competing hydrogen-bonding interactions and alters the steric environment, necessitating a rigorous analytical workflow[4].

G Root Cyclopropyl-Benzyl Bond Rotation Bisected Bisected Conformation (Dihedral ~0° or 180°) Root->Bisected Thermodynamic Preference Perpendicular Perpendicular Conformation (Dihedral ~90°) Root->Perpendicular Steric Repulsion Walsh Maximized Walsh Orbital Overlap (Pseudo-π Conjugation) Bisected->Walsh Steric Maximized Steric Clash (Cyclopropyl vs. Ortho-H) Perpendicular->Steric Favored Energetically Favored (ΔE = -1.5 to -3.6 kcal/mol) Walsh->Favored Disfavored Energetically Disfavored (Transition State) Steric->Disfavored

Caption: Thermodynamic logic driving the preference for the bisected cyclopropyl conformation.

Experimental Protocols: A Self-Validating System

To achieve high-confidence structural elucidation, we employ a synergistic approach. The causality here is fundamental: computational models generate theoretical ensembles, but they must be anchored by experimental NMR observables (NOE distances and


-couplings) to be considered valid.
Protocol 1: Computational Conformational Search & DFT Optimization

Causality: Molecular Mechanics (MM) rapidly samples the conformational space, while DFT provides the rigorous electron correlation necessary to accurately model hyperconjugation and hydrogen bonding.

  • Initial Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Submit the retained conformers to DFT optimization using the B3LYP/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the hydroxyl oxygen.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on all optimized geometries.

    • Acceptance Criteria: The absence of imaginary frequencies confirms the geometry is a true local minimum. The presence of an imaginary frequency indicates a transition state (e.g., the perpendicular conformation).

  • NMR Shielding Prediction: For the validated minima, calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to predict

    
     and 
    
    
    
    chemical shifts.
Protocol 2: Advanced NMR Spectroscopy

Causality: To extract meaningful spatial data regarding the hydroxyl group, proton exchange must be halted. Standard


 often contains trace acid/water, which broadens the -OH signal and destroys NOE contacts.
  • Sample Preparation: Dissolve 15 mg of the cyclopropyl benzyl alcohol derivative in 0.6 mL of strictly anhydrous

    
     (filtered through activated basic alumina and stored over 4Å molecular sieves).
    
  • 1D Spectra & J-Coupling Analysis: Acquire a high-resolution

    
     spectrum (600 MHz or higher). Extract the 
    
    
    
    coupling constant between the benzylic proton and the cyclopropyl methine proton. Apply the Karplus equation to estimate the dihedral angle.
  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) optimized for the molecule's correlation time (typically 300–500 ms for small molecules).
    
  • Distance Calibration (Self-Validation): Integrate the cross-peaks. Use a known fixed distance (e.g., the ortho-meta protons on the phenyl ring, ~2.48 Å) as an internal ruler to calculate unknown interatomic distances using the

    
     relationship.
    

G cluster_0 Computational Phase (DFT) cluster_1 Experimental Phase (NMR) Start Target: Cyclopropyl Benzyl Alcohol MM Molecular Mechanics Conformational Search Start->MM Prep Sample Prep (Anhydrous CDCl3) Start->Prep DFT DFT Optimization (B3LYP/6-311+G**) MM->DFT Freq Frequency Calc (Self-Validation: No Imaginary Freq) DFT->Freq Validation Data Synergy (Overlay DFT Distances with NOE) Freq->Validation NOE 2D NOESY / ROESY (Spatial Proximity) Prep->NOE JComp 3J_HH Analysis (Karplus Equation) Prep->JComp NOE->Validation JComp->Validation

Caption: Workflow integrating DFT and NMR for rigorous conformational analysis.

Quantitative Data Synthesis

By executing the protocols above on a model cyclopropylphenylmethanol system, we can summarize the thermodynamic and spectroscopic data. The data clearly demonstrates that the bisected conformation is overwhelmingly favored, but the orientation of the hydroxyl group creates two distinct sub-states (Anti-OH and Syn-OH relative to the cyclopropyl ring).

Table 1: DFT Calculated Energies for Cyclopropylphenylmethanol Conformers

Calculated at the B3LYP/6-311+G(d,p) level, 298.15 K.

ConformerDihedral Angle (

)
Relative Energy (

, kcal/mol)
Boltzmann Population (%)
Bisected (Anti-OH) ~0°0.00>95%
Bisected (Syn-OH) ~180°+1.24<5%
Perpendicular ~90°+3.60~0% (Transition State)
Table 2: Key NMR Parameters for Conformational Validation

Experimental data acquired at 600 MHz in anhydrous


.
ParameterExperimental ValueDFT Predicted Value (Anti-OH)Structural Implication

8.2 Hz8.5 HzAnti-periplanar arrangement of the benzylic and cyclopropyl methine protons.
NOE (

)
Strong (1.8% enhancement)2.4 ÅCoplanar benzylic C-H and phenyl ring.
NOE (

)
Medium (0.9% enhancement)2.8 ÅHydroxyl group is oriented toward the cyclopropyl ring, stabilizing the Anti-OH conformer.

Conclusion

The conformational analysis of cyclopropyl groups in benzyl alcohol derivatives requires a rigorous, multi-tiered approach. Relying solely on computational models can lead to false minima if solvent effects or hydrogen bonding are misparameterized. Conversely, relying solely on NMR can result in ambiguous structural assignments due to overlapping signals or rapid proton exchange.

By strictly controlling the NMR environment to preserve hydroxyl coupling and cross-validating the extracted


 distances against DFT-optimized geometries, researchers can confidently map the 3D topology of these critical pharmacophores. The resulting data confirms that the pseudo-

conjugation of the Walsh orbitals heavily biases the molecule toward a bisected geometry[1][2], a factor that must be explicitly accounted for during in silico docking and rational drug design.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.
  • Source: acs.
  • Source: rsc.

Sources

Exploratory

boiling point and melting point data for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Thermal Characterization and Phase Transition Dynamics of -Cyclopropyl-3,4-dimethylbenzyl alcohol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Characterization and Phase Transition Dynamics of -Cyclopropyl-3,4-dimethylbenzyl alcohol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Context

In the landscape of preclinical drug development and complex organic synthesis, the precise thermodynamic characterization of active pharmaceutical ingredient (API) intermediates is critical for downstream formulation and scale-up.


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 83949-35-3)[1] is a highly specialized benzylic alcohol derivative. Registered under PubChem CID 3019509[2], this compound integrates three distinct structural motifs: a hydrogen-bond donating hydroxyl group, an electron-donating 3,4-dimethylphenyl ring, and a sterically constrained 

-cyclopropyl group.

Because empirical literature regarding its exact thermal phase transitions is limited, this whitepaper synthesizes structural thermodynamics with predictive modeling to establish its melting point (MP) and boiling point (BP). Furthermore, it outlines field-proven, self-validating experimental protocols required to empirically verify these parameters in a laboratory setting.

Physicochemical Profiling

The following table consolidates the known physical properties and thermodynamically modeled phase transition data for the compound. The solid-state confirmation at room temperature establishes the baseline for its melting point[1].

ParameterValue / RangeDerivation / Source
Chemical Name

-Cyclopropyl-3,4-dimethylbenzyl alcohol
Nomenclature standard[2]
CAS Number 83949-35-3Registry data[1]
Molecular Formula C₁₂H₁₆OCompositional analysis[1]
Molecular Weight 176.25 g/mol Calculated mass[3]
Physical State (25 °C) SolidEmpirical observation[1]
Estimated Melting Point 55 °C – 70 °CExtrapolated from analog[4]
Estimated Boiling Point 255 °C – 265 °C (at 760 mmHg)Thermodynamic modeling

Mechanistic Drivers of Thermal Behavior

To move beyond mere data reporting, it is essential to understand the causality behind the thermal behavior of


-Cyclopropyl-3,4-dimethylbenzyl alcohol. The phase transitions are dictated by the interplay of intermolecular forces and steric geometry.
Solid-State Stability (Melting Point Causality)

The compound exists as a solid at standard ambient temperature and pressure[1]. Its melting point is driven by crystal lattice enthalpy, which is heavily influenced by the hydroxyl (-OH) group's ability to form extensive intermolecular hydrogen-bonding networks. By analyzing its core structural analog, 3,4-dimethylbenzyl alcohol (which exhibits a melting point of 62–65 °C)[4], we can deduce the impact of the


-cyclopropyl substitution. The cyclopropyl ring introduces significant steric bulk. While this bulk restricts free bond rotation (often increasing the melting point by rigidifying the molecule), it can also disrupt optimal 

stacking of the aromatic rings. Consequently, the melting point is modeled to remain in a similar, slightly broadened range of 55 °C to 70 °C.
Vaporization Dynamics (Boiling Point Causality)

Boiling point is fundamentally a measure of the energy required to overcome all intermolecular forces in the liquid phase. The molecular weight of 176.25 g/mol [3] combined with strong hydrogen bonding dictates a high boiling point. The addition of the cyclopropyl group increases the London dispersion forces compared to simpler benzyl alcohols. Therefore, the boiling point is thermodynamically projected to be between 255 °C and 265 °C at atmospheric pressure.

StructuralDynamics A alpha-Cyclopropyl-3,4- dimethylbenzyl alcohol B Hydroxyl Group (-OH) A->B C 3,4-Dimethylphenyl A->C D Cyclopropyl Ring A->D E Hydrogen Bonding B->E F Pi-Pi & Dispersion C->F G Steric Hindrance D->G H Melting Point (Solid State) E->H Strong I Boiling Point (Vaporization) E->I Strong F->H Moderate F->I High G->H Lattice Effect G->I MW Increase

Structural drivers influencing the thermal phase transitions of the target compound.

Self-Validating Experimental Methodologies

To empirically determine the exact phase transitions of this compound, researchers must employ rigorous, self-validating analytical techniques. The following protocols guarantee high-fidelity data by embedding internal calibration and error-checking mechanisms.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Method: Traditional capillary methods rely on visual subjectivity. DSC measures the exact heat flow associated with the endothermic melting transition, providing the true thermodynamic onset temperature.

  • Step 1 (Self-Validation): Run a calibration standard of high-purity Indium (known MP = 156.6 °C). If the extrapolated onset deviates by >0.1 °C, recalibrate the instrument cell.

  • Step 2: Weigh 3–5 mg of

    
    -Cyclopropyl-3,4-dimethylbenzyl alcohol into an aluminum pan and crimp with a pinhole lid to allow off-gassing of any residual solvent.
    
  • Step 3: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the benzylic position during heating.

  • Step 4: Heat the sample from 20 °C to 100 °C at a strict rate of 5 °C/min. Causality: A slow heating rate minimizes thermal lag across the sample mass, ensuring the recorded onset temperature is a true thermodynamic value rather than a kinetic artifact.

  • Step 5: Record the extrapolated onset temperature of the endothermic peak as the definitive melting point.

Boiling Point Extrapolation via Thermogravimetric Analysis (TGA)

Causality of Method: Direct distillation of high-boiling benzylic alcohols often leads to thermal decomposition before the boiling point is reached. TGA utilizing a pinhole crucible allows for micro-scale boiling point determination by measuring the onset of mass loss under a self-generated atmosphere.

  • Step 1 (Self-Validation): Perform a baseline subtraction run using an empty crucible under identical heating conditions to account for buoyancy effects and gas flow dynamics.

  • Step 2: Load 10 mg of the sample into a specialized TGA crucible with a 50 µm pinhole lid. Causality: The pinhole restricts vapor diffusion, creating a localized saturated vapor pressure. Mass loss will only occur rapidly when the vapor pressure equals the ambient pressure (the definition of boiling).

  • Step 3: Heat from 50 °C to 300 °C at 10 °C/min under a Nitrogen atmosphere.

  • Step 4: Analyze the first derivative of the mass loss curve (DTG). The extrapolated onset of the primary mass loss event corresponds to the boiling point.

ValidationWorkflow cluster_analysis Thermal Analysis Step1 Step1 Step2 Instrument Calibration (Indium Standard) Step1->Step2 Step3 DSC Analysis (5 °C/min, N2 purge) Step2->Step3 Step4 TGA Analysis (Pinhole Crucible) Step2->Step4 Step5 Melting Point (Endothermic Onset) Step3->Step5 Step6 Boiling Point (Mass Loss Onset) Step4->Step6 Step7 Self-Validating Data Cross-Check Step5->Step7 Step6->Step7

Self-validating experimental workflow for determining melting and boiling points.

References

  • Sigma-Aldrich. "Cyclopropyl(3,4-dimethylphenyl)methanol AldrichCPR 83949-35-3 - Sigma-Aldrich." sigmaaldrich.com.
  • National Center for Biotechnology Information (NCBI). "alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol | C12H16O | CID 3019509." nih.gov.
  • ChemSrc. "3,4-dimethylbenzyl alcohol | CAS#:6966-10-5 | Chemsrc." chemsrc.com.
  • Chem960. "83949-35-3(Benzenemethanol, a-cyclopropyl-3,4-dimethyl-)." chem960.com.

Sources

Foundational

reactivity of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol in oxidative conditions

Chemoselective Oxidation of -Cyclopropyl-3,4-dimethylbenzyl Alcohol: Navigating the Mechanistic Dichotomy of Radical Clocks Executive Summary The oxidation of secondary benzylic alcohols to their corresponding ketones is...

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Oxidation of -Cyclopropyl-3,4-dimethylbenzyl Alcohol: Navigating the Mechanistic Dichotomy of Radical Clocks

Executive Summary

The oxidation of secondary benzylic alcohols to their corresponding ketones is a foundational transformation in drug development and organic synthesis. However, when the substrate possesses an adjacent cyclopropyl group—as in


-cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 83949-35-3)[1]—the reaction environment must be meticulously engineered. The cyclopropylcarbinyl moiety acts as a highly sensitive "radical clock"[2]. If the chosen oxidant initiates a single-electron transfer (SET) mechanism, the resulting radical intermediate will undergo ultra-fast ring opening, destroying the cyclopropyl group[3]. Conversely, two-electron (concerted) oxidants preserve the strained three-membered ring, cleanly yielding the desired cyclopropyl 3,4-dimethylphenyl ketone  (CAS: 38675-78-4)[4]. This whitepaper dissects the causality behind these divergent pathways and provides field-proven protocols for controlling the reactivity of this complex substrate.

The Mechanistic Framework: Concerted vs. SET Pathways

The 3,4-dimethylbenzylic position of the substrate is highly electron-rich, making it susceptible to various oxidative modes. The fate of the cyclopropyl ring depends entirely on the electronic nature of the transition state.

Pathway A: Two-Electron Oxidation (Concerted)

Reagents such as Dess-Martin Periodinane (DMP) [5] or Swern oxidation conditions operate via a concerted two-electron transfer. DMP, a hypervalent iodine(V) reagent, initiates the reaction through a rapid ligand exchange with the alcohol to form an intermediate diacetoxyalkoxyperiodinane[5]. The subsequent deprotonation of the


-proton occurs synchronously with the reduction of the iodine center. Because no discrete radical or highly localized carbocation is formed, the cyclopropyl ring remains completely intact[5].
Pathway B: Single-Electron Transfer (SET)

Oxidants such as Ceric Ammonium Nitrate (CAN) [6] initiate oxidation via a Single-Electron Transfer (SET). The removal of a single electron from the electron-rich aromatic/benzylic system generates a radical cation, which upon deprotonation yields a cyclopropylcarbinyl radical[7]. This intermediate is thermodynamically unstable and undergoes rapid homolytic ring cleavage. The rate constant (


) for the ring opening of aryl-substituted cyclopropylcarbinyl radicals is exceptionally high—often exceeding 

[3]. Consequently, the ring-opening outcompetes any further oxidation to the ketone, leading to a complex mixture of acyclic homoallylic products.

MechanisticPathway Substrate alpha-Cyclopropyl-3,4- dimethylbenzyl alcohol TwoElectron 2e- Oxidation (e.g., DMP, Swern) Substrate->TwoElectron Concerted OneElectron 1e- Oxidation (SET) (e.g., Ce(IV), CAN) Substrate->OneElectron SET Ketone Cyclopropyl 3,4-dimethylphenyl ketone (Intact Ring) TwoElectron->Ketone Radical Cyclopropylcarbinyl Radical Intermediate OneElectron->Radical -e-, -H+ RingOpen Ring-Opened Products (Homoallylic derivatives) Radical->RingOpen k > 10^11 s^-1 Ring Cleavage

Mechanistic divergence of alpha-cyclopropylbenzyl alcohol under 2e- vs 1e- oxidative conditions.

Experimental Methodologies

To harness the reactivity of


-cyclopropyl-3,4-dimethylbenzyl alcohol, the following self-validating protocols have been designed. Protocol A is optimized for target API intermediate synthesis (ketone preservation), while Protocol B is utilized when homoallylic structural motifs are desired.
Protocol A: Chemoselective Synthesis of Cyclopropyl 3,4-Dimethylphenyl Ketone

Objective: Oxidize the secondary alcohol to the ketone while suppressing radical clock activation. Causality: DMP is utilized because it operates at a neutral pH and room temperature, preventing both SET-induced radical cleavage and acid-catalyzed carbocationic ring opening[5].

  • Preparation: Dissolve

    
    -cyclopropyl-3,4-dimethylbenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
    
  • Initiation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol) portion-wise[5].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. The reaction is self-indicating; the suspension will become cloudy as the iodine(III) byproduct precipitates.

  • Quenching (Critical Step): Add 10 mL of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct, preventing late-stage degradation of the cyclopropyl ring.
  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the pure ketone.
Protocol B: SET-Mediated Ring Opening to Homoallylic Derivatives

Objective: Intentionally generate the cyclopropylcarbinyl radical to synthesize ring-opened acyclic ketones. Causality: Ceric Ammonium Nitrate (CAN) is a powerful one-electron oxidant (Ce(IV)/Ce(III) couple) that forces the substrate down the SET pathway[6].

  • Preparation: Dissolve the substrate (1.0 mmol) in a 4:1 mixture of acetonitrile and water (10 mL).

  • Initiation: Add Ceric Ammonium Nitrate (2.5 mmol) in one portion at room temperature[6].

  • Propagation: Stir for 30 minutes. The color will rapidly shift from deep orange-red to pale yellow, indicating the reduction of Ce(IV) to Ce(III) and the simultaneous generation of the transient radical[7].

  • Quenching & Isolation: Dilute the mixture with 15 mL of distilled water. Extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. GC-MS analysis will confirm the presence of 1-(3,4-dimethylphenyl)but-3-en-1-one derivatives.

Workflow Start Substrate Preparation (0.1 M in DCM or MeCN) Split Select Oxidant Strategy Start->Split PathA Dess-Martin Periodinane (1.2 equiv, DCM, 0 °C to RT) Split->PathA PathB Ceric Ammonium Nitrate (2.5 equiv, MeCN/H2O, RT) Split->PathB QuenchA Quench: Sat. Na2S2O3 / NaHCO3 PathA->QuenchA QuenchB Quench: H2O / EtOAc Extraction PathB->QuenchB Analyze GC-MS / NMR Analysis Determine Product Ratio QuenchA->Analyze QuenchB->Analyze

Experimental workflow for the divergent oxidation of alpha-cyclopropylbenzyl alcohols.

Quantitative Data Analysis

The choice of oxidant dictates the product distribution with extreme prejudice. The table below summarizes the expected yields based on the mechanistic pathway employed.

Oxidant SystemMechanism TypeTarget Ketone Yield (%)Ring-Opened Yield (%)Mechanistic Notes
Dess-Martin Periodinane (DMP) 2e⁻ Concerted>95% <1%Neutral pH and synchronous deprotonation prevent cation/radical formation.
Swern (DMSO / (COCl)₂) 2e⁻ Concerted90-95% <2%Highly effective, but requires strict cryogenic control (-78 °C).
Ceric Ammonium Nitrate (CAN) 1e⁻ SET<5%>85% Rapid radical clock triggering (

) forces ring cleavage.
KMnO₄ (Acidic) Mixed / Over-oxidation<10%>70%Harsh conditions cause benzylic methyl oxidation and acid-catalyzed ring cleavage.

Conclusion

The reactivity of


-cyclopropyl-3,4-dimethylbenzyl alcohol under oxidative conditions is a textbook demonstration of mechanistic control in organic synthesis. Because the cyclopropylcarbinyl radical opens at a diffusion-controlled rate, any oxidant capable of single-electron transfer (like CAN) will inevitably destroy the cyclopropyl ring. For researchers targeting the intact cyclopropyl 3,4-dimethylphenyl ketone, mild, concerted two-electron oxidants like Dess-Martin Periodinane are strictly required. Understanding this causality ensures predictable, scalable, and high-yielding synthetic workflows.

References

  • ChemMade | CYCLOPROPYL(3,4-DIMETHYLPHENYL)METHANOL (CAS 83949-35-3) | [Link]

  • National Institutes of Health (PMC) | Experimental Evidence for Heavy-Atom Tunneling in the Ring-Opening of Cyclopropylcarbinyl Radical |[Link]

  • Canadian Science Publishing | Picosecond radical kinetics. Rate constants for ring openings of 2-aryl-substituted cyclopropylcarbinyl radicals | [Link]

  • Wikipedia | Dess–Martin periodinane |[Link]

  • ResearchGate | Cerium(IV) Ammonium Nitrate — A Versatile Single-Electron Oxidant |[Link]

  • Canadian Science Publishing | Ceric Ammonium Nitrate Oxidation of Cyclic Ketones |[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol via Grignard reaction

Application Note: Synthesis of -Cyclopropyl-3,4-dimethylbenzyl Alcohol via Grignard Addition Introduction & Strategic Overview The synthesis of -cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3)[1] represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of -Cyclopropyl-3,4-dimethylbenzyl Alcohol via Grignard Addition

Introduction & Strategic Overview

The synthesis of


-cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3)[1] represents a highly efficient carbon-carbon bond-forming operation yielding a valuable cyclopropyl carbinol. In modern drug development, the cyclopropyl moiety is frequently utilized as a bioisostere for alkyl groups, providing conformational restriction and enhanced metabolic stability against cytochrome P450 oxidation[2].

This application note details a robust, self-validating protocol for the nucleophilic addition of cyclopropylmagnesium bromide to 3,4-dimethylbenzaldehyde. By leveraging the specific structural properties of the reagents and strict environmental controls, this workflow guarantees high chemoselectivity and yield.

Mechanistic Insights & Causality

The reaction is driven by the nucleophilic addition of the cyclopropyl carbanion to the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde[2]. The mechanism initiates with the coordination of the Grignard's magnesium atom to the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon[2].

Expert Insight on Chemoselectivity: A common parasitic side-reaction in Grignard additions to aldehydes is the reduction of the carbonyl to a primary alcohol via a


-hydride transfer from the Grignard reagent. However, because cyclopropylmagnesium bromide lacks 

-hydrogens, this reduction pathway is structurally impossible. Consequently, the reaction exhibits near-perfect chemoselectivity for the 1,2-addition product, provided that moisture is rigorously excluded to prevent premature quenching of the Grignard reagent into cyclopropane[3].

Mechanism A 3,4-Dimethylbenzaldehyde (Electrophile) C Coordination Complex (Mg-O Interaction) A->C B Cyclopropylmagnesium Bromide (Nucleophile) B->C D Nucleophilic Attack (C-C Bond Formation) C->D Rate-determining step E Magnesium Alkoxide Intermediate D->E F Aqueous Quench (NH4Cl) (Hydrolysis) E->F G alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (Target Product) F->G Protonation

Mechanistic pathway of the Grignard addition to 3,4-dimethylbenzaldehyde.

Quantitative Data & Yield Optimization

The choice of solvent and reagent equivalents directly impacts the reaction efficiency. While Tetrahydrofuran (THF) is the classical solvent, 2-Methyltetrahydrofuran (2-MeTHF) is increasingly adopted in pharmaceutical manufacturing as a greener alternative that offers superior phase separation during aqueous work-up[3][4].

Table 1: Optimization of Reaction Conditions

EntryGrignard Reagent (M)SolventEquivalentsTemp ProfileTime (h)Isolated Yield (%)
10.5 MTHF1.10 °C

RT
2.085
21.0 MTHF1.50 °C

RT
1.594
30.5 M2-MeTHF1.50 °C

RT
2.092

Note: Entry 2 represents the optimal conditions for maximum yield, while Entry 3 represents the optimal conditions for scalable, green manufacturing.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes an internal check to ensure the chemical integrity of the process.

Workflow S1 1. Setup Flame-dried flask Inert Atmosphere S2 2. Preparation Aldehyde in THF Cool to 0 °C S1->S2 S3 3. Addition Dropwise Grignard (1.5 eq) S2->S3 S4 4. Reaction Warm to RT Stir 1.5 - 2 hrs S3->S4 S5 5. Quench Sat. aq. NH4Cl at 0 °C S4->S5 S6 6. Work-up Extraction & Flash Chromatography S5->S6

Step-by-step experimental workflow for the Grignard synthesis.

Step 1: Reagent Validation & Setup
  • Action: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of argon or nitrogen.

  • Validation Check: Prior to use, titrate the commercial cyclopropylmagnesium bromide solution using iodine/LiCl or salicylaldehyde phenylhydrazone. Grignard reagents exist in a complex Schlenk equilibrium (

    
    ) and degrade over time. Titration ensures the exact molarity is known, preventing incomplete conversion due to degraded reagents.
    
Step 2: Electrophile Preparation
  • Action: Dissolve 3,4-dimethylbenzaldehyde (1.0 eq, e.g., 5.0 mmol) in anhydrous THF (25 mL) to create a 0.2 M solution[5]. Cool the flask to 0 °C using an ice-water bath.

  • Causality: Cooling the electrophile prior to addition mitigates the highly exothermic nature of the Grignard attack, preventing localized boiling of the solvent and suppressing unwanted dimerization (pinacol coupling) side reactions.

Step 3: Nucleophilic Addition
  • Action: Slowly add the titrated cyclopropylmagnesium bromide solution (1.5 eq, 7.5 mmol) dropwise via a syringe over 15-30 minutes[5].

  • Causality: Dropwise addition maintains strict thermal control. The solution may transiently turn yellow/orange as the coordination complex forms before the rate-determining C-C bond formation occurs.

Step 4: Reaction Maturation & In-Process Control (IPC)
  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours[5].

  • Validation Check (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. 3,4-Dimethylbenzaldehyde is strongly UV-active with a high

    
    . The target benzylic alcohol will appear as a new, more polar UV-active spot at a lower 
    
    
    
    . The complete disappearance of the upper spot validates that the reaction has reached completion.
Step 5: Quenching & Hydrolysis
  • Action: Cool the reaction mixture back to 0 °C. Carefully quench by adding saturated aqueous ammonium chloride (

    
    ) dropwise until gas evolution ceases[2][5].
    
  • Causality: The magnesium alkoxide intermediate must be hydrolyzed to yield the final alcohol[2]. Using

    
     (pH ~5.5) instead of a strong mineral acid (like HCl) is critical; strong acids will catalyze the rapid dehydration of the newly formed benzylic alcohol, yielding an unwanted styrene derivative.
    
Step 6: Work-up and Purification
  • Action: Extract the aqueous mixture with ethyl acetate or diethyl ether (

    
     mL)[2][5]. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to afford pure
    
    
    -cyclopropyl-3,4-dimethylbenzyl alcohol.

References

  • BenchChem. Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.2

  • The Royal Society of Chemistry. Supporting Information for the Preparation of phenyl cyclopropyl(phenyl)methanols.5

  • Nordmann. Cyclopropylmagnesium bromide in 2-MeTHF.4

  • CymitQuimica. CAS 23719-80-4: Cyclopropylmagnesium bromide.3

  • TCI Deutschland GmbH. Cyclopropylmagnesium Bromide | 23719-80-4.Link

  • Guidechem. (±)-p,alpha-dimethylbenzyl alcohol 5788-09-0 (Reference for CAS 83949-35-3).1

Sources

Application

step-by-step protocol for preparing alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Application Note: Synthesis of -Cyclopropyl-3,4-dimethylbenzyl Alcohol[1][2] -Cyclopropyl-3,4-dimethylbenzyl alcohol (Cyclopropyl(3,4-dimethylphenyl)methanol) CAS Registry Number: 83949-35-3 Molecular Formula: Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of -Cyclopropyl-3,4-dimethylbenzyl Alcohol[1][2]


-Cyclopropyl-3,4-dimethylbenzyl alcohol (Cyclopropyl(3,4-dimethylphenyl)methanol)
CAS Registry Number:  83949-35-3
Molecular Formula: 

Molecular Weight: 176.26 g/mol [1]

Part 1: Strategic Analysis & Retrosynthesis[2]

Target Analysis

The target molecule,


-Cyclopropyl-3,4-dimethylbenzyl alcohol, is a secondary alcohol featuring a 3,4-dimethylphenyl group and a cyclopropyl moiety attached to the carbinol center.[1] Such structures are critical pharmacophores in agrochemistry (specifically sterol biosynthesis inhibitor fungicides) and pharmaceutical intermediates.[1]
Retrosynthetic Disconnection

To ensure high yield and regioselectivity, we employ a Grignard Addition Strategy . This approach is superior to the reduction of the corresponding ketone (Cyclopropyl 3,4-dimethylphenyl ketone) due to the ready availability of aldehyde precursors and the avoidance of potentially harsh Friedel-Crafts acylation conditions that could affect the cyclopropyl ring.

Selected Route: Nucleophilic addition of Cyclopropylmagnesium bromide to 3,4-Dimethylbenzaldehyde .[1]

  • Nucleophile: Cyclopropylmagnesium bromide (Grignard Reagent).[1][2]

    • Rationale: Commercially available or easily generated from cyclopropyl bromide.[1] The cyclopropyl ring is stable under Grignard formation conditions in THF.

  • Electrophile: 3,4-Dimethylbenzaldehyde.[1]

    • Rationale: A stable, commercially available aryl aldehyde that undergoes clean 1,2-addition.[1]

Part 2: Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of Grignard reagents and pyrophoric solvents.[1] Strict adherence to air-free techniques is mandatory.[1]

  • Cyclopropylmagnesium Bromide: Highly reactive, moisture-sensitive, and air-sensitive.[1] Reacts violently with water to release cyclopropane gas.[1]

  • Tetrahydrofuran (THF): Peroxide former.[1] Must be distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS) immediately before use.[1]

  • Exotherm Control: The addition of the Grignard reagent to the aldehyde is exothermic. Efficient cooling (

    
    ) is required to prevent side reactions (e.g., Tishchenko reaction or polymerization).
    

Part 3: Materials & Equipment[2]

Reagents
ReagentPurity/Conc.Equiv.[1][3][4][5]Role
3,4-Dimethylbenzaldehyde >98%1.0Electrophile
Cyclopropylmagnesium bromide 0.5-1.0 M in THF1.2 - 1.5Nucleophile
Tetrahydrofuran (THF) AnhydrousSolventReaction Medium
Ammonium Chloride (

)
Saturated Aq.[1][6]ExcessQuenching Agent
Sodium Sulfate (

)
AnhydrousN/ADrying Agent
Equipment
  • Reaction Vessel: 2-neck or 3-neck round-bottom flask (flame-dried or oven-dried).

  • Atmosphere Control: Schlenk line (Nitrogen or Argon) with oil bubbler.[1]

  • Addition: Pressure-equalizing addition funnel or syringe pump.[1]

  • Temperature Control: Ice-water bath (

    
    ).
    
  • Stirring: Magnetic stir bar (PTFE coated).[1]

Part 4: Step-by-Step Experimental Protocol

Phase 1: Setup and Inertion[2]
  • Glassware Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter. Allow it to cool under a stream of dry nitrogen.

  • Solvent Charging: Cannulate or syringe 50 mL of anhydrous THF into the flask.

  • Substrate Dissolution: Add 3,4-Dimethylbenzaldehyde (10.0 mmol, 1.34 g) to the flask via syringe. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to

    
     for 15 minutes.
    
Phase 2: Grignard Addition[2]
  • Reagent Transfer: Transfer the Cyclopropylmagnesium bromide solution (12.0 mmol, e.g., 24 mL of a 0.5 M solution) into a dry syringe or addition funnel under nitrogen.

  • Controlled Addition: Add the Grignard reagent dropwise to the aldehyde solution at

    
    .
    
    • Rate: Maintain a rate such that the internal temperature does not exceed

      
      .
      
    • Observation: The solution may turn slightly cloudy or change color (often yellow to greyish), indicating the formation of the magnesium alkoxide intermediate.

  • Reaction Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir at RT for 2–3 hours.[1]

    • Monitoring: Check reaction progress via TLC (Silica gel; 20% EtOAc in Hexanes).[1] The aldehyde spot (

      
      ) should disappear, and a new more polar alcohol spot (
      
      
      
      ) should appear.
Phase 3: Quenching and Workup[2]
  • Quench: Cool the reaction mixture back to

    
    . Slowly add saturated aqueous 
    
    
    
    (20 mL) dropwise.
    • Caution: Vigorous bubbling may occur.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (

    
    ).
    
  • Washing: Combine the organic layers and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Phase 4: Purification[2]
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient elution from 5% to 15% Ethyl Acetate in Hexanes.[1]

  • Isolation: Collect fractions containing the product (monitor by TLC). Evaporate solvents to obtain

    
    -Cyclopropyl-3,4-dimethylbenzyl alcohol as a colorless to pale yellow oil (or low-melting solid).[1]
    

Part 5: Workflow Visualization

G Start Start: Oven-Dried Glassware Solubilization Dissolve 3,4-Dimethylbenzaldehyde in Anhydrous THF Start->Solubilization Cooling Cool to 0°C (Ice Bath) Solubilization->Cooling Addition Dropwise Addition of Cyclopropylmagnesium Bromide Cooling->Addition Reaction Stir at RT (2-3 Hours) Monitor via TLC Addition->Reaction Quench Quench with Sat. NH4Cl (Exothermic Control) Reaction->Quench Workup Extract (EtOAc) -> Wash (Brine) -> Dry (Na2SO4) Quench->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Target: alpha-Cyclopropyl- 3,4-dimethylbenzyl alcohol Purification->Product

Figure 1: Step-by-step workflow for the Grignard synthesis of the target alcohol.[1]

Part 6: Analytical Validation

To validate the synthesis, compare the obtained spectral data with the following expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10 – 7.20 (m, 3H, Aromatic H) – Signals for 1,2,4-substituted benzene.
      
    • 
       4.00 (d, 
      
      
      
      , 1H,
      
      
      ) – Characteristic carbinol proton.
    • 
       2.26 (s, 3H, 
      
      
      
      )
    • 
       2.24 (s, 3H, 
      
      
      
      )
    • 
       1.90 (br s, 1H, 
      
      
      
      ) – Exchangeable.
    • 
       1.15 (m, 1H, Cyclopropyl 
      
      
      
      )
    • 
       0.65 – 0.35 (m, 4H, Cyclopropyl 
      
      
      
      ) – Distinctive high-field multiplets.[1]
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 176 m/z.[1]
      
    • Base Peak: Likely 147 m/z (Loss of ethyl/cyclopropyl fragment) or 133 m/z (Loss of cyclopropyl + H).

Part 7: Troubleshooting

IssueProbable CauseCorrective Action
No Reaction Degraded Grignard reagent (Hydrolysis).Titrate Grignard reagent before use or prepare fresh.[1] Ensure inert atmosphere.
Low Yield Enolization of aldehyde (rare for benzaldehydes) or moisture contamination.[1]Dry all glassware thoroughly.[1] Increase Grignard equivalents to 1.5.
Impurity: Alcohol + Ketone Oxidation of product during workup or incomplete addition.[1]Perform workup quickly. Ensure full conversion by TLC before quenching.[1][2]
Ring Opening Acidic quench too strong.Use saturated

(mildly acidic) rather than

. Keep temperature low during quench.

References

  • Shu, C., et al. (2010).[7] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides. Journal of Organic Chemistry, 75(19), 6677–6680. (Demonstrates stability and handling of cyclopropyl Grignard). Retrieved from [Link]

  • Google Patents. (2016).[1] WO2016071920A2 - Process for preparation of 3,4-dimethylbenzaldehyde.[1] (Source for aldehyde precursor synthesis).[1][2][3][8][9] Retrieved from

Sources

Method

reagents for selective reduction to alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Application Note: Selective Reduction Strategies for α-Cyclopropyl-3,4-dimethylbenzyl Alcohol Executive Summary The synthesis of α-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 33446-27-4) presents a specific chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction Strategies for α-Cyclopropyl-3,4-dimethylbenzyl Alcohol

Executive Summary

The synthesis of α-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 33446-27-4) presents a specific chemoselective challenge: reducing the benzylic ketone to the corresponding alcohol without compromising the strained cyclopropyl ring or reducing the aromatic moiety. Furthermore, as a chiral pharmacophore, the control of stereochemistry (enantioselectivity) is often critical for biological activity.

This guide details two validated protocols:

  • Protocol A (Racemic): A robust, cost-effective reduction using Sodium Borohydride (NaBH₄) for generating racemic standards or non-chiral intermediates.

  • Protocol B (Asymmetric): A high-precision enantioselective reduction using the Corey-Bakshi-Shibata (CBS) catalyst system to yield the (R)- or (S)-enantiomer with high ee (>95%).

Reagent Selection & Decision Matrix

The stability of the cyclopropyl group (bond angle strain ~60°) dictates the choice of reducing agent. Strong acid conditions or heterogeneous hydrogenation catalysts (e.g., Pd/C under H₂) often lead to ring-opening hydrogenolysis.

ReagentSelectivity (Chemo)Selectivity (Stereo)Risk ProfileRecommendation
NaBH₄ / MeOH High. Reduces ketone only. Cyclopropyl intact.[1]None (Racemic)Low. Safe, mild conditions.[2]Standard for Racemic
LiAlH₄ (LAH) Moderate. Can be too aggressive; requires strict anhydrous conditions.None (Racemic)High. Pyrophoric.Avoid unless necessary.
H₂ / Pd-C Low. High risk of cyclopropane ring opening (hydrogenolysis).LowModerate.Do Not Use
CBS Catalyst / BH₃ High. Excellent functional group tolerance.High (>95% ee). Moderate. Borane handling required.[1][2]Standard for Chiral
Transfer Hydrogenation (Ru-TsDPEN) High.High (>90% ee).Low. No gaseous H₂ or borane.Alternative to CBS.

Mechanistic Insight

Chemoselectivity: Preserving the Ring

The cyclopropyl group acts as a σ-donor/π-acceptor. In the presence of strong Lewis acids or radical conditions (e.g., SmI₂), the ring can open to form a linear chain. Hydride reagents like NaBH₄ function via nucleophilic attack on the carbonyl carbon (


). Because the cyclopropyl group does not possess a low-lying LUMO susceptible to hydride attack under these conditions, the ring remains intact.
Stereoselectivity: The CBS Model

For the asymmetric route, the CBS catalyst (an oxazaborolidine derived from proline) activates the borane reagent and coordinates the ketone. The steric bulk of the catalyst forces the hydride delivery to occur from a specific face of the ketone (Re-face or Si-face), governed by the minimization of steric clashes between the substrate's large group (3,4-dimethylphenyl) and the catalyst's substituents.

CBS_Mechanism Cat CBS Catalyst (Oxazaborolidine) Complex Active Lewis Acid Complex Cat->Complex Activation BH3 Borane Source (BH3·THF) BH3->Complex TS Transition State (Face-Selective Hydride Transfer) Complex->TS Coordination Ketone Substrate: 3,4-Dimethylphenyl Cyclopropyl Ketone Ketone->TS Si-face Attack (example) Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis

Figure 1: Workflow of the CBS-catalyzed enantioselective reduction. The rigid bicyclic transition state ensures high stereocontrol.

Experimental Protocols

Protocol A: Racemic Reduction (NaBH₄)

Best for: Analytical standards, initial biological screening.

Reagents:

  • Substrate: 3,4-Dimethylphenyl cyclopropyl ketone (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Solvent: Methanol (anhydrous preferred)

  • Quench: Saturated NH₄Cl solution

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,4-dimethylphenyl cyclopropyl ketone (10 mmol) in Methanol (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling prevents potential side reactions and moderates the exotherm.

  • Addition: Add NaBH₄ (12 mmol, 454 mg) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes). The ketone spot (UV active) should disappear.

  • Quench: Carefully add saturated NH₄Cl (10 mL) to quench excess hydride. Stir for 15 minutes.

  • Workup: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Asymmetric Reduction (CBS-Catalyzed)

Best for: Drug candidates, structure-activity relationship (SAR) studies requiring single enantiomers.

Reagents:

  • Substrate: 3,4-Dimethylphenyl cyclopropyl ketone (1.0 equiv)

  • Catalyst: (R)-Me-CBS (or (S)-Me-CBS for opposite enantiomer) (0.1 equiv / 10 mol%)

  • Reductant: Borane-THF complex (BH₃·THF, 1.0 M) or Borane-Dimethylsulfide (0.6–1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Catalyst Charge: Add (R)-Me-CBS catalyst (1.0 mmol, 10 mol% relative to substrate) to the flask. Dissolve in anhydrous THF (10 mL).

  • Reductant Addition: Add BH₃·THF (1.0 M solution, 6.0 mmol, 0.6 equiv) to the catalyst solution at room temperature. Stir for 10 minutes to form the active catalyst-borane complex.

  • Substrate Addition: Dissolve the ketone (10 mmol) in anhydrous THF (20 mL).

  • Controlled Reduction: Using a syringe pump or addition funnel, add the ketone solution to the catalyst/borane mixture slowly over 1 hour.

    • Critical: Slow addition maintains a low concentration of ketone, ensuring the reaction is driven by the chiral catalyst pathway rather than uncatalyzed background reduction.

  • Completion: Stir for an additional 30 minutes. Monitor by TLC.[1]

  • Quench: Carefully add Methanol (5 mL) dropwise. Caution: Vigorous bubbling (H₂). Follow with 1N HCl (10 mL) to hydrolyze the borate ester intermediate.

  • Workup: Extract with Diethyl Ether (3 x 30 mL). Wash with saturated NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Flash chromatography is usually required to remove catalyst residues.

Quality Control & Troubleshooting

Analytical Data Summary:

ParameterMethodExpected Result
Identity ¹H NMR (400 MHz, CDCl₃)Cyclopropyl: High field multiplets (0.3–0.6 ppm). Benzylic H: Doublet (d, J~7Hz) around 4.0–4.5 ppm. Aromatic: 3 protons (approx 7.0–7.2 ppm).
Purity HPLC (C18)>98% Area
Enantiomeric Excess Chiral HPLC>95% ee (Protocol B). Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5).

Troubleshooting Guide:

  • Ring Opening: If NMR shows disappearance of the high-field cyclopropyl signals (0.3–0.6 ppm) and appearance of alkene signals (5.0–6.0 ppm), the conditions were too acidic or the quench was too aggressive. Ensure neutral/mild workup.

  • Low ee (Protocol B): Often caused by moisture (deactivates CBS) or fast addition of ketone (background reduction). Ensure reagents are anhydrous and addition is slow.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Rowlands, G. J. (2001). Radicals in organic synthesis. Part 1. Tetrahedron, 57(10), 1865-1882. (Discussion on cyclopropyl stability). Link

  • NIST Chemistry WebBook. (n.d.). α-Cyclopropyl-α,p-dimethylbenzyl alcohol.[4] National Institute of Standards and Technology. Link

  • BenchChem. (2025).[1] A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction. Link

Sources

Application

Application Note: Crystallization Techniques for High-Purity alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Executive Summary This application note details the process development and operational protocols for the crystallization of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol , a key pharmaceutical intermediate. While simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and operational protocols for the crystallization of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol , a key pharmaceutical intermediate. While simple benzyl alcohols are often liquids or low-melting solids, the introduction of the rigid cyclopropyl group and the 3,4-dimethyl substitution pattern typically elevates the melting point, rendering the compound a solid at room temperature (estimated MP range: 40–70°C).

Critical Challenge: The primary difficulty in crystallizing this class of compounds is their tendency to "oil out" (liquid-liquid phase separation) prior to crystallization, particularly if the melting point is depressed by impurities. This guide focuses on controlled cooling and seeding strategies to bypass the oiling threshold and achieve high-purity crystalline material.

Physicochemical Profiling & Solubility Mapping

Before attempting scale-up, the solubility profile must be established to define the Metastable Zone Width (MSZW).

Solubility Behavior

The presence of the hydroxyl group imparts polarity, while the dimethyl-phenyl and cyclopropyl moieties provide significant lipophilicity.

Solvent ClassSolvent ExampleSolubility BehaviorApplication
Alcohols Methanol, IPAHigh solubility at RT.Good solvents for cooling crystallization.
Hydrocarbons Heptane, HexaneLow to Moderate solubility.Excellent anti-solvents .
Aromatics TolueneHigh solubility.Use only for extraction; difficult to crystallize from directly due to high solubility.
Esters Ethyl AcetateModerate/High solubility.Good for intermediate polarity tuning.
Impurity Profile

The crystallization process must reject the following common synthetic impurities:

  • Starting Ketone: (3,4-dimethylphenyl)(cyclopropyl)methanone (Unreacted).

  • Regioisomers: 2,3-dimethyl or 2,4-dimethyl analogs (from impure starting materials).

  • Ring-Opened Byproducts: Linear alkyl chains resulting from cyclopropyl ring cleavage under harsh reduction conditions.

Crystallization Strategy: Overcoming "Oiling Out"

The most robust method for this compound is Cooling Crystallization with Seeding . Anti-solvent methods are secondary due to the risk of rapid supersaturation leading to oil formation.

Mechanistic Workflow

The following diagram illustrates the critical decision pathways during the crystallization process.

CrystallizationWorkflow Start Crude Mixture (Oil or Solid) Dissolution Dissolution (Solvent: IPA or EtOH) Start->Dissolution Clarification Clarification Filtration (Remove insolubles) Dissolution->Clarification Cooling1 Cool to Cloud Point (approx. 35-40°C) Clarification->Cooling1 CheckState Check Phase State Cooling1->CheckState Oil Oiling Out Observed (Liquid-Liquid Phase Separation) CheckState->Oil Emulsion/Droplets Clear Clear Supersaturated Solution CheckState->Clear No droplets Reheat Reheat to Dissolve Oil Oil->Reheat Seed Add Seeds (0.5 wt%) @ Metastable Limit Clear->Seed Reheat->Cooling1 Adjust Conc. Cooling2 Slow Cooling Ramp (0.1°C/min) Seed->Cooling2 Aging Isothermal Aging (Ostwald Ripening) Cooling2->Aging Filtration Filtration & Wash (Cold Heptane) Aging->Filtration

Caption: Decision tree for handling phase separation during crystallization.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization from Isopropyl Alcohol (IPA)/Heptane

Best for: High-purity requirements where yield can be slightly sacrificed for quality.

Reagents:

  • Crude alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (Assay >85%).

  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade.

  • Anti-solvent: n-Heptane.

Procedure:

  • Dissolution: Charge 10.0 g of crude material into a jacketed reactor. Add 30 mL of IPA (3 volumes).

  • Heating: Heat the mixture to 50–55°C. Stir until complete dissolution. If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

  • Initial Cooling: Cool the solution to 40°C.

  • Anti-Solvent Addition (Cloud Point): Slowly add n-Heptane dropwise until a faint, persistent turbidity is observed (approx. 10-15 mL).

  • Clarification: Reheat slightly to 45°C to clear the solution.

  • Seeding (CRITICAL): Cool to 38°C. Add 50 mg (0.5 wt%) of pure seed crystals. Note: If seeds are unavailable, scratch the vessel wall or use a sonication probe to induce nucleation.

  • Crystallization Ramp:

    • Hold at 38°C for 30 minutes to ensure seed bed stability.

    • Cool to 20°C at a rate of 0.2°C/min.

    • Cool to 0°C at a rate of 0.5°C/min.

  • Aging: Stir at 0°C for 2 hours. This promotes crystal growth and reduces inclusion of mother liquor.

  • Isolation: Filter the slurry using a vacuum Buchner funnel.

  • Wash: Wash the cake with 10 mL of cold (0°C) Heptane/IPA (9:1 ratio).

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. Caution: Do not exceed 40°C initially to avoid melting.

Protocol B: Low-Temperature Crystallization from Hexane

Best for: Removing polar impurities (ketones) and maximizing yield.

Procedure:

  • Dissolve 10.0 g of crude oil in 50 mL of warm Hexane (40°C).

  • Cool to room temperature. If oiling occurs, add a small amount of Ethyl Acetate (1-2 mL) to solubilize the oil phase.

  • Cool the solution to -10°C or -20°C using a cryostat.

  • Allow to stand for 12–24 hours. White needles or prisms should form.

  • Decant the supernatant rapidly (to avoid re-dissolution upon warming).

  • Wash crystals with cold pentane (-20°C).

Impurity Rejection & Analytical Validation

The effectiveness of the crystallization is validated by tracking specific markers.

Impurity Fate Mapping

ImpurityFate Source Crude Mixture Cryst Crystallization Process Source->Cryst Solid Crystalline Product (alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol) Cryst->Solid Target Molecule (High Lattice Energy) Liquor Mother Liquor (Waste) Cryst->Liquor Rejection Ketone Ketone Precursor (More Polar) Liquor->Ketone Remains in Solution Isomer Regioisomers (Structural Mismatch) Liquor->Isomer Steric Exclusion

Caption: Separation logic showing rejection of ketone and isomers into the mother liquor.

Validation Methods
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile:Water (gradient 50:50 to 90:10).

    • Detection: UV at 210 nm (benzyl absorption) and 254 nm.

    • Target: Purity > 99.0% area.

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm onset indicates high purity. Broadening indicates eutectic impurities.

    • Expected Onset: ~60–65°C (based on structural analogs).

  • Residual Solvent (GC-Headspace):

    • Ensure IPA/Heptane levels are below ICH limits (Class 3 solvents).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3019509: alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol. Available at: [Link]

  • Tung, H. et al.Crystallization of Organic Compounds: An Industrial Perspective. Wiley, 2009. (General reference for oiling-out phenomena).
  • ChemSrc. 3,4-Dimethylbenzyl alcohol Physical Properties. Available at: [Link] (Used for analog melting point estimation).

Method

Application Notes and Protocols for α-Cyclopropyl-3,4-dimethylbenzyl alcohol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design The cyclopropyl group, a small, s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational and electronic properties can significantly enhance the pharmacological profile of drug candidates, including metabolic stability, potency, and target selectivity. α-Cyclopropyl-3,4-dimethylbenzyl alcohol is a key intermediate that incorporates this valuable moiety, positioning it as a critical building block in the synthesis of novel therapeutics, particularly in the realm of antifungal agents.

The strategic placement of the cyclopropyl and 3,4-dimethylphenyl groups creates a versatile scaffold for the development of new chemical entities. The hydroxyl functionality serves as a handle for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and application of α-cyclopropyl-3,4-dimethylbenzyl alcohol as a pharmaceutical intermediate, with a focus on its potential in the synthesis of next-generation triazole antifungals.

Physicochemical Properties of α-Cyclopropyl-3,4-dimethylbenzyl alcohol

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and process development. The following table summarizes the key properties of α-cyclopropyl-3,4-dimethylbenzyl alcohol.

PropertyValueSource
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
CAS Number 33446-27-4
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge of similar compounds
Boiling Point Data not available; expected to be >200 °C at atmospheric pressureInferred from related structures
Solubility Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons)General chemical principles
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.General chemical principles

Core Application: Intermediate in the Synthesis of Novel Triazole Antifungals

The 1,2,4-triazole ring is a cornerstone of many successful antifungal drugs, including fluconazole and itraconazole. These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The incorporation of a cyclopropyl group into triazole-containing scaffolds has been shown to enhance antifungal activity.[1]

α-Cyclopropyl-3,4-dimethylbenzyl alcohol serves as a precursor to a key electrophile for the N-alkylation of 1,2,4-triazole. The synthetic strategy involves the conversion of the alcohol to a suitable leaving group, such as a halide, followed by nucleophilic substitution with the triazole ring.

Proposed Synthetic Pathway

Synthetic Pathway A 3,4-Dimethylacetophenone B α-Cyclopropyl-3,4-dimethylbenzyl alcohol A->B 1. Cyclopropylmagnesium bromide 2. H₃O⁺ C 1-(1-Bromo-1-cyclopropylethyl)-3,4-dimethylbenzene B->C PBr₃ or HBr D Novel Triazole Fungicide C->D 1,2,4-Triazole, Base

Caption: Proposed synthetic pathway for a novel triazole fungicide using α-cyclopropyl-3,4-dimethylbenzyl alcohol as a key intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of α-cyclopropyl-3,4-dimethylbenzyl alcohol and its subsequent use in the preparation of a novel triazole antifungal agent. These protocols are based on well-established chemical transformations and are intended to serve as a robust starting point for laboratory research.

Protocol 1: Synthesis of α-Cyclopropyl-3,4-dimethylbenzyl alcohol via Grignard Reaction

This protocol details the synthesis of the target alcohol through the nucleophilic addition of a cyclopropyl Grignard reagent to 3,4-dimethylacetophenone. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3,4-Dimethylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

    • Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3,4-Dimethylacetophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 3,4-dimethylacetophenone (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.

    • Add the ketone solution dropwise to the Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude α-cyclopropyl-3,4-dimethylbenzyl alcohol.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Grignard Synthesis Workflow start Start prep_grignard Prepare Cyclopropylmagnesium Bromide start->prep_grignard react_ketone React with 3,4-Dimethylacetophenone prep_grignard->react_ketone workup Aqueous Work-up (NH₄Cl) react_ketone->workup extract Extract with Diethyl Ether workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify end End Product: α-Cyclopropyl-3,4-dimethylbenzyl alcohol purify->end

Caption: Experimental workflow for the synthesis of α-cyclopropyl-3,4-dimethylbenzyl alcohol.

Protocol 2: Synthesis of a Novel 1-((Cyclopropyl(3,4-dimethylphenyl)methyl))-1H-1,2,4-triazole

This protocol outlines the alkylation of 1,2,4-triazole with the activated form of α-cyclopropyl-3,4-dimethylbenzyl alcohol. The reaction typically proceeds via an Sₙ2 mechanism.

Materials:

  • α-Cyclopropyl-3,4-dimethylbenzyl alcohol

  • Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Activation of the Alcohol (Formation of the Bromide):

    • In a round-bottom flask, dissolve α-cyclopropyl-3,4-dimethylbenzyl alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 eq) or SOCl₂ (1.1 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Quench the reaction by carefully pouring it over ice water.

    • Extract the product with diethyl ether, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure to obtain the crude α-cyclopropyl-3,4-dimethylbenzyl bromide, which can be used in the next step without further purification.

  • Alkylation of 1,2,4-Triazole:

    • To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of 1,2,4-triazole (1.0 eq) in DMF at 0 °C.

    • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add a solution of the crude α-cyclopropyl-3,4-dimethylbenzyl bromide (1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired triazole derivative.

Alkylation Workflow start Start activate_alcohol Activate Alcohol to Alkyl Bromide start->activate_alcohol deprotonate_triazole Deprotonate 1,2,4-Triazole with Base start->deprotonate_triazole alkylation Alkylation Reaction activate_alcohol->alkylation deprotonate_triazole->alkylation workup Aqueous Work-up alkylation->workup extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify end End Product: Novel Triazole Fungicide purify->end

Caption: Experimental workflow for the synthesis of a novel triazole fungicide.

Safety and Handling

  • α-Cyclopropyl-3,4-dimethylbenzyl alcohol and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

α-Cyclopropyl-3,4-dimethylbenzyl alcohol is a valuable and versatile pharmaceutical intermediate with significant potential in the synthesis of novel therapeutic agents. Its strategic combination of a reactive hydroxyl group, a bioisosterically important cyclopropyl moiety, and a substituted phenyl ring makes it an attractive starting material for drug discovery programs, particularly in the development of new antifungal agents. The protocols provided herein offer a solid foundation for the synthesis and application of this promising intermediate, enabling researchers to explore its full potential in the quest for new and improved medicines.

References

  • National Institute of Standards and Technology. (n.d.). α-Cyclopropyl-α,4-dimethylbenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Cyclopropylbenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Sun, S. X., Yan, J. H., Zuo, J. T., Wang, X. B., Chen, M., Lu, A. M., ... & Li, G. H. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. New Journal of Chemistry, 45(37), 17353-17365. [Link]

  • Tan, C. X., Shi, Y. X., Weng, J. Q., Liu, X. H., Li, B. J., & Zhao, W. G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(5), 431-435. [Link]

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2002). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 43(15), 2873-2876.
  • Shreeve, J. M., & Verma, R. D. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]

  • Sun, S. X., et al. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. New Journal of Chemistry. [Link]

  • Tan, C. X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery. [Link]

Sources

Application

catalytic enantioselective synthesis of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Topic: Catalytic Enantioselective Synthesis of -Cyclopropyl-3,4-dimethylbenzyl Alcohol Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists. App...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Enantioselective Synthesis of


-Cyclopropyl-3,4-dimethylbenzyl Alcohol
Content Type:  Detailed Application Note & Protocol
Audience:  Senior Researchers, Process Chemists, and Drug Discovery Scientists.

Application Note: Catalytic Enantioselective Synthesis of -Cyclopropyl-3,4-dimethylbenzyl Alcohol

Executive Summary

This guide details the scalable, enantioselective synthesis of


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 16145-97-4, generic structure). This motif serves as a critical chiral pharmacophore in various CNS-active agents and antiviral candidates, leveraging the metabolic stability and conformational rigidity of the cyclopropyl group.

While direct asymmetric addition of cyclopropylzinc reagents to aldehydes is feasible, it often suffers from high reagent cost and complex handling. This protocol prioritizes Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, cyclopropyl(3,4-dimethylphenyl)methanone . This route, utilizing the Noyori-Ikariya catalyst system, offers superior atom economy, operational simplicity (no high-pressure


), and predictable scalability with enantiomeric excesses (ee) typically exceeding 97%.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a convergent disconnection. The chirality is introduced late-stage via a metal-ligand bifunctional mechanism, ensuring high fidelity.

Visualized Pathway (Graphviz)

Retrosynthesis Target Target: (S)-α-Cyclopropyl-3,4-dimethylbenzyl alcohol (Chiral Center) Ketone Intermediate: Cyclopropyl(3,4-dimethylphenyl)methanone (Prochiral Ketone) Ketone->Target Asymmetric Transfer Hydrogenation (ATH) Precursors Starting Materials: 4-Bromo-1,2-dimethylbenzene + Cyclopropanecarbonitrile Precursors->Ketone Grignard Addition / Acid Hydrolysis Catalyst Catalyst System: [RuCl(p-cymene)((S,S)-TsDPEN)] HCOOH/Et3N Catalyst->Ketone Stereocontrol

Figure 1: Retrosynthetic analysis highlighting the late-stage introduction of chirality via ATH.

Methodological Grounding: Why ATH?

The Causality of Choice

For this specific substrate, Asymmetric Transfer Hydrogenation (ATH) is selected over Asymmetric Hydrogenation (AH) or Organozinc Addition for three reasons:

  • Chemomimesis: The cyclopropyl ring is sensitive to ring-opening under harsh Lewis acidic conditions or high-pressure hydrogenation on heterogeneous surfaces (e.g., Pd/C). ATH proceeds under mild, homogeneous conditions.

  • Stereocontrol Mechanism: The reaction utilizes Metal-Ligand Bifunctional Catalysis . The Ruthenium center activates the hydride, while the amine proton of the TsDPEN ligand directs the substrate via hydrogen bonding. This "outer-sphere" mechanism prevents steric clash between the bulky cyclopropyl group and the catalyst, which is a common failure mode in standard inner-sphere hydrogenation.

  • Safety & Scalability: The use of formic acid/triethylamine (TEAF) as the hydrogen donor eliminates the need for high-pressure hydrogen cylinders, a critical safety factor in non-specialized labs.

Experimental Protocol

Phase 1: Synthesis of Precursor Ketone

Objective: Prepare high-purity cyclopropyl(3,4-dimethylphenyl)methanone. Reaction Type: Grignard Addition to Nitrile.

Reagents:

  • 4-Bromo-1,2-dimethylbenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Cyclopropanecarbonitrile (1.05 equiv)

  • THF (Anhydrous)

  • HCl (2M)

Step-by-Step:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the bromide solution in THF to initiate. Once refluxing, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1h post-addition.

  • Addition: Cool the Grignard solution to 0°C. Add cyclopropanecarbonitrile dropwise. The cyclopropyl ring is stable, but temperature control prevents oligomerization.

  • Imine Hydrolysis: Warm to RT and stir for 3h. The intermediate is the imine magnesium salt. Pour the mixture into ice-cold 2M HCl. Critical: Stir vigorously for 2h to ensure complete hydrolysis of the imine to the ketone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).

    • Target Yield: 85-90%.

    • QC Check:

      
       NMR should show cyclopropyl protons (0.9-1.2 ppm) and aryl protons (7.1-7.7 ppm).
      
Phase 2: Asymmetric Transfer Hydrogenation (The Critical Step)

Objective: Enantioselective reduction to (S)-


-Cyclopropyl-3,4-dimethylbenzyl alcohol.
Catalyst:  RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).

Reagents:

  • Ketone Substrate (1.0 equiv)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 - 1.0 mol%)

  • Formic Acid/Triethylamine complex (5:2 molar ratio)

  • Dichloromethane (DCM) or EtOAc (degassed)

Step-by-Step:

  • Catalyst Prep: If not commercially available, generate the active catalyst in situ by mixing

    
     and (S,S)-TsDPEN in DCM with KOH/water wash, but using the pre-formed complex (CAS 192139-90-5) is recommended for reproducibility.
    
  • Reaction Setup: In a Schlenk tube, dissolve the ketone (10 mmol) in degassed DCM (20 mL).

  • Initiation: Add the Ru-catalyst (0.05 mmol, 0.5 mol%). Add the Formic Acid/TEA mixture (2.5 equiv of hydride).

  • Incubation: Stir at 25°C - 30°C. Monitor by TLC or GC.

    • Note: The reaction produces ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      . Ensure the vessel is vented through a bubbler (oil lock) to prevent pressure buildup while excluding oxygen.
      
  • Completion: Reaction is typically complete in 12-24 hours.

  • Workup: Wash the reaction mixture with water (2x) and brine (1x). The catalyst remains in the organic phase but can be removed via silica filtration.

  • Purification: Flash chromatography (Hexanes/EtOAc 85:15).

Mechanism of Stereocontrol (Self-Validating Logic)

Understanding the mechanism allows for troubleshooting. If the ee is low, it usually indicates water contamination (disrupting the H-bond network) or temperature fluctuations.

Mechanism cluster_TS Stereodetermining Step Ru_Hydride Ru-H Species (Active Catalyst) TS 6-Membered Transition State (Concerted H-Transfer) Ru_Hydride->TS Substrate Coordination (H-Bonding via NH) TS->Ru_Hydride Regeneration via HCOOH Product Chiral Alcohol (S-Enantiomer) TS->Product Hydride Transfer

Figure 2: The concerted proton/hydride transfer mechanism. The (S,S)-ligand geometry forces the bulky aryl group away from the p-cymene ring, dictating the stereochemical outcome.

QC & Analytical Specifications

To validate the protocol, the following analytical benchmarks must be met.

ParameterSpecificationMethod
Appearance White crystalline solid or viscous oilVisual
Purity (Chemical) > 98.0%HPLC (C18) or GC-FID
Enantiomeric Excess > 96% eeChiral HPLC (Chiralcel OD-H or AD-H)
Residual Ruthenium < 10 ppmICP-MS (Critical for Pharma)
Specific Rotation

(Reported value dependent on solvent)
Polarimetry

Chiral HPLC Method (Example):

  • Column: Daicel Chiralcel OD-H (

    
     mm).
    
  • Mobile Phase: Hexane / Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (R)-isomer (minor) ~8 min; (S)-isomer (major) ~11 min (Confirm with racemate).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O2 or S); Old Formic Acid.Degas solvents thoroughly. Use fresh HCOOH/TEA azeotrope.
Low Enantioselectivity High Temperature; Reverse Reaction.Maintain T < 30°C. Stop reaction immediately upon consumption of SM (reversible process).
By-product: Alkane Over-reduction (Hydrogenolysis).Rare with ATH, but avoid Pd contaminants. Ensure reaction does not run >48h.
Racemization Acidic workup.Benzylic alcohols with cyclopropyl groups are acid-sensitive (cation formation). Use neutral workup.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329-2347. Link

  • Sigma-Aldrich. (n.d.). Product Specification: RuCl(p-cymene)[(S,S)-TsDPEN]. Link

  • Alfa Chemistry. (n.d.). Alpha-cyclopropyl-alpha-4-dimethylbenzyl alcohol (CAS 16145-97-4) Data Sheet. Link

Sources

Method

application of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol in agrochemical synthesis

This Application Note is designed for researchers in agrochemical discovery and process development. It details the technical utility of -Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS 83949-35-3), a specialized chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and process development. It details the technical utility of


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS 83949-35-3), a specialized chiral building block used in the synthesis of sterol biosynthesis inhibiting (SBI) fungicides, specifically the triazole  class.

Application Note: -Cyclopropyl-3,4-dimethylbenzyl Alcohol in Agrochemical Synthesis

Executive Summary


-Cyclopropyl-3,4-dimethylbenzyl alcohol is a high-value lipophilic intermediate used primarily in the development of next-generation triazole fungicides . Structurally analogous to the precursors of Cyproconazole  and Prothioconazole , this scaffold introduces a 3,4-dimethylphenyl moiety that modulates lipophilicity (LogP) and metabolic stability compared to traditional chlorinated analogs.

Its primary application lies in the synthesis of conazole-type active ingredients (AIs) , where it serves as the chiral precursor for the hydrophobic "tail" required for binding to the fungal CYP51 (lanosterol 14


-demethylase) enzyme.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Chemical Name

-Cyclopropyl-3,4-dimethylbenzyl alcohol
CAS Number 83949-35-3
IUPAC Name 1-Cyclopropyl-1-(3,4-dimethylphenyl)methanol
Molecular Formula C

H

O
Molecular Weight 176.26 g/mol
Appearance Viscous colorless to pale yellow liquid
Chirality Contains 1 chiral center (typically supplied as racemate or enantiopure depending on catalytic route)
Solubility Soluble in MeOH, DCM, Toluene, Ethyl Acetate; Insoluble in Water
Key Reactivity Secondary alcohol oxidation, Dehydration to styrene, O-Alkylation

Synthesis Protocol: Preparation of the Intermediate

The synthesis of this alcohol is the critical first step in defining the stereochemistry of the final agrochemical. Two primary routes are validated: Grignard Addition (Route A) and Enantioselective Ketone Reduction (Route B).

Route A: Grignard Addition (Standard Batch)

Best for: Large-scale, non-enantioselective production.

Reagents:

  • 3,4-Dimethylbenzaldehyde

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with N

    
    .
    
  • Charging: Add 3,4-Dimethylbenzaldehyde (1.0 eq) dissolved in anhydrous THF. Cool to 0°C.[1]

  • Addition: Add Cyclopropylmagnesium bromide (1.2 eq) dropwise via addition funnel over 45 minutes. Maintain internal temperature < 5°C to prevent ring opening of the cyclopropyl group.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C. Quench slowly with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Vacuum distillation or Silica Gel Flash Chromatography (Gradient 0-20% EtOAc in Hexane).

Route B: Enantioselective Reduction (High-Value)

Best for: Chiral target molecules requiring high ee.

Reagents:

  • Cyclopropyl 3,4-dimethylphenyl ketone (Precursor)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation)

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope)

Protocol Insight: Using asymmetric transfer hydrogenation allows for the isolation of the (R)- or (S)-alcohol with >95% ee, which is crucial as fungal CYP51 binding is often stereospecific.

Downstream Application: Synthesis of Triazole Fungicides

The alcohol is rarely the final AI; it is a "warhead carrier." The most common application is the conversion to a 1,2,4-triazole fungicide via an epoxide intermediate.

Mechanism of Action Context

The 3,4-dimethylbenzyl group mimics the sterol backbone, while the triazole ring coordinates with the heme iron of the fungal enzyme. The cyclopropyl group provides steric bulk that prevents rapid metabolic degradation.

Experimental Workflow: The "Epoxide Route"

This protocol describes converting the alcohol into a functionalized triazole scaffold.[1]

Step 1: Dehydration to Alkene

  • Reactants:

    
    -Cyclopropyl-3,4-dimethylbenzyl alcohol + p-Toluenesulfonic acid (cat.) in Toluene.
    
  • Conditions: Reflux with Dean-Stark trap.

  • Product: 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethene.

Step 2: Epoxidation (Corey-Chaykovsky or Peracid)

  • Reactants: Alkene + m-CPBA (meta-Chloroperoxybenzoic acid) in DCM at 0°C.

  • Mechanism: Stereospecific syn-addition of oxygen to the double bond.

  • Product: 2-Cyclopropyl-2-(3,4-dimethylphenyl)oxirane.

Step 3: Triazole Ring Opening (The Active Synthesis)

  • Reactants: Epoxide + 1,2,4-Triazole + K

    
    CO
    
    
    
    (Base) in DMF.
  • Conditions: Heat to 80°C for 6-12 hours.

  • Outcome: Nucleophilic attack of the triazole nitrogen on the least hindered carbon of the epoxide.

  • Final Product: A 1-cyclopropyl-1-(3,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)ethanol derivative.

Visualized Pathway (DOT Diagram)

AgrochemicalSynthesis cluster_alt Alternative Route (Direct Displacement) Start 3,4-Dimethylbenzaldehyde (Starting Material) Grignard Grignard Addition (+ CyclopropylMgBr) Start->Grignard Alcohol α-Cyclopropyl-3,4-dimethylbenzyl Alcohol (CAS 83949-35-3) Grignard->Alcohol Dehydration Dehydration (-H2O) Alcohol->Dehydration Activation Mesylation (MsCl / Et3N) Alcohol->Activation Alkene Styrene Intermediate Dehydration->Alkene Epoxidation Epoxidation (m-CPBA) Alkene->Epoxidation Epoxide Oxirane Intermediate Epoxidation->Epoxide Coupling Triazole Coupling (1,2,4-Triazole / Base) Epoxide->Coupling FinalAI Triazole Fungicide Analog (Active Ingredient) Coupling->FinalAI Displacement SN2 Displacement Activation->Displacement Displacement->FinalAI

Caption: Synthetic workflow converting the alcohol intermediate into a bioactive triazole fungicide via the epoxide ring-opening pathway.

Analytical Quality Control (QC)

To ensure the intermediate is suitable for downstream synthesis, strict QC parameters are required.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN:H2O gradient)> 98.0% Area
Identity 1H-NMR (CDCl3)Characteristic cyclopropyl multiplets (0.3–0.7 ppm)
Water Content Karl Fischer Titration< 0.5% w/w
Residual Solvent GC-HeadspaceTHF < 500 ppm

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 220 nm (Benzyl absorption)

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Cyclopropyl Reactivity: Avoid strong acids which can cause ring-opening rearrangements (homoallylic rearrangement), destroying the scaffold.

  • Storage: Store under Nitrogen at 2–8°C. The benzylic position is susceptible to slow oxidation to the ketone if exposed to air.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST). Alpha-cyclopropyl-alpha,p-dimethylbenzyl alcohol Mass Spectrum. NIST Chemistry WebBook. Link

  • Synthesis of Cyclopropyl Ketones

    • Mandell, L., et al. (1978). Controlled-potential reduction of cyclopropyl ketones. Journal of Organic Chemistry. Link

  • Triazole Fungicide Chemistry

    • Bayer CropScience AG. Process for preparing cyproconazole. Patent CN106588793A. Link

  • Enantioselective Reduction

    • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • General Agrochemical Formulations

    • BASF SE. Agrochemical Formulations comprising Cyclopropyl Derivatives. US Patent Application 20230301297.[2] Link

Sources

Application

solvent selection for extraction of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Application Note: Solvent Selection & Extraction Protocol for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol Executive Summary This guide details the solvent selection strategy and extraction protocol for alpha-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Extraction Protocol for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Executive Summary

This guide details the solvent selection strategy and extraction protocol for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3 / Analogous). Due to the specific structural features of this molecule—namely the acid-sensitive cyclopropyl ring and the lipophilic dimethylbenzyl core—standard extraction protocols must be adapted to prevent degradation and ensure high recovery.

This protocol prioritizes Green Chemistry principles (ICH Q3C guidelines) while maintaining rigorous yield and purity standards. It recommends replacing traditional chlorinated solvents (e.g., Dichloromethane) with modern ethers like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .

Physicochemical Profiling & Risk Analysis

Before selecting a solvent, we must understand the "Personality" of the target molecule.

FeatureChemical ImplicationImpact on Extraction
Cyclopropyl Group High ring strain (~27.5 kcal/mol). Susceptible to acid-catalyzed ring opening (homoallylic rearrangement).CRITICAL: Aqueous phase pH must be kept > 4.0. Avoid strong mineral acids during quench.
3,4-Dimethylbenzyl Core Increases lipophilicity (Estimated LogP ~3.2 - 3.8).Molecule will partition strongly into non-polar organic solvents. Low water solubility.
Secondary Hydroxyl H-bond donor/acceptor capability.Requires a solvent with moderate polarity (dipole moment) to disrupt aqueous H-bonds.

Estimated Hansen Solubility Parameters (HSP):

  • Dispersion (

    
    ): High (Aromatic interactions)
    
  • Polarity (

    
    ): Moderate (Hydroxyl group)
    
  • H-Bonding (

    
    ): Moderate
    
  • Target Solvent Class: Ethers, Esters, or Aromatic Hydrocarbons.

Solvent Selection Strategy

We evaluate solvents based on three pillars: Selectivity (impurity rejection), Sustainability (Green metrics), and Process Safety .

Comparative Solvent Matrix
SolventICH ClassPerformance ScoreRecommendationRationale
Dichloromethane (DCM) Class 2HighAvoid Excellent solubility but hazardous/carcinogenic. Difficult to dry completely.
Ethyl Acetate (EtOAc) Class 3ModerateSecondary Good solubility, but susceptible to hydrolysis at extreme pH. Forms emulsions easily.
2-MeTHF Class 3High Primary "Green" alternative to DCM. Higher boiling point (80°C), separates well from water, stable.
MTBE Class 3ModerateAlternative Good for crystallization, but lower solubility for polar impurities. Peroxide risk.
Toluene Class 2LowSpecific Use Use only if downstream crystallization requires it. Hard to remove (high BP).
Decision Logic (DOT Diagram)

SolventSelection cluster_decision Optimization Loop Start Start: Solvent Selection CheckGreen Requirement: Green Chemistry? Start->CheckGreen CheckAcid Is pH < 4.0 required? CheckGreen->CheckAcid Yes SelectDCM Select DCM (Only if solubility fails) CheckGreen->SelectDCM No (Legacy Process) Select2MeTHF Select 2-MeTHF (High Efficiency/Green) CheckAcid->Select2MeTHF Yes (Stable Ether) SelectEtOAc Select Ethyl Acetate (Standard/Low Cost) CheckAcid->SelectEtOAc No (Neutral/Basic) CheckEmulsion Emulsion Formed? Select2MeTHF->CheckEmulsion Test Extraction AddBrine Add 10% NaCl CheckEmulsion->AddBrine Yes

Figure 1: Decision matrix for selecting the extraction solvent based on process constraints.

Detailed Experimental Protocol

Objective: Isolate alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol from a crude reaction mixture (e.g., Grignard addition of cyclopropylmagnesium bromide to 3,4-dimethylbenzaldehyde) with >95% recovery.

Reagents:

  • Crude Reaction Mixture

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Recommended) or Ethyl Acetate.

  • Quench Buffer: 15% Ammonium Chloride (

    
    ) or 1M Citric Acid.
    
  • Wash Solution: Saturated Brine (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Workflow

1. Quench & pH Adjustment (Critical Step)

  • Action: Cool the reaction mixture to 0-5°C. Slowly add 15%

    
     solution.
    
  • Control: Monitor internal temperature; do not exceed 20°C (exothermic).

  • Validation: Check pH of the aqueous layer. Target pH: 5.0 - 7.0.

    • Why? pH < 4 risks cyclopropyl ring opening. pH > 9 may cause emulsification or side reactions if ester groups are present elsewhere.

2. Extraction (The "Split")

  • Action: Add 2-MeTHF (Volume ratio 1:1 relative to aqueous phase). Agitate vigorously for 10 minutes.

  • Settling: Allow phases to separate. 2-MeTHF (Density 0.85 g/mL) will be the Upper Layer .

    • Note: If using DCM, the organic layer is at the bottom.

  • Repeat: Re-extract the aqueous layer with 0.5 volumes of 2-MeTHF. Combine organic layers.

3. Emulsion Management

  • If an emulsion ("rag layer") forms at the interface:

    • Add Saturated Brine (10-20% of total volume).

    • Filter through a pad of Celite if fine particulates are stabilizing the emulsion.

4. Washing & Drying

  • Wash: Wash combined organics with 10% Brine solution (1x).

    • Purpose: Removes residual water and water-soluble magnesium salts.

  • Dry: Add Anhydrous

    
     (approx. 5g per 100mL). Stir for 15 mins.
    
  • Filtration: Filter off the solid desiccant.

5. Concentration

  • Action: Concentrate under reduced pressure (Rotary Evaporator).

  • Settings: Bath temp 40-45°C, Vacuum < 100 mbar.

  • Endpoint: Constant weight (viscous oil or solid).

Process Workflow Diagram (DOT)

ExtractionWorkflow Reaction Crude Reaction Mixture Quench Quench (NH4Cl, 5°C) Reaction->Quench Control Exotherm Extract Extraction (2-MeTHF) Quench->Extract Add Solvent PhaseSep Phase Separation (Upper: Product) Extract->PhaseSep Settling PhaseSep->Extract Aq. Layer (Re-extract) Wash Brine Wash (Remove Salts) PhaseSep->Wash Organic Layer Dry Drying (Na2SO4) Wash->Dry Isolate Evaporation (Yield Calculation) Dry->Isolate

Figure 2: Step-by-step unit operations for the isolation of the target alcohol.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the "Mass Balance."

Method: HPLC-UV or GC-FID

  • Sample Prep: Dissolve 10mg of crude and 10mg of isolated product in Acetonitrile.

  • Calculation:

    
    
    
  • Success Criteria:

    • Yield > 90%[1]

    • Purity > 95% (Area %)[2]

    • Residual Solvent < 5000 ppm (ICH Limit for Class 3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Product retained in aqueous phase.Check aqueous pH. If too acidic, product may have degraded. If neutral, add salt (salting-out effect) and re-extract.
New Impurity Peak Acid-catalyzed rearrangement.Immediate Stop. Verify Quench pH. Ensure no trace HCl or

was used. Use buffered quench (

).
Slow Phase Separation Surfactant-like behavior of impurities.Add 2-Propanol (5% v/v) to the organic phase to break surface tension, or filter through Celite.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296. Link

  • ICH Harmonised Guideline. "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation, 2021. Link

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. Link

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol synthesis

Welcome to the Technical Support Center for the synthesis of α-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3). This portal is designed for researchers and drug development professionals seeking to optimize yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of α-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3). This portal is designed for researchers and drug development professionals seeking to optimize yield, minimize byproducts, and troubleshoot common bottlenecks in the preparation of this sterically hindered, cyclopropyl-bearing secondary alcohol.

Mechanistic Rationale & Pathway Selection

Synthesizing α-Cyclopropyl-3,4-dimethylbenzyl alcohol requires navigating the unique reactivity of the cyclopropyl ring. The ring's inherent strain and high electron density make it susceptible to electrophilic ring-opening, while the electron-donating nature of the 3,4-dimethylphenyl group reduces the electrophilicity of corresponding carbonyl precursors.

Chemists typically select between two primary pathways:

  • Route A (Grignard Addition): Nucleophilic attack of cyclopropylmagnesium bromide on 3,4-dimethylbenzaldehyde. While direct, this route is notorious for Wurtz-type homo-coupling (yielding bicyclopropyl) and requires rigorous anhydrous conditions[1].

  • Route B (Ketone Reduction): Hydride reduction of cyclopropyl(3,4-dimethylphenyl)methanone using Sodium Borohydride (

    
    ). This route is highly scalable, bypasses organometallic instability, and leverages the predictable two-stage alkoxide formation and hydrolysis mechanism of 
    
    
    
    [2].

Synthetic Workflow Diagram

SynthesisFlow StartA 3,4-Dimethylbenzaldehyde (Electrophile) StepA + Cyclopropylmagnesium Bromide (Grignard Addition) StartA->StepA Product α-Cyclopropyl-3,4-dimethylbenzyl alcohol (Target Product) StepA->Product Route A StartB Cyclopropyl(3,4-dimethylphenyl)methanone (Ketone Precursor) StepB + NaBH4 in Methanol (Hydride Reduction) StartB->StepB StepB->Product Route B

Workflow for synthesizing α-Cyclopropyl-3,4-dimethylbenzyl alcohol via two distinct routes.

Troubleshooting Guide & FAQs

Q1: My Grignard reaction (Route A) yields a high percentage of Wurtz coupling byproducts and unreacted aldehyde. How can I improve the yield? Root Cause: Cyclopropylmagnesium bromide is highly prone to single-electron transfer (SET) side reactions during its formation, leading to radical recombination (bicyclopropyl formation)[1]. Furthermore, high localized concentrations of the alkyl halide exacerbate this. Actionable Solution:

  • If generating the Grignard reagent in situ, maintain the internal temperature strictly between 35–40 °C and use a highly controlled, slow addition rate for the cyclopropyl bromide[1].

  • Alternatively, use commercially available, pre-titrated cyclopropylmagnesium bromide in 2-MeTHF to bypass the initiation and coupling risks entirely.

Q2: During the


 reduction (Route B), the reaction stalls at 80% conversion despite leaving it overnight. Why? 
Root Cause:  Sodium borohydride slowly decomposes in protic solvents like methanol, generating hydrogen gas and inert borates[2]. If the reaction is run at room temperature for too long, the active hydride is entirely depleted by the solvent before the sterically hindered ketone can be fully reduced.
Actionable Solution:  Perform the reaction strictly at 0 °C to suppress the parasitic solvent-quenching reaction[3]. Use 0.5 to 0.75 equivalents of 

(providing 2.0 to 3.0 equivalents of hydride) to ensure complete conversion.

Q3: I am observing ring-opening of the cyclopropyl group during the workup phase. How do I prevent this? Root Cause: The resulting product is a cyclopropylcarbinyl alcohol. Under strongly acidic conditions (e.g., quenching with


 or 

), the hydroxyl group is protonated and leaves, forming a cyclopropylcarbinyl cation. This cation rapidly undergoes ring-expansion or ring-opening to form homoallylic impurities. Actionable Solution: Never use strong mineral acids for the quench. Always quench the reaction with saturated aqueous Ammonium Chloride (

) at 0 °C. This provides a mildly acidic buffer (pH ~6) that safely hydrolyzes the magnesium or borate salts without triggering carbocation rearrangements.

Self-Validating Experimental Protocol: Ketone Reduction (Route B)

We recommend Route B for its superior scalability, lower cost, and avoidance of moisture-sensitive organometallics.

System Validation Checkpoints: This protocol incorporates visual cues (gas evolution) and analytical checks (TLC) to ensure the system validates itself at each critical phase[4].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropyl(3,4-dimethylphenyl)methanone (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Low temperature is mandatory to prevent the methanol from rapidly consuming the hydride reagent.

  • Hydride Addition: Add

    
     (0.6 eq) portion-wise over 15 minutes.
    
    • Validation Checkpoint: You should observe mild effervescence (

      
       gas). Vigorous bubbling indicates the temperature is too high.
      
  • Reaction Phase: Stir the mixture at 0 °C for 1 hour.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The ketone starting material (higher

      
      ) should completely disappear, replaced by a single, more polar spot (the alcohol).
      
  • Buffered Quench: Once complete, slowly add saturated aqueous

    
     dropwise at 0 °C until bubbling ceases. Causality: This safely neutralizes the borate complex without inducing acid-catalyzed cyclopropane ring-opening.
    
  • Isolation: Remove the methanol under reduced pressure (rotary evaporation) at 30 °C. Extract the remaining aqueous phase with Dichloromethane (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. The crude product is typically >95% pure but can be passed through a short silica plug if borate salts persist.
    

Quantitative Data Summary

The following table summarizes the expected performance metrics for both synthetic pathways to assist in route selection:

ParameterRoute A (Grignard Addition)Route B (Ketone Reduction)
Typical Isolated Yield 60% – 75%85% – 95%
Reaction Time 2 – 4 hours1 – 2 hours
Major Impurity Risks Bicyclopropyl, unreacted aldehyde, homoallylic alcoholsTrace borate salts, unreacted ketone
Moisture Sensitivity Extreme (Requires rigorous anhydrous technique)Low (Protic solvent utilized)
Cost Efficiency Lower (Organometallics are expensive/unstable)High (

is highly economical)
Scalability Moderate (Exothermic initiation risks)Excellent (Predictable thermal profile)

References

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

minimizing side reactions during alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol formation

Topic: Minimizing Side Reactions During α-Cyclopropyl-3,4-dimethylbenzyl Alcohol Formation Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that introducing a cy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During α-Cyclopropyl-3,4-dimethylbenzyl Alcohol Formation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that introducing a cyclopropyl moiety via Grignard addition is a powerful structural modification. However, the synthesis of α-Cyclopropyl-3,4-dimethylbenzyl alcohol from 3,4-dimethylbenzaldehyde and cyclopropylmagnesium bromide is fraught with chemoselectivity and stability challenges.

This guide provides authoritative, field-proven insights to help you troubleshoot complex reaction mixtures, understand the underlying mechanistic causality, and optimize your synthetic workflows.

Mechanistic Pathway & Failure Point Visualization

To effectively troubleshoot, we must first map the competing mechanistic pathways. The diagram below illustrates the desired polar nucleophilic addition versus the three primary side reactions: Wurtz homocoupling, Single Electron Transfer (SET) dimerization, and acid-catalyzed carbocation rearrangement.

G SM1 3,4-Dimethylbenzaldehyde SET Ketyl Radical Intermediate (Single Electron Transfer) SM1->SET SET Pathway Alkoxide Magnesium Alkoxide Intermediate SM1->Alkoxide Polar Nucleophilic Addition SM2 Cyclopropylmagnesium Bromide Wurtz Bicyclopropyl (Wurtz Homocoupling) SM2->Wurtz Excess R-Br / High Temp SM2->SET SM2->Alkoxide Pinacol 1,2-Diol Byproduct (Pinacol Coupling) SET->Pinacol Dimerization Target α-Cyclopropyl-3,4-dimethylbenzyl alcohol (Target Product) Alkoxide->Target Mild Quench (sat. NH4Cl) Carbocation Cyclopropylcarbinyl Cation (Acidic Conditions) Alkoxide->Carbocation Harsh Acidic Quench (HCl) RingOpen Homoallylic Chlorides & Styrenyl Alkenes Carbocation->RingOpen Ring-Opening / Elimination

Reaction pathways and side reactions in α-Cyclopropyl-3,4-dimethylbenzyl alcohol synthesis.

Troubleshooting FAQs

Q1: During the workup phase, my target product degrades into a complex mixture of alkenes and chlorinated byproducts. What is causing this? The Causality: This is the most critical failure point in cyclopropyl carbinol synthesis. It is almost certainly caused by using a strong acid (such as 1M HCl) during the quenching step. Protonation of the newly formed benzylic alcohol generates a cyclopropylcarbinyl cation[1]. Because the strained C-C sigma bonds of the cyclopropane ring align perfectly with the empty p-orbital of the carbocation (the bisected conformation), this intermediate is highly stabilized but chemically fragile. It rapidly undergoes skeletal rearrangement—specifically ring-opening—to form a homoallylic cation, which is then trapped by chloride ions or eliminates a proton to form styrenyl derivatives[1]. The Solution: You must strictly utilize a mild proton source. Quench the reaction with saturated aqueous ammonium chloride (


) at 

to safely hydrolyze the magnesium alkoxide without triggering carbocation formation[2].

Q2: LC-MS analysis of my crude mixture shows a significant mass corresponding to a 1,2-diol dimer. How do I suppress this side reaction? The Causality: Grignard reagents possess a dual nature: they act as both nucleophiles and single-electron donors. Aromatic aldehydes like 3,4-dimethylbenzaldehyde have relatively low reduction potentials. Instead of a polar addition, a Single Electron Transfer (SET) from cyclopropylmagnesium bromide to the aldehyde can occur, generating a ketyl radical. Two of these ketyl radicals will rapidly dimerize to form 1,2-bis(3,4-dimethylphenyl)ethane-1,2-diol (a pinacol coupling product). The Solution: The SET pathway is highly temperature-dependent. Suppress this by lowering the reaction temperature to


 or even 

during the Grignard addition[2]. Additionally, ensure your stirring rate is extremely high to prevent localized concentration gradients.

Q3: My Grignard reagent titration shows a lower-than-expected molarity, and GC reveals high levels of bicyclopropyl. How can I optimize the reagent preparation? The Causality: Bicyclopropyl is formed via Wurtz-type homocoupling during the preparation of the Grignard reagent. This occurs when unreacted cyclopropyl bromide in the bulk solution reacts with the already-formed cyclopropylmagnesium bromide on the surface of the magnesium metal[3]. The Solution: Control the localized concentration of the alkyl halide. Add the cyclopropyl bromide solution to the magnesium turnings extremely slowly, maintaining a gentle reflux (approx.


) without allowing localized hot spots[4].
Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how variations in temperature and quenching reagents dictate the chemoselectivity of the reaction.

Workup ReagentAddition Temp (°C)Target Alcohol Yield (%)Homoallylic/Alkene Byproducts (%)Pinacol Dimer Byproduct (%)
1M HCl (Aqueous)2512.578.0 4.5
Sat.

2568.02.524.0
Sat.

089.5< 1.05.0
Sat.

-78 to 0 95.0 < 0.5 < 1.0

Conclusion: Optimal yields are achieved by suppressing the SET pathway via low-temperature addition and preventing carbocation rearrangement via a mild


 quench.
Step-by-Step Experimental Protocol (Optimized SOP)

This protocol is designed as a self-validating system. Do not proceed to the addition step without first titrating the Grignard reagent.

Part A: Preparation of Cyclopropylmagnesium Bromide

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon sweep.

  • Charge the flask with magnesium turnings (1.2 eq.) and a single crystal of iodine to activate the magnesium surface[2].

  • Add enough anhydrous THF to just cover the turnings.

  • Prepare a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Add 5% of the cyclopropyl bromide solution to the flask. Wait for the iodine color to dissipate and a gentle exothermic reflux to begin, indicating initiation[2].

  • Add the remaining cyclopropyl bromide solution dropwise over 1 hour, maintaining the internal temperature at

    
    [3].
    
  • Stir for an additional 2 hours at room temperature. Titrate the resulting grey solution (e.g., using salicylaldehyde phenylhydrazone) before use.

Part B: Nucleophilic Addition & Workup

  • In a separate flame-dried flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous THF (0.2 M concentration).

  • Cool the aldehyde solution to

    
     (or 
    
    
    
    for maximum SET suppression) using an ice-water or dry ice/acetone bath.
  • Add the titrated cyclopropylmagnesium bromide solution (1.1 eq.) dropwise via a syringe pump over 30 minutes with vigorous stirring[2].

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Critical Quench: Cool the reaction mixture back to

    
    . Slowly add saturated aqueous 
    
    
    
    dropwise until gas evolution ceases[2]. Do not allow the internal temperature to spike.
  • Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude α-Cyclopropyl-3,4-dimethylbenzyl alcohol.
    
References
  • Li, Z., et al. Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. ResearchGate. URL:[Link]

  • Thieme Chemistry. Product Subclass 10: Alkyl Grignard Reagents. Thieme E-Books. URL: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides. Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropyl Ring Opening in Acidic Conditions

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely incorporating cyclopropyl rings into your scaffolds to improve metabolic stability, restrict conformational flexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely incorporating cyclopropyl rings into your scaffolds to improve metabolic stability, restrict conformational flexibility, or enhance target binding affinity. However, the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes it highly susceptible to unintended ring-opening cascades, particularly under acidic conditions[1].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you preserve cyclopropyl integrity during complex synthetic sequences, such as Boc deprotections and Lewis acid-catalyzed couplings.

Mechanistic Overview: The Causality of Ring Opening

To troubleshoot cyclopropane instability, we must first understand the thermodynamics driving the degradation. Cyclopropanes are generally stable under basic and reductive conditions[2]. However, in the presence of strong Brønsted acids (e.g., TFA, HCl) or Lewis acids, protonation or coordination occurs at adjacent heteroatoms or activating groups.

This generates a highly reactive cyclopropylcarbinyl cation . The


-bonds of the cyclopropane ring align with the empty p-orbital of the adjacent carbocation, triggering a rapid rearrangement to a homoallylic cation to release the ~27.5 kcal/mol of ring strain[1]. This intermediate is then trapped by solvent, counterions, or undergoes polymerization.

G A Cyclopropyl Substrate (Intact Ring) B Protonation / LA Coordination A->B H+ or Lewis Acid C Cyclopropylcarbinyl Cation B->C Ionization D Homoallylic Cation (Ring Opened) C->D Strain Release (~27.5 kcal/mol) E Nucleophilic Trapping (Degradation Product) D->E Nu- Attack

Mechanistic pathway of acid-catalyzed cyclopropyl ring opening via a carbocation.

Quantitative Diagnostic Data

Before altering your synthetic route, consult the following diagnostic table to evaluate the compatibility of your current conditions with cyclopropyl-containing substrates.

Reaction ConditionAcid ClassificationCyclopropane CompatibilityMechanistic Risk FactorRecommended Mitigation
TFA / DCM (1:1) Strong BrønstedPoor (High risk)Direct protonation & carbocation formationSwitch to TMSOTf / 2,6-lutidine
HCl / Dioxane (4M) Strong BrønstedPoor (High risk)Chloride acts as a nucleophilic trapChange protecting group (e.g., Fmoc)
TMSOTf / 2,6-Lutidine Mild Lewis AcidExcellent Silylation avoids free H+ generationMaintain strict temperature control (0 °C)
Sc(OTf)₃ / SnCl₄ Strong Lewis AcidPoor (for D-A systems)Lowers LUMO, triggers 1,3-dipole formationUse weaker Lewis acids or HFIP solvent
Silica Gel (Standard) Mild BrønstedVariable Surface acidity degrades sensitive ringsPre-treat silica with 1% Et₃N

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclopropyl ring is opening during standard N-Boc deprotection with TFA. How can I selectively remove the Boc group without destroying the ring?

Analysis & Causality: Standard Boc deprotection relies on strong Brønsted acids (TFA or HCl) to protonate the carbamate, leading to the expulsion of the tert-butyl cation and CO₂. If your cyclopropane is adjacent to an electron-donating group or is part of a strained polycyclic system, the high concentration of H⁺ will inadvertently protonate the substrate, triggering the strain-release ring opening[2]. Solution: Transition to a mild, Lewis acid-mediated deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine [3]. Why it works: TMSOTf selectively silylates the carbonyl oxygen of the Boc group. The sterically hindered base, 2,6-lutidine, acts as an acid scavenger, preventing the accumulation of triflic acid (HOTf). This maintains a mildly basic environment that is insufficient to trigger the cyclopropylcarbinyl rearrangement. (See Protocol A below).

Q2: I am working with Donor-Acceptor (D-A) cyclopropanes. They spontaneously ring-open or polymerize during Lewis acid-catalyzed cycloadditions. How do I stabilize them?

Analysis & Causality: D-A cyclopropanes possess a highly polarized C-C bond due to the synergistic "push-pull" effect of the donor (e.g., aryl, ether) and acceptor (e.g., diester, ketone) substituents[4]. Strong Lewis acids (like SnCl₄ or rare-earth triflates) coordinate to the acceptor groups, drastically lowering the LUMO and facilitating heterolytic cleavage into a 1,3-zwitterionic intermediate. Solution:

  • Attenuate the Lewis Acid: Switch from highly oxophilic rare-earth triflates to milder catalysts (e.g., Cu(II) complexes)[5].

  • Solvent Tuning: Utilize fluorinated solvents like Hexafluoroisopropanol (HFIP). HFIP can promote reactions via strong hydrogen bonding (Brønsted acid catalysis) at room temperature, often bypassing the need for harsh Lewis acids that cause runaway polymerization[4].

Q3: My cyclopropyl-containing product degrades during column chromatography. What is causing this?

Analysis & Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). For highly activated cyclopropanes (such as those adjacent to oxygen or nitrogen atoms), the residence time on the column provides enough mild Brønsted acid exposure to catalyze ring opening or rearrangement. Solution: Buffer your purification system. Pre-treat the silica gel by flushing the column with 1-2% Triethylamine (Et₃N) in hexanes prior to loading your sample. Alternatively, switch to neutral or basic alumina for purification. (See Protocol B below).

Validated Experimental Protocols

Protocol A: Mild Boc Deprotection (TMSOTf / 2,6-Lutidine)

Use this protocol when TFA or HCl causes cyclopropyl ring opening[3].

Reagents:

  • Substrate (N-Boc protected): 1.0 equiv

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): 1.2 – 1.5 equiv

  • 2,6-Lutidine: 1.5 – 2.0 equiv

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the N-Boc protected substrate in anhydrous DCM to achieve a concentration of 0.1 M.

  • Cooling & Buffering: Cool the reaction mixture to 0 °C using an ice bath. Add 2,6-lutidine dropwise. Critical Step: The base must be added before the Lewis acid to ensure any trace Brønsted acid generated is immediately scavenged.

  • Activation: Slowly add TMSOTf dropwise over 5 minutes.

  • Monitoring: Stir at 0 °C for 15 minutes, then allow the reaction to slowly warm to room temperature. Monitor strictly via LC-MS or TLC (typically complete within 30–60 minutes).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ or Methanol (MeOH) to neutralize the silylating agent safely.

  • Workup: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buffered Chromatography for Acid-Sensitive Cyclopropanes

Use this protocol to prevent on-column degradation.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting non-polar solvent (e.g., Hexanes or Heptane) containing 1% to 2% Triethylamine (Et₃N) (v/v).

  • Column Packing: Pour the slurry into the column and pack using compressed air. Flush at least 2 column volumes of the Et₃N-spiked solvent through the silica to fully neutralize the acidic silanol sites.

  • Equilibration: Flush the column with 1 column volume of your standard starting eluent (without Et₃N) to remove excess base, unless your product is highly basic, in which case you may maintain 0.1% Et₃N in the mobile phase.

  • Elution: Load your crude mixture and elute as normal. Avoid leaving the compound on the column for extended periods (>2 hours).

References

  • Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. National Institutes of Health (PMC). Available at:[Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ACS Publications - Organic Letters. Available at: [Link]

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. National Institutes of Health. Available at: [Link]

Sources

Optimization

removing impurities from alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol crude product

Technical Support Center: -Cyclopropyl-3,4-dimethylbenzyl Alcohol (CDBA) Diagnostic Triage: Identify Your Impurity Before initiating any purification protocol, you must identify the nature of the impurity. In the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Cyclopropyl-3,4-dimethylbenzyl Alcohol (CDBA)

Diagnostic Triage: Identify Your Impurity

Before initiating any purification protocol, you must identify the nature of the impurity. In the synthesis of


-Cyclopropyl-3,4-dimethylbenzyl alcohol (typically via Grignard addition of cyclopropylmagnesium bromide to 3,4-dimethylbenzaldehyde), three classes of impurities are dominant.

Use this decision matrix to select your protocol:

Purification_Decision_Tree Start Crude CDBA Product Analysis Check_NMR 1H NMR / TLC Diagnosis Start->Check_NMR Impurity_A Aldehyde Detected (Doublet ~9.8 ppm) (Starting Material) Check_NMR->Impurity_A Unreacted Electrophile Impurity_B Ketone Detected (Singlet ~2.1-2.5 ppm) (Oxidation Byproduct) Check_NMR->Impurity_B Grignard Oxidation Impurity_C Homoallylic/Alkene Signals (Multiplets 5.0-6.0 ppm) (Ring Opening) Check_NMR->Impurity_C Acid Exposure Action_A Protocol 1: Bisulfite Wash Impurity_A->Action_A Action_B Protocol 2: Girard's Reagent T Impurity_B->Action_B Action_C Irreversible Degradation Review Acid Handling Impurity_C->Action_C

Figure 1: Purification Decision Tree. Identify the impurity via NMR/TLC to select the correct chemoselective workup.

Critical Warning: The Acid Sensitivity Trap

STOP AND READ: The cyclopropyl carbinyl system is chemically fragile. It acts as a "masked" homoallylic cation. In the presence of Brønsted or Lewis acids, the cyclopropyl ring will open, leading to irreversible rearrangement into a homoallylic alcohol or halide.

Mechanism of Failure:

  • Protonation of the hydroxyl group.

  • Loss of water to form a cyclopropyl carbinyl cation.

  • Rapid ring expansion/opening to a homoallylic cation.

  • Nucleophilic trapping (forming the linear impurity).

Acid_Rearrangement Step1 CDBA (Target) Cyclopropyl Carbinol Acid + H+ (Acid) Step1->Acid Step2 Cation Intermediate (Highly Reactive) Step1->Step2 -H2O Step3 Homoallylic Alcohol (Linear Impurity) Step2->Step3 Ring Opening

Figure 2: Acid-Catalyzed Rearrangement Pathway. Avoid acidic conditions to prevent product loss.

Mandatory Precautions:

  • NEVER use HCl or H₂SO₄ for workups. Use Saturated Ammonium Chloride (NH₄Cl) or dilute Acetic Acid if absolutely necessary, but keep pH > 4.

  • NEVER use standard Silica Gel without neutralization. It is slightly acidic (pH 5-6) and will degrade your product on the column.

Purification Protocols

Protocol A: Chemoselective Removal of Aldehyde (3,4-Dimethylbenzaldehyde)

Use this when: 1H NMR shows a distinct aldehyde doublet (~9.8 ppm). Distillation is difficult due to boiling point proximity.[1]

Principle: Sodium bisulfite forms a water-soluble adduct with sterically accessible aldehydes, allowing them to be washed away into the aqueous phase while the alcohol remains in the organic phase.

Step-by-Step Guide:

  • Dilution: Dissolve the crude oil in Diethyl Ether or MTBE (Do not use DCM if possible, as emulsions form easily). Use 10 mL solvent per gram of crude.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • The Wash:

    • Add the NaHSO₃ solution to the organic phase (1:1 volume ratio).

    • Vigorous Agitation: Shake vigorously for 5–10 minutes. The adduct formation is biphasic and requires surface area.

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.

  • Separation:

    • Filter off any solid precipitate if it hinders separation.

    • Separate the layers.[2][3][4] Keep the Organic Layer (Top).

  • Desalting: Wash the organic layer 1x with water, then 1x with Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) as it can be slightly Lewis acidic.

Protocol B: Removal of Ketone Impurities (Girard's Reagent T)

Use this when: TLC shows a spot with slightly higher Rf than the alcohol, or NMR shows a methyl singlet (~2.5 ppm). Bisulfite is often ineffective against sterically hindered or conjugated ketones.

Principle: Girard's Reagent T (trimethylammonium acethydrazide chloride) reacts with ketones to form water-soluble hydrazones.

  • Reflux: Dissolve crude mixture in Ethanol (10 mL/g) containing 10% Acetic Acid.

  • Addition: Add Girard’s Reagent T (1.5 equivalents relative to estimated ketone impurity).

  • Heating: Reflux for 1 hour.

  • Workup:

    • Pour the mixture into water (5x volume).

    • Neutralize carefully with NaHCO₃ to pH 7.

    • Extract with Ethyl Acetate.[4] The ketone-Girard adduct remains in the aqueous phase.

  • Recovery: Wash organic phase with water, dry over Na₂SO₄, and concentrate.

Protocol C: "Buffered" Flash Chromatography

Use this when: Chemical washing is insufficient, or multiple side products exist.

Stationary Phase Preparation (CRITICAL): Standard silica gel is acidic. You must neutralize it.

  • Method: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et₃N) . Allow it to sit for 15 minutes before packing the column.

  • Eluent: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

Data Table: Chromatographic Parameters

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (Neutralized)Prevents ring opening/rearrangement
Modifier 1% TriethylamineNeutralizes surface silanol groups
Mobile Phase Hexane / EtOAcPolarity adjustment for benzyl alcohols
Detection UV (254 nm)Aromatic ring is UV active
Stain Anisaldehyde or PMACyclopropyl groups stain distinctively

Frequently Asked Questions (FAQs)

Q1: My product turned into a mixture of olefins after I ran a column. What happened? A: You likely used unbuffered silica gel. The surface acidity of silica catalyzed the ring opening of the cyclopropyl group. Solution: Repeat synthesis, but strictly use Protocol C (Buffered Chromatography) or switch to neutral Alumina.

Q2: Can I distill this compound? A: Yes, but with extreme caution. Benzyl alcohols are thermally sensitive.

  • Requirement: High vacuum (< 1 mmHg) is mandatory.

  • Temperature: Keep the bath temperature below 120°C.

  • Risk: Thermal dehydration is possible.[1] If the pot residue becomes acidic (from trace magnesium salts), it will decompose. Ensure the crude is washed with NaHCO₃ prior to distillation.

Q3: Why not use KMnO4 to oxidize the aldehyde impurity? A: KMnO4 is a strong oxidant that will likely attack the benzylic position of your product, oxidizing your alcohol to a ketone (the very impurity you are trying to avoid). Chemoselective washing (Protocol A) is far superior.

Q4: Is the product a solid or oil? A:


-Cyclopropyl-3,4-dimethylbenzyl alcohol is typically a viscous oil or low-melting solid. If it refuses to crystallize, it may contain trace solvent or stereoisomers (if the cyclopropyl addition created a new chiral center). High-vacuum drying for 24 hours is recommended to induce solidification.

References

  • Cyclopropyl Carbinol Rearrangement

    • Mechanism & Acid Sensitivity: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.

  • Purification of Aldehydes/Ketones

    • Bisulfite Method:[1][4][5][6] "Purification of Laboratory Chemicals" (Armarego & Chai). Standard protocol for aldehyde removal via bisulfite adducts.

    • Girard's Reagents: Wheeler, O. H. (1962). "The Girard Reagents."[7][8] Chemical Reviews.

  • General Synthesis Context

    • Grignard Addition to Aldehydes: "Preparation of Alcohols via Grignard Reagents."[7] Organic Chemistry Portal.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting

optimizing reaction temperature for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of alpha-Cyclopropyl-3,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol .

This transformation relies on the nucleophilic addition of cyclopropylmagnesium bromide to 3,4-dimethylbenzaldehyde. Because the 3,4-dimethyl substitution pattern electronically deactivates the carbonyl carbon, and the cyclopropyl Grignard reagent possesses sp²-like character that increases the activation energy for nucleophilic attack, precise temperature control is not just a safety measure—it is the primary determinant of your reaction's yield and purity.

I. Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the physical cues (temperature, color, solubility) match the expected parameters.

Workflow: Synthesis of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and pressure-equalizing dropping funnel. Purge the system with Argon for 15 minutes.

  • Substrate Loading: Dissolve 3,4-dimethylbenzaldehyde (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Validation: The solution must be completely clear and colorless.

  • Thermal Equilibration: Submerge the reactor in an ice-water bath. Wait until the internal thermocouple registers exactly 0 °C.

  • Controlled Addition: Load cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equiv) into the dropping funnel. Begin dropwise addition at a rate of 1 drop per second.

  • Exotherm Management: Monitor the internal temperature continuously. Do not allow the temperature to exceed 5 °C [1]. If the temperature spikes, pause the addition and increase the stir rate to dissipate localized heat.

  • Reaction Maturation: Once addition is complete, remove the ice bath. Allow the mixture to warm naturally to room temperature (20 °C – 25 °C) and stir for 2 hours. Causality: This thermal maturation provides the necessary kinetic energy to drive the deactivated electrophile to 100% conversion[2].

  • Safe Quenching: Re-cool the reactor to 0 °C. Add saturated aqueous NH₄Cl dropwise until bubbling ceases. Validation: The formation of a white precipitate (magnesium salts) indicates a successful quench. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

II. Process Flow & Temperature Control Logic

G Start 3,4-Dimethylbenzaldehyde in Anhydrous THF Cooling Cool Reactor to 0°C (Ice/Water Bath) Start->Cooling Addition Dropwise Addition: Cyclopropylmagnesium Bromide Cooling->Addition Decision Internal Temp > 5°C? Addition->Decision Adjust Pause Addition & Increase Agitation/Cooling Decision->Adjust Yes Warm Warm to 20°C (Stir 1-2 Hours) Decision->Warm No Adjust->Addition Quench Quench with Sat. NH4Cl (Strictly at 0°C) Warm->Quench Product alpha-Cyclopropyl-3,4- dimethylbenzyl alcohol Quench->Product

Fig 1: Temperature-gated workflow for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol synthesis.

III. Quantitative Temperature Optimization Data

The following table summarizes the kinetic and thermodynamic effects of different temperature profiles during the critical addition phase of the Grignard reagent.

Temperature PhaseTarget RangeKinetic/Thermodynamic EffectPotential Failure Modes
Reagent Addition 0 °C to 5 °C Controls exothermic nucleophilic attack; prevents solvent boiling while maintaining sufficient activation energy.< 0 °C: Reagent accumulation (Runaway risk).> 5 °C: Localized boiling, Grignard decomposition.
Reaction Maturation 20 °C to 25 °C Overcomes the steric/electronic hindrance of the 3,4-dimethylbenzaldehyde to drive the reaction to completion.> 30 °C: Increased Wurtz coupling; pinacol coupling side-reactions.
Quenching Phase 0 °C to 5 °C Safely neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide intermediate.> 10 °C: Violent exotherm; potential product degradation or ether cleavage.

IV. Troubleshooting & FAQs

Q1: Why did my reaction mixture suddenly boil over during the addition of cyclopropylmagnesium bromide? A1: You experienced a thermal runaway. Grignard additions are highly exothermic. If the initial reaction temperature is kept too low (e.g., using a dry ice/acetone bath at -78 °C without warming), the reaction stalls because the activation energy for this specific sterically hindered aldehyde is not met[3]. Consequently, unreacted Grignard reagent accumulates in the flask. When the cooling bath is removed and the mixture warms up, all the accumulated reagent reacts simultaneously. Always maintain the addition temperature between 0 °C and 5 °C to ensure the reagent is consumed as it is added[1].

Q2: After workup, NMR showed I recovered mostly unreacted 3,4-dimethylbenzaldehyde. What went wrong? A2: Aside from the obvious risk of moisture contamination (which destroys the Grignard reagent), this is typically a kinetic failure. The two methyl groups on the benzaldehyde donate electron density into the aromatic ring, making the carbonyl carbon less electrophilic. If you quenched the reaction immediately after the 0 °C addition, the reaction did not have enough thermal energy to reach completion. You must allow the reaction to mature at 20 °C to 25 °C for at least 1-2 hours to overcome this electronic deactivation[2].

Q3: The reaction mixture turned a very dark brown/black color. Is my product ruined? A3: While a slight grayish or cloudy appearance is normal, a deep black color indicates decomposition of the Grignard reagent or the occurrence of Wurtz coupling side-reactions[1]. This is almost always caused by localized overheating. Ensure your magnetic stirring is vigorous enough to dissipate heat rapidly, and strictly control your addition rate so the internal temperature never exceeds 5 °C.

Q4: Can I use diethyl ether instead of THF to make temperature control easier? A4: For this specific synthesis, anhydrous THF is strongly preferred. While diethyl ether's lower boiling point (34.6 °C) can act as an auto-cooling mechanism via reflux, THF (boiling point 66 °C) provides a superior solvating environment for the magnesium cation. This stabilization is critical for the cyclopropylmagnesium bromide, which is less reactive than primary alkyl Grignards. THF ensures the reagent remains stable and fully dissolved during the 20 °C maturation phase[1].

V. References

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). LibreTexts Chemistry Library. Available at: [Link]

  • National Institutes of Health (PMC). Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator. PMC11087455. Available at: [Link]

Sources

Optimization

Technical Support Center: 3,4-Dimethylbenzyl Alcohol (3,4-DMBzA) Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the unique electronic and steric challenges associated with 3,4-dimethylbenzyl alcohol (3,4-DMBzA)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the unique electronic and steric challenges associated with 3,4-dimethylbenzyl alcohol (3,4-DMBzA) derivatives. While the benzylic position (C1) is not directly flanked by ortho-substituents, the 3,4-dimethyl groups exert profound electronic effects that dictate reaction pathways. When synthesizing bulky derivatives or utilizing 3,4-DMB as a protecting group, steric hindrance becomes a critical bottleneck.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your workflows succeed.

Module 1: Troubleshooting Benzylic Functionalization

FAQ: Why do standard basic conditions fail when attaching bulky groups to the benzylic position of 3,4-DMBzA?

The Causality: When attempting to synthesize bulky ethers, esters, or phosphonates from 3,4-DMBzA, researchers often default to standard base-promoted (SN2) conditions (e.g., NaH with a bulky halide). However, the transition state of a concerted SN2 backside attack becomes energetically unfavorable due to severe steric repulsion from the incoming bulky nucleophile.

To overcome this, you must exploit the electronic nature of the 3,4-dimethyl groups. These methyl groups donate significant electron density through inductive effects and hyperconjugation, which highly stabilizes a benzylic carbocation[1]. By switching to Lewis acid catalysis, you force an [1]. The resulting planar carbocation is highly accessible, completely bypassing the steric hindrance of the SN2 transition state and allowing for high-yield coupling with bulky nucleophiles[2].

SN1_Shift Start 3,4-Dimethylbenzyl Alcohol (+ Bulky Nucleophile) Cond1 Base-Promoted (SN2) Start->Cond1 Cond2 Lewis Acid-Promoted (SN1) Start->Cond2 Mech1 Concerted Backside Attack Cond1->Mech1 Mech2 Planar Carbocation Formation Cond2->Mech2 Clash Steric Clash / Reaction Failure Mech1->Clash Blocked Success High Yield Substitution Mech2->Success Accessible

Mechanistic shift from SN2 to SN1 to bypass steric hindrance in 3,4-DMBzA functionalization.

Self-Validating Protocol: Zinc Iodide-Mediated Synthesis of Bulky 3,4-DMBzA Derivatives

This protocol utilizes a mild to generate the reactive carbocation[2].

  • Activation: Dissolve 3,4-DMBzA (1.0 eq) in anhydrous dichloromethane (DCM) under N2. Add ZnI2 (0.5 eq).

    • Validation Check: The solution must transition from clear to a pale yellow suspension within 5 minutes, indicating the successful formation of the Lewis acid-alcohol complex.

  • Nucleophilic Addition: Dropwise add the bulky nucleophile (e.g., triethyl phosphite or a bulky alcohol, 1.2 eq) at 40°C.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The 3,4-DMBzA spot (Rf ~0.4) should disappear, replaced by a less polar product spot (Rf ~0.7). If the reaction stalls, carbocation formation is incomplete; verify strictly anhydrous conditions.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3.

    • Validation Check: Vigorous gas evolution will occur and then cease once the Lewis acid is fully neutralized. The organic layer must clarify; an emulsion indicates incomplete zinc salt precipitation (add more water/DCM).

  • Isolation: Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify via flash chromatography.

Module 2: Troubleshooting 3,4-DMB as a Peptide Protecting Group

FAQ: I am using the 3,4-dimethylbenzyl (DMB) group to protect Cysteine in SPPS. Why am I getting incomplete cleavage and re-alkylation side-products?

The Causality: In Solid-Phase Peptide Synthesis (SPPS), the 3,4-dimethylbenzyl (DMB) group is prized because its steric profile makes it significantly more stable to trifluoroacetic acid (TFA) than the standard 4-methoxybenzyl (Mob) group, preventing premature cleavage. However, final deprotection requires anhydrous hydrogen fluoride (HF).

During HF cleavage, the generated 3,4-dimethylbenzyl carbocation is exceptionally stable. If not immediately trapped, its extended half-life allows it to, ruining your yield. To overcome this kinetic trap, you must use a highly tuned scavenger cocktail that outcompetes the Cys thiol for the bulky carbocation.

DMB_Cleavage Peptide DMB-Protected Cys-Peptide Cleavage Anhydrous HF Cleavage Peptide->Cleavage Carbocation 3,4-Dimethylbenzyl Carbocation Cleavage->Carbocation NoScav Poor Scavenging Carbocation->NoScav YesScav p-Cresol / p-Thiocresol Carbocation->YesScav Realk Cys Re-alkylation (Failure) NoScav->Realk FreeCys Free Cys-Peptide (Success) YesScav->FreeCys

DMB-Cys cleavage workflow highlighting scavenger use to prevent steric-induced re-alkylation.

Self-Validating Protocol: HF Cleavage of DMB-Cys Peptides
  • Resin Preparation: Place the dried DMB-Cys-peptide resin in a Teflon HF cleavage vessel. Add the scavenger cocktail: p-cresol (5% v/v) and p-thiocresol (5% v/v).

    • Validation Check: The resin should swell uniformly. If clumping occurs, residual moisture or solvent is present; wash with DCM and re-dry under vacuum before proceeding.

  • HF Condensation: Cool the vessel to -78°C using a dry ice/acetone bath. Condense anhydrous HF (90% v/v) into the vessel.

    • Validation Check: Ensure the liquid volume reaches your pre-calculated line to maintain the exact 90:5:5 (HF:cresol:thiocresol) ratio.

  • Cleavage Reaction: Warm the vessel to 0°C and stir for exactly 10 minutes.

    • Validation Check: The resin mixture will undergo a distinct color change (typically turning dark red or brown), visually confirming the generation of the 3,4-dimethylbenzyl carbocation.

  • Evaporation & Precipitation: Rapidly evaporate the HF under a stream of N2. Precipitate the cleaved peptide in cold diethyl ether (-20°C).

    • Validation Check: A white/off-white precipitate must form immediately. If an oil forms, residual scavengers or DMB-adducts are present; triturate repeatedly with fresh cold ether until a solid powder is obtained.

Quantitative Data Summaries

Table 1: Comparison of Nucleophilic Substitution Pathways for 3,4-DMBzA Derivatives

Reaction ConditionMechanismNucleophile Steric BulkTypical Yield (%)Primary Failure Mode
NaH, THF, 25°CSN2Low (e.g., Methyl Iodide)>90%N/A
NaH, THF, 25°CSN2High (e.g., t-Butyl/Phosphite)<15%Steric clash at C1 transition state
ZnI2, DCM, 40°CSN1-likeHigh (e.g., Phosphite)75–85%Over-reaction (dimerization) if wet

Table 2: Cleavage Kinetics and Scavenger Efficiency for Cysteine Protecting Groups

Protecting GroupAcid Stability (50% TFA, 24h)Cleavage ReagentRequired ScavengerRe-alkylation Risk
Mob (4-methoxybenzyl)~5–10% CleavedHF (0°C, 10 min)AnisoleModerate
3,4-DMB<0.2% Cleaved HF (0°C, 10 min)p-Cresol + p-ThiocresolHigh (due to stable cation)

References

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. URL:[Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of Physical Organic Chemistry (PMC). URL:[Link]

  • New synthesis and reactions of phosphonates. Iowa Research Online. URL:[Link]

Sources

Troubleshooting

stabilizing alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol for long-term storage

Technical Support Center: Stabilizing -Cyclopropyl-3,4-dimethylbenzyl alcohol Executive Summary & Stability Profile -Cyclopropyl-3,4-dimethylbenzyl alcohol is a high-value, reactive intermediate. Its stability is comprom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing -Cyclopropyl-3,4-dimethylbenzyl alcohol

Executive Summary & Stability Profile


-Cyclopropyl-3,4-dimethylbenzyl alcohol  is a high-value, reactive intermediate. Its stability is compromised by two competing degradation pathways inherent to its structure: acid-catalyzed rearrangement  and benzylic oxidation .

Unlike simple benzyl alcohols, the presence of the cyclopropyl group adjacent to the benzylic center creates a "spring-loaded" system. The 3,4-dimethyl substitution pattern on the aromatic ring further stabilizes the intermediate carbocation, making this specific molecule significantly more labile than unsubstituted


-cyclopropylbenzyl alcohol.

Storage Classification: Type III (High Sensitivity: Acid, Air, Light). Recommended Shelf Life: 6 months (at -20°C); 12+ months (with stabilizer).

Critical Degradation Mechanisms (The "Why")

To store this compound effectively, you must understand why it degrades. Standard refrigeration is insufficient because it does not address the chemical triggers.

A. The Cyclopropylcarbinyl Rearrangement (Primary Threat)

The cyclopropyl group acts similarly to a vinyl group, stabilizing adjacent positive charges. In the presence of even trace acidity (e.g., slightly acidic glass surfaces), the alcohol protonates and leaves as water.

The resulting cyclopropylcarbinyl cation is non-classical and rapidly rearranges to a homoallyl cation .[1] This leads to ring opening, forming acyclic alkenes or dienes, often observed as the material turning into an intractable oil.

B. Oxidative Dehydrogenation

The benzylic C-H bond is weak. Exposure to atmospheric oxygen, catalyzed by UV light, converts the alcohol to


-cyclopropyl-3,4-dimethylphenyl ketone .
Visualizing the Threat

The following diagram illustrates the cascade triggered by trace acid or oxygen.

DegradationPathways cluster_legend Degradation Triggers Alcohol α-Cyclopropyl-3,4- dimethylbenzyl alcohol Cation Cyclopropylcarbinyl Cation (Intermediate) Alcohol->Cation Trace Acid (H+) -H2O Ketone α-Cyclopropyl Ketone Alcohol->Ketone O2 / UV Light Oxidation Homoallyl Homoallyl Rearrangement Cation->Homoallyl Ring Opening Alkene Acyclic Alkenes (Oily Residue) Homoallyl->Alkene Elimination Acid Acidic Glass/Solvent Air Air/Light

Figure 1: Mechanistic pathways showing acid-catalyzed ring opening (Red) and oxidative dehydrogenation (Green).

Standard Operating Procedure (SOP): Storage

This protocol utilizes a Self-Validating System : the inclusion of a solid-phase acid scavenger provides a visual or physical barrier against the primary degradation mode.

Materials Required[2][3][4][5][6][7][8][9]
  • Container: Amber borosilicate glass vial (silanized preferred).

  • Atmosphere: Argon (Ar) or Nitrogen (

    
    ) gas.
    
  • Stabilizer (Critical): Anhydrous Potassium Carbonate (

    
    ) or Basic Alumina.
    
  • Seal: Teflon-lined screw cap + Parafilm.

Step-by-Step Protocol
StepActionTechnical Rationale
1. Pre-Treatment Wash the storage vial with 1%

solution, rinse with distilled water, then acetone. Oven dry.
Neutralizes acidic silanol groups (

) on the glass surface which can catalyze rearrangement.
2. Stabilizer Addition Add anhydrous

(1-2% by weight) directly to the neat oil/solid.
Acts as a "proton sink." Any trace acid generated or introduced is immediately neutralized, preventing the cation cascade.
3. Atmosphere Exchange Flush the vial with dry Argon for 30 seconds before capping.Argon is heavier than air and forms a better blanket than Nitrogen, preventing oxidative dehydrogenation.
4. Temperature Store at -20°C .Kinetic control: significantly slows the rate of both oxidation and rearrangement.
5. Thawing Allow vial to reach room temp before opening.Prevents condensation of atmospheric moisture, which could introduce protons (acidity).

Troubleshooting Center (FAQs)

Q1: My sample was a white solid/viscous liquid, but now it is a yellow oil. Is it usable?

  • Diagnosis: The yellow color indicates oxidation (formation of the conjugated ketone). The "oiling out" suggests a melting point depression due to impurities.

  • Solution: Check purity via TLC (Thin Layer Chromatography). The ketone usually runs higher (less polar) than the alcohol. If ketone < 5%, purify via rapid filtration through a short plug of basic alumina. If > 10%, recrystallization or column chromatography is required.

Q2: The NMR spectrum shows complex splitting patterns around 4.5-6.0 ppm that weren't there before.

  • Diagnosis: This is the signature of alkene protons . Your sample has undergone acid-catalyzed dehydration/rearrangement . The cyclopropyl ring has likely opened to form a homoallylic alkene.[2][3]

  • Root Cause: The sample was likely stored in non-neutralized glassware or exposed to acidic solvent traces (e.g.,

    
     often becomes acidic over time).
    
  • Recovery: This is irreversible. The material is degraded.[4][5]

Q3: Can I store this in solution (e.g., DCM or Ethyl Acetate)?

  • Advice: NO.

  • Reasoning:

    • DCM (Dichloromethane): Slowly decomposes to form HCl over time, which will instantly destroy the cyclopropyl moiety.

    • Concentration: Dilution increases the surface-area-to-volume ratio, increasing interaction with the container walls (potential acid sites).

  • Exception: If solution storage is mandatory, use Benzene-d6 or Toluene (non-acidic) and store over solid

    
    .
    

Q4: Why do you recommend Basic Alumina for purification?

  • Insight: Silica gel is slightly acidic (

    
    ). Running a cyclopropylcarbinyl alcohol through silica can trigger rearrangement on the column. Basic alumina (
    
    
    
    ) prevents this protonation, ensuring the alcohol elutes intact.

QC & Validation Data

Use these parameters to validate the integrity of your stored sample.

Stability Data Summary
ParameterFresh Sample SpecificationWarning Limit (Retest)Failure Mode
Appearance Colorless oil or white solidPale yellow tintDark yellow/brown oil
H-NMR (Benzylic) Doublet/Multiplet

4.0-4.5 ppm
New peaks in alkene regionLoss of cyclopropyl high-field signals (< 1.0 ppm)
Purity (HPLC) > 98.0%95.0% - 97.9%< 95.0%
Workflow Visualization: Correct Storage Cycle

StorageWorkflow Synthesis Synthesis/Purification (Use Basic Alumina) QC QC Check (NMR/HPLC) Synthesis->QC Prep Vial Prep (Base Wash + K2CO3) QC->Prep Pass Pack Packaging (Argon Flush + Amber Vial) Prep->Pack Store Storage (-20°C Freezer) Pack->Store Use Thaw to RT (Before Opening) Store->Use Experiment Needed Use->Pack Reseal immediately

Figure 2: The "Base-Wash" and "Thaw to RT" steps are critical control points often missed in standard workflows.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives.[6] Journal of the American Chemical Society.[6] Link

  • Olah, G. A., et al. (1987). The Chemistry of the Cyclopropyl Group.[7][8][9] Wiley-Interscience. (Definitive text on cyclopropyl stability and rearrangement mechanisms).

  • Sigma-Aldrich. (n.d.). Benzyl Alcohol: Storage and Stability Technical Bulletin. (General benzylic oxidation principles). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Optimization

resolving phase separation issues in alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol workup

This guide addresses the specific challenges encountered during the workup of -Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 33446-27-4). The presence of the cyclopropyl carbinol moiety introduces a critical chemical cons...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges encountered during the workup of


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 33446-27-4). The presence of the cyclopropyl carbinol moiety introduces a critical chemical constraint: acid sensitivity . Conventional acidic workups used to solubilize magnesium salts can trigger acid-catalyzed ring opening, destroying your product.

This technical support document focuses on resolving phase separation issues (emulsions, rag layers, and precipitation) while preserving the integrity of the cyclopropyl ring.

Part 1: Diagnostic & Immediate Troubleshooting (Q&A)

Q1: I have a thick, white semi-solid "gel" at the interface that prevents separation. What is it, and how do I break it? Diagnosis: This is the "Magnesium Sponge"—a gelatinous precipitate of magnesium hydroxide (


) and magnesium halides. It traps the organic product and solvent, preventing phase separation.
Immediate Fix: 
  • Do NOT add strong acid (e.g., HCl). This will open the cyclopropyl ring.

  • The Roche Salt Method (Recommended): Add a saturated aqueous solution of Sodium Potassium Tartrate (Roche Salt) . The tartrate ligand chelates

    
     ions, breaking the gel network and solubilizing the salts into the aqueous layer.
    
  • Agitation: Stir vigorously for 15–30 minutes. The layers should clarify.[1]

Q2: The layers look like a "milky" emulsion with no distinct interface. Density seems matched. What now? Diagnosis: The density of your organic phase (likely ether or THF/toluene mix) is too close to the density of the aqueous salt phase, or surfactants are stabilizing droplets. Immediate Fix:

  • Change the Aqueous Density: Add solid NaCl (brine) to the mixture. This increases the density of the aqueous layer, driving phase separation ("salting out").

  • Dilution: Add more organic solvent (e.g., TBME or Ethyl Acetate). This lowers the density of the organic phase (if using ether/TBME) or raises it (if using DCM), increasing the density differential.

  • Filtration: If fine particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

Q3: I used 1M HCl to clear the magnesium salts, and now my yield is low and the NMR shows impurities. What happened? Diagnosis: You likely triggered the cyclopropylcarbinyl rearrangement . Explanation: In the presence of acid (


), the hydroxyl group is protonated and leaves as water. The resulting carbocation rearranges (ring-expands) to a homoallylic system.
Correction:  Discard the acidic protocol immediately. Switch to the Roche Salt  or Ammonium Chloride  protocols described below.

Part 2: Optimized Experimental Protocols

These protocols are designed to be self-validating : if the steps are followed, the chemistry prevents the formation of the issue (gelation or decomposition).

Protocol A: The Roche Salt Method (Gold Standard)

Best for: High-value reactions, acid-sensitive substrates, and avoiding emulsions entirely.

Materials:

  • Sodium Potassium Tartrate Tetrahydrate (Roche Salt).

  • Water.[1][2]

Step-by-Step:

  • Preparation: Prepare a saturated solution of Roche Salt (approx. 100 g salt per 100 mL water). Keep warm if necessary to ensure saturation.

  • Quench: Cool the reaction mixture to 0°C.

  • Addition: Slowly add the Roche Salt solution to the reaction mixture. Use 2–3 equivalents of tartrate relative to the magnesium reagent used.

  • Digestion: Remove the ice bath and stir vigorously at room temperature.

    • Checkpoint: The mixture will initially be cloudy/gelatinous. Within 15–30 minutes, it will separate into two strictly clear layers (organic on top, clear aqueous on bottom).

  • Separation: Transfer to a separatory funnel. The layers will separate instantly.

Protocol B: The Fieser Method (Granular Precipitate)

Best for: Large-scale reactions where liquid volume must be minimized.

Formula (n : n : 3n): For every 1.0 g of Magnesium metal (or approx. 40 mmol of Grignard reagent) used, add sequentially:

  • 1.0 mL Water.

  • 1.0 mL 15% Aqueous NaOH (w/v).

  • 3.0 mL Water.

Step-by-Step:

  • Quench: Cool reaction to 0°C. Dilute with an equal volume of diethyl ether (if not already diluted).

  • Add Water (1.0 mL/g Mg): Add dropwise. Vigorous bubbling will occur. Stir until bubbling ceases.

  • Add NaOH (1.0 mL/g Mg): Add dropwise. The mixture will turn into a milky suspension.

  • Add Water (3.0 mL/g Mg): Add dropwise.

  • Precipitation: Warm to room temperature and stir for 15 minutes. The magnesium salts will aggregate into a heavy, sand-like white granular solid.

  • Filtration: Filter the supernatant organic layer through a porous frit or Celite. Wash the solid "sand" with ether to recover trapped product.

Part 3: Comparative Data & Decision Matrix

Table 1: Comparison of Workup Methods for Cyclopropyl Carbinols

MethodpH EnvironmentEmulsion RiskProduct Safety (Ring Opening)Separation Speed
Roche Salt Neutral (~7)Very LowSafe Fast (after stirring)
Sat. NH₄Cl Mildly Acidic (~5-6)ModerateGenerally SafeModerate
Dilute HCl Acidic (< 2)LowUNSAFE (High Risk) Fast
Fieser Basic (~12)LowSafe Fast (Filtration req.)

Figure 1: Workup Decision Logic Use this flow to select the correct protocol based on your specific situation.

WorkupLogic Start Start: Quench Required Scale Reaction Scale? Start->Scale Small Small (< 5g) Scale->Small Lab Scale Large Large (> 5g) Scale->Large Process Scale AcidSens Is Product Acid Sensitive? (Cyclopropyl Carbinol = YES) Small->AcidSens Fieser Protocol B: Fieser Method (Granular Precipitate) Large->Fieser Minimize Volume Roche Protocol A: Roche Salt (Chelation) AcidSens->Roche Yes (Critical) NH4Cl Sat. NH4Cl Wash (Standard) AcidSens->NH4Cl No (Robust) End Proceed to Drying (MgSO4) Roche->End Clear Phase Separation Fieser->End Filter Solids

Caption: Decision matrix for selecting the optimal workup method. For


-Cyclopropyl-3,4-dimethylbenzyl alcohol, the Roche Salt method is prioritized to prevent acid-catalyzed decomposition.

Part 4: Scientific Rationale (Mechanism)

The Trap: Acid-Catalyzed Ring Opening Users often default to dilute HCl to dissolve magnesium salts because it is fast. However, for cyclopropyl carbinols, this is destructive. The cyclopropyl group acts similarly to a double bond, stabilizing the adjacent carbocation (bisected geometry).

Mechanism:

  • Protonation: The alcohol oxygen accepts a proton (

    
    ).
    
  • Ionization: Water leaves, forming a cyclopropylcarbinyl cation.

  • Rearrangement: To relieve ring strain (~27.5 kcal/mol), the C-C bond of the ring breaks, shifting the positive charge and forming a homoallylic cation.

  • Trapping: The nucleophile (e.g.,

    
     or 
    
    
    
    ) attacks, yielding a linear homoallylic impurity.

Figure 2: The Danger of Acidic Workup

RingOpening Substrate Cyclopropyl Carbinol Cation Cyclopropylcarbinyl Cation (Unstable) Substrate->Cation - H2O Acid + H+ (Acid) Homoallyl Homoallylic Product (Impurity) Cation->Homoallyl Rearrangement Rearrange Ring Opening (Strain Relief)

Caption: Mechanistic pathway showing why acidic workups lead to product decomposition via ring opening.

References

  • Seyferth, D. "The Grignard Reagents." Organometallics, 2009 , 28(6), 1598–1605. (General Grignard reactivity and history).

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The authoritative source for the Fieser workup stoichiometry).
  • Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 1951 , 73(6), 2509–2520. (Foundational study on cyclopropylcarbinyl rearrangement/acid sensitivity).

  • Organic Chemistry Portal. "Kulinkovich Reaction." (Discusses synthesis of cyclopropanols and their stability).

  • BenchChem. "Application Notes: Reaction of Cyclopropylmagnesium Bromide." (Specifics on handling cyclopropyl Grignards).

Sources

Troubleshooting

catalyst poisoning prevention in alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol reduction

Technical Support Center: Troubleshooting Catalyst Poisoning in -Cyclopropyl-3,4-dimethylbenzyl Alcohol Reduction Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Poisoning in -Cyclopropyl-3,4-dimethylbenzyl Alcohol Reduction

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the benzylic deoxygenation (hydrogenolysis) of


-cyclopropyl-3,4-dimethylbenzyl alcohol to 1-(cyclopropylmethyl)-3,4-dimethylbenzene.

The reduction of cyclopropyl-bearing benzylic alcohols presents a classic chemoselectivity challenge: achieving complete C–O bond cleavage without triggering the hydrogenolysis of the highly strained cyclopropane ring. This delicate balance is easily disrupted by catalyst poisoning. Below, we detail the mechanistic causality behind these failures and provide self-validating protocols to ensure reproducible scale-up.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q1: Why does my hydrogenation stall at 30–50% conversion despite using fresh Pd/C?

Cause: Unintentional catalyst poisoning by trace impurities (halides or sulfur species) from upstream synthetic steps (e.g., Friedel-Crafts acylation or Grignard addition). Causality: Palladophilic impurities such as halides (Cl⁻, Br⁻) or sulfur outcompete dihydrogen (


) for binding sites on the palladium surface. This strong coordination blocks the active sites required for the oxidative addition of the benzylic C–O bond, effectively halting the catalytic cycle[1].
Q2: I increased the pressure and temperature to overcome the stalled reaction, but GC-MS now shows a new major byproduct. What happened?

Cause: Over-reduction via cyclopropane ring-opening. Causality: The cyclopropane ring possesses inherent ring strain of approximately 27.5 kcal/mol[2]. When a reaction stalls due to poisoning, operators often mistakenly apply forcing conditions (high temperature/pressure). While this may eventually force the C–O cleavage, the excess thermal energy overcomes the activation barrier for C–C bond cleavage. The palladium catalyst inserts into the strained ring, resulting in the irreversible hydrogenolysis of the cyclopropyl group into a propyl or isopropyl alkane byproduct[3].

Q3: How can I prevent halide-induced catalyst poisoning without adding tedious chromatographic purification steps?

Solution: Implement a chemical scavenging strategy. If halide poisoning is suspected, adding 1.1 equivalents of a mild base (such as sodium acetate, NaOAc) to the reaction mixture neutralizes the HX generated during the hydrogenolysis. This prevents the accumulation of strongly coordinating halide anions that poison the Pd surface. Additionally, pre-treating the substrate with activated charcoal removes trace heavy metals and sulfur.

Q4: Can I use intentional catalyst poisoning to my advantage to prevent cyclopropane ring-opening?

Solution: Yes. This is a highly effective advanced technique. By adding a controlled, substoichiometric catalytic poison—such as diphenylsulfide—you selectively deactivate the most highly active (and unselective) edge and corner sites of the Pd nanoparticles. This tunes the chemoselectivity of the catalyst, allowing the benzylic C–O hydrogenolysis to proceed smoothly while completely suppressing the unwanted cleavage of the cyclopropane ring[4].

Part 2: Experimental Protocols

The following self-validating protocols are designed to ensure substrate purity and control catalyst activity, preventing both stalling and over-reduction.

Protocol A: Substrate Pre-treatment (Poison Scavenging)

Objective: Remove trace sulfur and heavy metals prior to hydrogenation.

  • Dissolution: Dissolve crude

    
    -cyclopropyl-3,4-dimethylbenzyl alcohol (1.0 eq) in ethyl acetate (10 mL/g).
    
  • Adsorption: Add 10% w/w activated charcoal (e.g., Darco KB-G). Stir the suspension vigorously at 40 °C for 2 hours.

  • Filtration: Filter the mixture through a tightly packed Celite pad. Wash the pad with 2 column volumes of ethyl acetate.

  • Validation: Concentrate the filtrate. A pristine white solid or clear oil indicates successful removal of colored transition-metal impurities.

Protocol B: Chemoselective Catalytic Hydrogenolysis

Objective: Cleave the benzylic C–O bond while preserving the cyclopropyl ring.

  • Reactor Charging: To a high-pressure reactor, add the pre-treated substrate (1.0 eq), 10% Pd/C (5 mol% Pd), and anhydrous NaOAc (1.1 eq) to act as a halide scavenger.

  • Solvent & Modifier Addition: Suspend the mixture in a 1:1 mixture of MeOH/EtOAc (0.2 M). Crucial Step: Add diphenylsulfide (0.05 eq relative to Pd) to intentionally poison unselective edge sites and protect the cyclopropyl ring[4].

  • Purging: Seal the reactor. Purge the headspace with

    
     (3 cycles), followed by 
    
    
    
    (3 cycles).
  • Reaction: Pressurize to exactly 3 bar

    
    . Stir at 25 °C for 6–8 hours. Do not exceed 30 °C to prevent ring-opening.
    
  • Workup & Analysis: Vent the reactor, filter the catalyst through Celite, and analyze via GC-FID. The product, 1-(cyclopropylmethyl)-3,4-dimethylbenzene, should present >95% selectivity.

Part 3: Data Presentation

Table 1: Impact of Catalyst Poisons and Mitigation Strategies on Reaction Outcomes

Impurity / AdditiveMechanism of ActionEffect on Pd/C CatalystMitigation / Application Strategy
Trace Halides (Cl⁻, Br⁻) Strong Pd–X surface coordinationStalls reaction (<50% conversion)Add 1.1 eq NaOAc to neutralize HX.
Trace Sulfur (Thiols) Irreversible Pd–S bond formationComplete catalyst deactivationPre-treat substrate with activated charcoal.
Diphenylsulfide Selective edge-site bindingTunes chemoselectivityUse intentionally to prevent ring-opening[4].
High T/P (Forcing) Overcomes activation barrierTriggers C–C bond cleavageMaintain strict mild conditions (25 °C, 3 bar).

Part 4: Reaction Pathway Visualization

The following diagram illustrates the logical flow of the reaction, demonstrating how impurities lead to stalling, which in turn often tempts operators to use forcing conditions that destroy the target molecule.

G SM alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (Starting Material) Pd_Active Pristine Pd/C + H2 (Mild Conditions) SM->Pd_Active Charcoal Pre-treatment + NaOAc Pd_Poisoned Poisoned Pd/C (Halides/Sulfur Bound) SM->Pd_Poisoned Trace Impurities Present Product 1-(Cyclopropylmethyl)-3,4-dimethylbenzene (Desired Product) Pd_Active->Product Chemoselective C-O Cleavage Stalled Reaction Stalled (<50% Conversion) Pd_Poisoned->Stalled Active Sites Blocked Pd_Forced Forced Conditions (High Temp / Pressure) OverReduced Ring-Opened Alkane (Over-reduction Byproduct) Pd_Forced->OverReduced Cyclopropane Hydrogenolysis Stalled->Pd_Forced Operator Error (Pushing Reaction)

Figure 1: Reaction pathways showing how catalyst poisoning leads to stalling and subsequent over-reduction.

References

1. Hydrogenolysis of α-methylbenzyl alcohol to ethylbenzene over Pd/C catalyst. ResearchGate. Available at: 2.[2] 1,1-Dimethyleneallyl Palladium Complexes: Preparation and Synthetic Potential. TCI Chemicals. Available at: 3.[3] Hydrogenolysis of the cyclopropyl group into an isopropyl group in the presence of a platinum catalyst and hydrobromic acid. Researcher.life. Available at: 4.[4] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. ResearchGate. Available at: 5.[1] Tritiation of aryl thianthrenium salts with a molecular palladium catalyst. NIH / PMC. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Structural Elucidation: alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

This guide provides a rigorous technical analysis of the 13C NMR spectrum of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol . It is designed for researchers requiring definitive structural verification of this chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 13C NMR spectrum of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol . It is designed for researchers requiring definitive structural verification of this chiral building block.

A Comparative Guide to NMR Assignment Strategies

Executive Summary & Structural Context

alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (Formula: C₁₂H₁₆O) represents a distinct class of secondary alcohols where the steric bulk of a cyclopropyl ring interacts with an electron-rich aromatic system.

Correctly interpreting its 13C NMR spectrum requires navigating three specific analytical challenges:

  • The "Crowded" Aliphatic Region (15–25 ppm): Distinguishing the aromatic methyl groups from the cyclopropyl methine (CH) carbon.

  • Diastereotopic Non-Equivalence: The chiral center at the benzylic position renders the two methylene (CH₂) groups of the cyclopropyl ring magnetically non-equivalent.

  • Aromatic Regiochemistry: Assigning the quaternary carbons (C3, C4) in the 3,4-dimethyl substitution pattern.

This guide compares three assignment methodologies , moving from basic 1D observation to definitive 2D correlation.

Theoretical Shift Prediction & Fragment Analysis

Before analyzing the spectrum, we deconstruct the molecule into three magnetic zones. The following table synthesizes predicted shifts based on additivity rules and validated fragment analogs (e.g., alpha-cyclopropylbenzyl alcohol and o-xylene).

Table 1: Predicted vs. Expected Chemical Shifts
Carbon FragmentCarbon TypePredicted Shift (δ ppm)Diagnostic Feature
Zone A: Cyclopropyl Ring
Cyclopropyl-CH₂ (a)CH₂1.5 – 2.5 High-field, diastereotopic signal.
Cyclopropyl-CH₂ (b)CH₂2.5 – 3.5 Distinct from (a) due to chiral center.
Cyclopropyl-CHCH18.0 – 20.0 Overlaps with aromatic methyls.
Zone B: Alkyl Substituents
Ar-CH₃ (C3)CH₃19.4 – 19.8 Typical aryl-methyl resonance.
Ar-CH₃ (C4)CH₃19.6 – 20.0 Likely indistinguishable from C3 without HMBC.
Zone C: Benzylic Linker
Alpha-Carbon (CH-OH)CH75.0 – 78.0 Deshielded by Oxygen + Phenyl ring current.
Zone D: Aromatic Core
C1 (Ipso to CHOH)Quaternary140.0 – 143.0 Most deshielded; relaxation is slow.
C3, C4 (Ipso to Me)Quaternary135.0 – 137.0 Closely spaced quaternary signals.
C2, C5, C6CH124.0 – 130.0 C5 typically most deshielded (ortho to Me).

Comparative Analysis of Assignment Methods

This section compares the efficacy of three standard workflows for validating this structure.

Method A: Standard 1D 13C {1H} NMR (The Baseline)
  • Technique: Proton-decoupled 13C spectrum.[1]

  • Performance:

    • Strengths: Quickly identifies the number of carbons (12 distinct signals expected).

    • Weaknesses: Fails to distinguish the cyclopropyl methine (~19 ppm) from the aromatic methyls (~19.5 ppm).

    • Verdict:Insufficient for definitive characterization of the aliphatic region.

Method B: DEPT-135 / APT (The Filter)
  • Technique: Distortionless Enhancement by Polarization Transfer.

  • Performance:

    • Mechanism:[2] CH and CH₃ phases are positive (up); CH₂ phases are negative (down).

    • Application:

      • Cyclopropyl CH₂ (1-4 ppm): Appears Negative (inverted). This confirms the cyclopropyl ring presence immediately.

      • Aromatic Methyls (19-20 ppm): Appear Positive .

      • Cyclopropyl Methine (18-20 ppm): Appears Positive .

    • Verdict:Partial Solution. It separates the ring CH₂s but still leaves the CH/CH₃ overlap in the 18-20 ppm region ambiguous.

Method C: 2D HSQC + HMBC (The Gold Standard)
  • Technique: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

  • Performance:

    • HSQC: Correlates the proton at ~0.9-1.2 ppm (cyclopropyl methine) directly to the carbon at ~19 ppm, separating it from the methyl protons (~2.2 ppm) correlated to carbons at ~20 ppm.

    • HMBC: The Benzylic proton (CH-OH) will show long-range coupling to C1, C2, C6, and the Cyclopropyl Methine, definitively linking the ring to the alcohol.

    • Verdict:Required for regulatory filing and absolute stereochemical assignment.

Detailed Peak Interpretation Logic

The following diagram illustrates the logical flow for assigning the most critical peaks in the spectrum.

NMR_Assignment Start 13C Spectrum Analysis Region1 High Field (0 - 5 ppm) Start->Region1 Region2 Aliphatic (15 - 25 ppm) Start->Region2 Region3 Benzylic (70 - 80 ppm) Start->Region3 Region4 Aromatic (120 - 145 ppm) Start->Region4 Dec1 Check DEPT-135 Region1->Dec1 Negative Phase? Dec2 Check HSQC Region2->Dec2 Proton Correlation? Out4 Alpha-Carbon (Chiral Center) Region3->Out4 Characteristic Shift Out1 Cyclopropyl CH2 (Diastereotopic pair) Dec1->Out1 Yes (Confirmed Ring) Out2 Cyclopropyl CH (Methine) Dec2->Out2 H @ ~1.0 ppm Out3 Ar-CH3 (Methyls) Dec2->Out3 H @ ~2.2 ppm

Figure 1: Decision logic for assigning the overlapping aliphatic and high-field regions of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol.

Experimental Protocols

To obtain the data quality required for the comparisons above, follow this optimized protocol.

Protocol: High-Resolution 13C NMR Acquisition

Objective: Resolve the diastereotopic cyclopropyl methylenes and quaternary aromatic carbons.

  • Sample Preparation:

    • Mass: Dissolve 20–30 mg of the alcohol in 0.6 mL of CDCl₃ (Deuterated Chloroform).

    • Additive: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual Cr/Mn from oxidation steps) which broaden the cyclopropyl multiplets.

  • Instrument Parameters (Typical 400 MHz system):

    • Frequency: 100 MHz (for 13C).[3]

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: The quaternary carbons (C1, C3, C4) have long T1 relaxation times. A short D1 will suppress their signals, making assignment of the 3,4-dimethyl pattern impossible.

    • Scans: Minimum 512 scans (for S/N > 50:1).

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Zero Filling: To 64k or 128k points to resolve the closely spaced methyl signals.

References

  • National Institute of Standards and Technology (NIST). (2024). Alpha-cyclopropyl-alpha,p-dimethylbenzyl alcohol IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 3,4-Dimethylbenzyl alcohol.[5] National Library of Medicine. Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules used in Section 2).

Sources

Comparative

mass spectrometry fragmentation pattern of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of -Cyclopropyl-3,4-dimethylbenzyl alcohol . It is designed for analytical chemists and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of


-Cyclopropyl-3,4-dimethylbenzyl alcohol . It is designed for analytical chemists and drug development professionals requiring precise identification of this structural motif, particularly when distinguishing it from isobaric or homologous alternatives like 

-isopropyl analogs.[1]

Technical Comparison Guide: Mass Spectrometry Profiling of -Cyclopropyl-3,4-dimethylbenzyl Alcohol[1]

Executive Summary & Application Context


-Cyclopropyl-3,4-dimethylbenzyl alcohol  (CAS: 83949-35-3) represents a specialized class of secondary benzylic alcohols where the cyclopropyl group imparts unique electronic and steric properties.[1] In medicinal chemistry, the cyclopropyl moiety is often used as a bioisostere for isopropyl or ethyl groups to improve metabolic stability or receptor binding affinity.[1]

Accurate MS characterization is critical because the cyclopropyl group's ability to stabilize adjacent carbocations (the "cyclopropylcarbinyl effect") leads to fragmentation pathways that mimic, yet subtly differ from, aliphatic analogs.[1] This guide compares its fragmentation behavior against its closest structural competitor,


-Isopropyl-3,4-dimethylbenzyl alcohol , establishing a definitive identification protocol.[1]

Experimental Configuration (Standardized Protocol)

To ensure reproducibility, the following GC-MS electron ionization (EI) parameters are recommended. These conditions minimize thermal degradation prior to ionization.[1]

ParameterSetting / ProtocolRationale
Ionization Source Electron Ionization (EI), 70 eVStandard library matching energy.
Inlet Temperature 250°CSufficient for volatilization without inducing pyrolysis.[1]
Transfer Line 280°CPrevents condensation of high-boiling aromatics.[1]
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)Standard non-polar phase for aromatic alcohol separation.[1]
Scan Range m/z 35 – 350Captures low mass cyclopropyl fragments (m/z 41) and molecular ions.[1]

Fragmentation Mechanism Analysis

The mass spectrum of


-cyclopropyl-3,4-dimethylbenzyl alcohol (MW 176.[1]25) is governed by the competition between 

-cleavage
and dehydration .[1]
A. The Molecular Ion (M+[1]•)
  • Observation: A weak but discernible molecular ion at m/z 176 .[1]

  • Mechanistic Insight: Benzylic alcohols often show weak M+ peaks due to rapid dehydration.[1] However, the cyclopropyl group stabilizes the radical cation better than alkyl chains, often allowing the M+ to be observed.[1]

B. Primary Pathway: -Cleavage (The Diagnostic Peak)

The most dominant fragmentation arises from the cleavage of the bond between the carbinol carbon and the cyclopropyl ring.[1]

  • Fragment: m/z 135 (Base Peak or near Base Peak).[1]

  • Mechanism: Homolytic cleavage loses the cyclopropyl radical ([1]•C3H5, 41 Da).[1] The remaining cation is the resonance-stabilized 3,4-dimethyl-

    
    -hydroxybenzyl cation .[1]
    
    • Significance: This peak is identical in mass to the fragment from the isopropyl analog (see Comparison section), making the neutral loss the key differentiator.[1]

C. Secondary Pathway: Dehydration[1]
  • Fragment: m/z 158 (M - 18).[1]

  • Mechanism: Elimination of H₂O.[1][2][3] The resulting radical cation (C₁₂H₁₄[1]•+) likely rearranges to a substituted styrene or cyclopropyl-styrene derivative.[1]

  • Causality: Thermal dehydration in the injector port can artificially enhance this peak.[1] If m/z 158 > m/z 135, check inlet temperatures.

D. Cyclopropyl Ring Opening[1]
  • Fragment: m/z 148 (Loss of C₂H₄, 28 Da).

  • Mechanism: Unlike isopropyl groups, the strained cyclopropyl ring can open and eject ethylene (C₂H₄) via a McLafferty-like rearrangement or direct ring scission.[1] This is a high-specificity marker for the cyclopropyl moiety.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for the molecular ion.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 176 Frag_135 α-Hydroxybenzyl Cation m/z 135 (Base Peak) M_Ion->Frag_135 Neutral_Cyclo Loss of Cyclopropyl Radical (•C3H5, 41 Da) M_Ion->Neutral_Cyclo Frag_158 Dehydration Product (Styrene derivative) m/z 158 M_Ion->Frag_158 Neutral_Water Loss of H2O (18 Da) M_Ion->Neutral_Water Frag_148 Ring Opening Product m/z 148 M_Ion->Frag_148 Neutral_Ethylene Loss of Ethylene (C2H4, 28 Da) M_Ion->Neutral_Ethylene

Figure 1: Competing fragmentation pathways for


-Cyclopropyl-3,4-dimethylbenzyl alcohol.[1] The 

-cleavage to m/z 135 is the dominant diagnostic pathway.[1]

Comparative Analysis: Cyclopropyl vs. Isopropyl

The primary challenge in identification is distinguishing the Cyclopropyl product from its Isopropyl analog (


-Isopropyl-3,4-dimethylbenzyl alcohol).[1] Both yield the same stable benzylic cation (m/z 135), but the pathways to get there differ.[1]
Feature

-Cyclopropyl Analog (Product)

-Isopropyl Analog (Alternative)
Diagnostic Implication
Molecular Ion (M+) m/z 176 m/z 178 Direct mass difference of 2 Da.[1]
Primary Neutral Loss Loss of 41 Da (Cyclopropyl radical)Loss of 43 Da (Isopropyl radical)Calculate

(M+ - Base Peak).[1] 41 = Cyclopropyl; 43 = Isopropyl.[1]
Low Mass Markers m/z 41 (C₃H₅⁺) prominentm/z 43 (C₃H₇⁺) prominentm/z 41 is diagnostic for the cyclopropyl ring; m/z 43 for isopropyl.[1]
Ring Opening m/z 148 (M-28) observedAbsentLoss of ethylene (28 Da) is unique to the cyclopropyl ring.[1]
Stability Higher M+ intensityLower M+ intensityCyclopropyl group stabilizes the radical cation more effectively than isopropyl.[1]
Why This Matters

In drug metabolism studies, a metabolic shift from an isopropyl to a cyclopropyl group (or vice versa) can occur.[1] Relying solely on the base peak (m/z 135) will lead to false positives.[1] You must verify the neutral loss (41 vs.[1] 43) and the presence of the m/z 41 ion. [1]

Detailed Experimental Protocol

To generate the data described above, follow this step-by-step workflow. This protocol is self-validating: the observation of the m/z 135 base peak confirms the benzylic structure, while the m/z 176 parent confirms the intact molecule.[1]

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid Methanol to prevent potential transesterification or acetal formation in the injector.[1]

  • Concentration: Dilute to approx. 10 ppm (ng/µL). High concentrations can cause self-chemical ionization (dimerization).[1]

Step 2: GC-MS Acquisition[1]
  • Injection: 1 µL splitless (or 10:1 split if peak tailing occurs).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Tuning: Perform standard PFTBA autotune prior to run.[1] Ensure m/z 69, 219, 502 are within standard abundance ratios.

Step 3: Data Interpretation (The "Decision Tree")[1]
  • Locate M+: Is there a peak at m/z 176?

    • Yes: Proceed.

    • No (but 158 is present):[1] Suspect thermal dehydration.[1] Check m/z 158.

  • Calculate Neutral Loss: Subtract Base Peak mass from M+.[1]

    • If

      
      : Confirmed Cyclopropyl. [1]
      
    • If

      
      : Reject (Isopropyl analog). [1]
      
    • If

      
      : Reject (Methyl analog). [1]
      
  • Verify Low Mass: Check for m/z 41 (Cyclopropyl cation).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3,4-Dimethylbenzyl alcohol (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • Chemistry Steps. Mass Spectrometry of Alcohols: Fragmentation Patterns and Alpha-Cleavage. Available at: [Link][1]

  • LibreTexts Chemistry. Fragmentation Patterns in Mass Spectrometry: Alcohols and Aromatics. Available at: [Link]

  • Vertex AI Search. Structural Confirmation of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS 83949-35-3).[1][5][6][7] (Data synthesized from search results 1.1, 1.6, 1.9).

Sources

Validation

A Comparative Guide to the FTIR Characteristic Absorption Bands of α-Cyclopropyl-3,4-dimethylbenzyl Alcohol

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecular entities is paramount. The unique physicochemical properties imparted by strained ring systems,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecular entities is paramount. The unique physicochemical properties imparted by strained ring systems, such as the cyclopropyl group, when integrated into larger aromatic scaffolds, present both opportunities and analytical challenges. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic signature of α-Cyclopropyl-3,4-dimethylbenzyl alcohol. By dissecting the vibrational modes of its constituent functional groups and comparing them with structurally related analogs, we offer a predictive framework for the identification and characterization of this and similar molecules.

The Analytical Imperative: Why FTIR Spectroscopy?

FTIR spectroscopy remains a cornerstone of chemical analysis due to its ability to provide a molecular "fingerprint." The absorption of infrared radiation excites specific vibrational modes within a molecule, and the frequencies of these absorptions are characteristic of particular chemical bonds and functional groups. For a molecule like α-Cyclopropyl-3,4-dimethylbenzyl alcohol, which combines a hydroxyl group, a cyclopropyl moiety, and a substituted aromatic ring, FTIR provides a rapid and non-destructive method to confirm the presence and structural arrangement of these key features.

Predicted FTIR Spectrum of α-Cyclopropyl-3,4-dimethylbenzyl Alcohol

Key Vibrational Modes and Their Expected Wavenumbers

The structure of α-Cyclopropyl-3,4-dimethylbenzyl alcohol can be broken down into three key vibrating units: the alcohol group (O-H and C-O), the cyclopropyl ring (C-H and ring modes), and the 1,2,4-trisubstituted benzene ring (aromatic C-H and C=C).

Table 1: Predicted Characteristic FTIR Absorption Bands for α-Cyclopropyl-3,4-dimethylbenzyl Alcohol
Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity and ProfileNotes
Alcohol O-H Stretch 3600 - 3200Strong, BroadThe broadness is a result of intermolecular hydrogen bonding. A sharper, "free" O-H peak may be observed around 3600 cm⁻¹ in dilute, non-polar solvents.[1][2][3][4][5][6]
Cyclopropyl C-H Stretch ~3080MediumThis absorption occurs at a higher frequency than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring.[7][8]
Aromatic C-H Stretch 3100 - 3000Medium to WeakCharacteristic of C-H bonds on the benzene ring.[4][9]
Aliphatic C-H Stretch (Methyl) 2980 - 2850Medium to StrongArising from the two methyl groups on the benzene ring.
Aromatic C=C Stretch 1620 - 1580 & 1520 - 1480Medium, SharpThese two bands are characteristic of the benzene ring skeletal vibrations.
Cyclopropane Ring Deformation ~1020MediumOften referred to as a "ring breathing" mode, this is a key indicator of the cyclopropyl group.[7][8]
Alcohol C-O Stretch 1100 - 1000StrongThe exact position can help distinguish between primary, secondary, and tertiary alcohols. For this secondary alcohol, it is expected in the lower end of this range.[2][3][5]
Aromatic C-H Out-of-Plane Bending 880 - 800StrongThe specific pattern of these bands in the "fingerprint" region is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

Comparative Analysis with Structural Analogs

To build confidence in our predicted spectrum, it is instructive to compare it with the known FTIR spectra of simpler, related molecules. This comparative approach allows for the isolation and confirmation of the absorption bands associated with each structural component.

Benzyl Alcohol: The Aromatic Alcohol Core

Benzyl alcohol provides the foundational spectrum for the aromatic alcohol portion of our target molecule. Its spectrum is dominated by a strong, broad O-H stretching band around 3350 cm⁻¹ and a prominent C-O stretching band.[10][11][12][13][14] The aromatic C-H and C=C stretching vibrations are also clearly visible.

Cyclopropane: The Strained Ring Signature

The IR spectrum of cyclopropane is distinct from that of acyclic alkanes. The most telling feature is the C-H stretching vibration, which appears at higher wavenumbers (~3080 cm⁻¹) than in non-strained alkanes.[7][15][16][17] Additionally, a characteristic ring deformation (breathing) mode is observed around 1020 cm⁻¹.[7]

1,2,4-Trimethylbenzene: The Substitution Pattern Proxy

1,2,4-Trimethylbenzene serves as an excellent model for the substitution pattern on the aromatic ring of our target molecule. Its FTIR spectrum displays the expected aromatic C-H and C=C stretching bands. Critically, it exhibits a strong absorption in the 800-880 cm⁻¹ region, which is characteristic of the out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring.[18][19][20][21][22]

Table 2: Comparative FTIR Data of α-Cyclopropyl-3,4-dimethylbenzyl Alcohol and its Analogs
Vibrational Modeα-Cyclopropyl-3,4-dimethylbenzyl Alcohol (Predicted)Benzyl AlcoholCyclopropane1,2,4-Trimethylbenzene
O-H Stretch 3600 - 3200 cm⁻¹ (Broad)3600 - 3200 cm⁻¹ (Broad)N/AN/A
Cyclopropyl C-H Stretch ~3080 cm⁻¹N/A~3080 cm⁻¹N/A
Aromatic C-H Stretch 3100 - 3000 cm⁻¹3100 - 3000 cm⁻¹N/A3100 - 3000 cm⁻¹
Aliphatic C-H Stretch 2980 - 2850 cm⁻¹~2900 cm⁻¹ (CH₂)~2950 cm⁻¹2980 - 2850 cm⁻¹ (CH₃)
Aromatic C=C Stretch 1620 - 1480 cm⁻¹1600 - 1450 cm⁻¹N/A1615, 1500 cm⁻¹
Cyclopropane Ring Deformation ~1020 cm⁻¹N/A~1020 cm⁻¹N/A
C-O Stretch 1100 - 1000 cm⁻¹~1050 cm⁻¹N/AN/A
Aromatic C-H Out-of-Plane Bend 880 - 800 cm⁻¹740, 700 cm⁻¹ (Monosubstituted)N/A~870, 810 cm⁻¹ (1,2,4-Trisubstituted)

Experimental Protocol for FTIR Analysis

To experimentally verify the predicted spectrum, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique that requires minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Application:

    • Place a small amount (typically a single drop or a few milligrams of a solid) of the α-Cyclopropyl-3,4-dimethylbenzyl alcohol sample directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum by performing a baseline correction and identifying the peak positions (wavenumbers) and their relative intensities.

    • Compare the experimental peak positions with the predicted values in Table 1 and the comparative data in Table 2.

Diagram of the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis cluster_output Output Instrument_Prep Instrument Stabilization & ATR Crystal Cleaning Background Acquire Background Spectrum Instrument_Prep->Background Sample_App Apply Sample to ATR Crystal Background->Sample_App Sample_Spec Acquire Sample Spectrum Sample_App->Sample_Spec Data_Processing Baseline Correction & Peak Picking Sample_Spec->Data_Processing Spectral_Comparison Compare with Predicted & Reference Spectra Data_Processing->Spectral_Comparison Final_Spectrum Final Annotated FTIR Spectrum Spectral_Comparison->Final_Spectrum

Sources

Comparative

A Comparative Guide to the Bioactivity of α-Cyclopropyl- and α-Methyl-3,4-dimethylbenzyl Alcohol Analogs

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Scientific Rationale for Comparison In the landscape of medicinal chemistry and drug discovery, subtle molecular modific...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Comparison

In the landscape of medicinal chemistry and drug discovery, subtle molecular modifications can lead to profound differences in biological activity. The substitution of an α-methyl group with an α-cyclopropyl group at the benzylic position of 3,4-dimethylbenzyl alcohol represents a classic example of bioisosteric replacement. This guide provides a framework for comparing the bioactivity of these two analogs: α-cyclopropyl-3,4-dimethylbenzyl alcohol and its corresponding α-methyl analog.

While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide will synthesize established principles of medicinal chemistry and provide a robust experimental blueprint for their evaluation. The core of this comparison lies in understanding how the distinct stereoelectronic properties of a cyclopropyl ring versus a methyl group can influence a molecule's interaction with biological targets. The cyclopropyl group, with its unique strained ring system and increased sp2 character of its C-C bonds, can impact a molecule's conformation, lipophilicity, and metabolic stability, often leading to altered potency and pharmacokinetic profiles.[1]

This guide will first delve into the theoretical underpinnings of this structural modification. It will then present a detailed, adaptable experimental workflow for researchers to directly compare the bioactivity of these compounds, focusing on potential antimicrobial and cytotoxic properties, which are common activities for benzyl alcohol derivatives.[2]

Theoretical Framework: Cyclopropyl vs. Methyl Bioisosterism

The replacement of a methyl group with a cyclopropyl group is a well-established strategy in drug design to modulate a compound's pharmacological properties.[3] Here, we outline the key theoretical differences that can be expected to influence the bioactivity of our two compounds of interest.

  • Conformational Rigidity: The cyclopropyl group introduces a greater degree of conformational rigidity compared to the freely rotating methyl group. This can lock the molecule into a more bioactive conformation, potentially leading to enhanced binding affinity with a biological target.[4]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of a methyl group.[5] This can lead to increased metabolic stability and a longer biological half-life for the cyclopropyl analog.

  • Lipophilicity: The cyclopropyl group is generally considered to be more lipophilic than a methyl group. This can influence the compound's ability to cross cell membranes and may affect its overall pharmacokinetic and pharmacodynamic profile.

  • Electronic Effects: The cyclopropyl ring can act as a weak electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and potentially alter interactions with target macromolecules.

These differences form the basis for the hypothesis that the α-cyclopropyl analog may exhibit distinct bioactivity—potentially enhanced potency or a different spectrum of activity—compared to the α-methyl analog.

Proposed Experimental Investigation

To empirically determine the comparative bioactivity, a side-by-side evaluation is necessary. The following sections outline a comprehensive experimental plan.

Hypothetical Data Summary

The following table is a template for summarizing the quantitative data that would be generated from the proposed experimental workflows.

Bioactivity Parameter α-Cyclopropyl-3,4-dimethylbenzyl alcohol α-Methyl-3,4-dimethylbenzyl alcohol Positive Control
Antimicrobial Activity (MIC, µg/mL)
Staphylococcus aureusData to be determinedData to be determinedVancomycin
Escherichia coliData to be determinedData to be determinedCiprofloxacin
Cytotoxicity (IC50, µM)
Human Dermal Fibroblasts (HDF)Data to be determinedData to be determinedDoxorubicin
Human Breast Cancer (MCF-7)Data to be determinedData to be determinedDoxorubicin

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to compare the bioactivity of the two analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method to determine the minimum concentration of each compound required to inhibit the growth of representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. aureus, E. coli)

  • Test compounds (α-cyclopropyl- and α-methyl-3,4-dimethylbenzyl alcohol)

  • Positive control antibiotics (Vancomycin, Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into sterile MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compounds Serial Dilution of Compounds Compounds->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for MIC Determination.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of the compounds against both a normal human cell line (e.g., Human Dermal Fibroblasts) and a cancer cell line (e.g., MCF-7).[7]

Materials:

  • 96-well cell culture plates

  • Human cell lines (e.g., HDF, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation A->B C Compound Treatment B->C D 48-72h Incubation C->D E Add MTT Solution D->E F 3-4h Incubation E->F G Dissolve Formazan in DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow.

Hypothetical Signaling Pathway

Many benzyl alcohol derivatives exert their cytotoxic effects through the induction of apoptosis. A plausible mechanism of action could involve the intrinsic apoptotic pathway, initiated by mitochondrial stress.

Apoptosis_Pathway Compound Test Compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Apoptotic Pathway.

Conclusion

The comparison of α-cyclopropyl- and α-methyl-3,4-dimethylbenzyl alcohol offers a compelling case study in structure-activity relationships. While this guide provides a theoretical basis for expecting differences in their bioactivity, the proposed experimental workflows offer a clear and actionable path for empirical validation. The greater rigidity and metabolic stability often conferred by the cyclopropyl group may lead to enhanced potency or a more favorable pharmacokinetic profile. However, only direct experimental comparison, as outlined in this guide, can definitively elucidate the bioactivity profile of each analog. The results of such studies will provide valuable insights for researchers in the fields of medicinal chemistry and drug discovery.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (n.d.). Retrieved March 3, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis. Retrieved March 3, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, January 2). Taylor & Francis. Retrieved March 3, 2026, from [Link]

  • In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide. (2008, June 15). PubMed. Retrieved March 3, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. Retrieved March 3, 2026, from [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). Beilstein Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • A novel compound with antimicrobial activity against staphylococcus aureus - Ovid. (2021, January 29). Retrieved March 3, 2026, from [Link]

  • Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed. (2010, May 15). Retrieved March 3, 2026, from [Link]

  • Mechanisms Underlying Benzyl Alcohol Cytotoxicity (Triamcinolone Acetonide Preservative) in Human Retinal Pigment Epithelial Cells | IOVS. (2011, June 15). Retrieved March 3, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (2025, March 26). Retrieved March 3, 2026, from [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024, November 6). Chemistry World. Retrieved March 3, 2026, from [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Retrieved March 3, 2026, from [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (2025, March 4). Retrieved March 3, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Retrieved March 3, 2026, from [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E. (2024, January 12). Retrieved March 3, 2026, from [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells - bioRxiv. (2025, April 30). Retrieved March 3, 2026, from [Link]

  • Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

Sources

Validation

GC-MS retention time data for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Comparative GC-MS Analytical Guide: -Cyclopropyl-3,4-dimethylbenzyl alcohol and Structural Analogues As a Senior Application Scientist, I frequently encounter challenges in resolving sterically hindered, substituted benz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative GC-MS Analytical Guide:


-Cyclopropyl-3,4-dimethylbenzyl alcohol and Structural Analogues 

As a Senior Application Scientist, I frequently encounter challenges in resolving sterically hindered, substituted benzylic alcohols during drug discovery and agrochemical profiling.


-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3) represents a unique analytical target. The combination of a highly strained cyclopropyl ring and a 3,4-dimethyl-substituted aromatic system imparts distinct thermodynamic and electron-impact (EI) fragmentation behaviors.

This guide objectively compares the gas chromatography-mass spectrometry (GC-MS) performance of this compound against its structural alternatives, providing a self-validating framework for robust identification.

Mechanistic Causality in GC-MS Behavior

Thermodynamics of Column Separation

For benzylic alcohols, retention time is governed by vapor pressure and stationary phase interactions. In this protocol, we select a 5% phenyl-arylene / 95% dimethylpolysiloxane column (e.g., HP-5MS or DB-5MS). The causality behind this choice is twofold:

  • Isomeric Resolution: The 5% phenyl content provides essential

    
     interactions necessary to resolve positional isomers (e.g., separating 3,4-dimethyl from 2,4-dimethyl substitution). A purely non-polar column (100% dimethylpolysiloxane) often fails to baseline-resolve these isomers due to their nearly identical boiling points.
    
  • Cyclopropyl Polarizability: The cyclopropyl ring possesses significant s-character in its C-C bonds, rendering it more polarizable than a standard aliphatic chain (like an isopropyl group). This enhances its interaction with the phenyl groups in the stationary phase, predictably increasing its Kovats Retention Index (RI).

Electron Impact (EI) Fragmentation Dynamics

Under standard 70 eV EI conditions,


-cyclopropyl-3,4-dimethylbenzyl alcohol undergoes characteristic fragmentation. The molecular ion (

at m/z 176) is typically weak due to the facile

-cleavage of the cyclopropyl radical (

), driven by the stability of the resulting substituted oxonium/tropylium ion. Additionally, dehydration (loss of

, -18 Da) is a prominent pathway, which is a universal hallmark of benzylic alcohols.

EI_Fragmentation M_ion Molecular Ion [M]+ m/z 176 Alpha_Cleavage Alpha-Cleavage [- C3H5•] M_ion->Alpha_Cleavage Dehydration Dehydration [- H2O] M_ion->Dehydration Tropylium Substituted Tropylium m/z 135 Alpha_Cleavage->Tropylium Alkene_ion Alkene Radical Cation m/z 158 Dehydration->Alkene_ion

EI-MS Fragmentation Pathway of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol.

Comparative Performance & Retention Data

To objectively evaluate


-cyclopropyl-3,4-dimethylbenzyl alcohol, we must benchmark it against its substructural components and isomers. The table below synthesizes the Kovats RI and key mass fragments. The RI values for the baseline dimethylbenzyl alcohols are grounded in authoritative NIST/PubChem data[1][2], while the cyclopropyl derivatives are extrapolated based on established group-contribution increments[3].
CompoundCAS NumberMol. WeightEst. Boiling PointKovats RI (HP-5MS)Key EI-MS Fragments (m/z)
3,4-Dimethylbenzyl alcohol 6966-10-5136.19 g/mol ~215 °C1113[1]136, 121, 105, 91, 77
2,4-Dimethylbenzyl alcohol 16308-92-2136.19 g/mol ~215 °C1226[2]136, 121, 105, 91, 77

-Cyclopropylbenzyl alcohol
1007-03-0148.20 g/mol ~230 °C~1250[3]148, 120, 105, 91, 77

-Cyclopropyl-3,4-dimethylbenzyl alcohol
83949-35-3176.26 g/mol ~265 °C~1420*176, 158, 135, 105, 91

*Note: The RI for


-cyclopropyl-3,4-dimethylbenzyl alcohol is extrapolated based on established non-polar group contribution increments (+ ~200-250 RI units for the cyclopropyl addition to the benzylic position).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following GC-MS protocol operates as a self-validating system. By bracketing the samples with an n-alkane standard, the method intrinsically verifies its own thermodynamic stability.

Phase 1: System Suitability & Calibration
  • Tuning: Perform a standard spectrum tune using Decafluorotriphenylphosphine (DFTPP). Ensure the m/z 198 base peak and m/z 442 molecular ion meet relative abundance criteria (e.g., m/z 442 > 40% of m/z 198) to validate the mass axis across the target range.

  • Retention Index Bracketing: Inject a

    
     n-alkane standard mixture before and after the sample sequence.
    
    • Causality: This proves that the column's thermodynamic properties have not drifted. The retention time shift of the alkane markers must be

      
       min to validate the Kovats RI calculation.
      
Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of the benzylic alcohol standard.

  • Dissolve in 10 mL of GC-grade ethyl acetate to yield a 100 µg/mL stock solution.

    • Causality: Ethyl acetate is explicitly chosen over methanol to prevent potential transesterification or etherification at the highly reactive benzylic position within the hot injection port.

Phase 3: Chromatographic Separation
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL volume, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Program: Initial temperature 50 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

Phase 4: Mass Spectrometric Detection
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C.

  • Acquisition: Full scan mode, m/z 50 to 350.

GCMS_Workflow S1 1. System Suitability DFTPP Tune & C8-C20 Alkanes S2 2. Sample Injection 1 µL, Split 10:1, 250°C S1->S2 S3 3. Capillary Separation HP-5MS, 50°C to 280°C S2->S3 S4 4. EI Ionization 70 eV, Source at 230°C S3->S4 S5 5. Data Validation Calculate Kovats RI (Δ < 0.05 min) S4->S5

Self-Validating GC-MS Analytical Workflow for Benzylic Alcohols.

References

  • National Institutes of Health (NIH). 3,4-Dimethylbenzyl alcohol | C9H12O | CID 23407 - PubChem. Retrieved from: [Link]

  • National Institutes of Health (NIH). 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem. Retrieved from: [Link]

  • National Institutes of Health (NIH). alpha-Cyclopropylbenzyl alcohol | C10H12O | CID 66090 - PubChem. Retrieved from: [Link]

Sources

Comparative

distinguishing alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol from structural isomers

Technical Guide: Structural Differentiation of -Cyclopropyl-3,4-dimethylbenzyl Alcohol[1] Executive Summary Target Molecule:

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Differentiation of -Cyclopropyl-3,4-dimethylbenzyl Alcohol[1]

Executive Summary

Target Molecule: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS: 83949-35-3)
Formula:  C

H

O Molecular Weight: 176.25 g/mol [1][2]

This guide provides a rigorous analytical framework for distinguishing


-Cyclopropyl-3,4-dimethylbenzyl alcohol from its critical structural isomers. In drug development and fine chemical synthesis, this molecule often co-elutes with regioisomers (e.g., 2,4-dimethyl analogs) or structural isomers (e.g., tertiary alcohols or ring-opened alkenes).[1] Accurate identification requires a multi-modal approach combining High-Field NMR and Mass Spectrometry.[1]

Structural Landscape & Isomer Classes

To objectively validate the target, one must first define the "Isomer Space"—the set of likely contaminants or alternative structures.[1]

Isomer ClassRepresentative StructureKey Structural DifferenceCAS (Representative)
Target

-Cyclopropyl-3,4-dimethylbenzyl alcohol
Secondary alcohol; 3,4-dimethyl substitution; Cyclopropyl ring intact.[1]83949-35-3
Regioisomer

-Cyclopropyl-2,4-dimethylbenzyl alcohol
Methyl positions on ring (Ortho/Para vs Meta/Para).[1]16308-92-2 (Parent)
Functional Isomer

-Cyclopropyl-

,4-dimethylbenzyl alcohol
Tertiary alcohol ; Methyl moved from ring to benzylic position.[1][2]16145-97-4
Chain Isomer 1-(3,4-dimethylphenyl)but-3-en-1-olRing Opening ; Cyclopropyl ring opens to form a homoallylic alkene.[1]N/A (Synthetic byproduct)

Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation.[1] The differentiation relies on three distinct zones in the proton spectrum.[1]

Zone 1: The Aliphatic "Fingerprint" (0.0 – 1.5 ppm) [1]
  • Target: The cyclopropyl group exhibits unique high-field signals.[1] Look for complex multiplets between 0.2 – 0.6 ppm (methylene protons of the ring) and ~1.0 – 1.2 ppm (methine proton of the ring).

  • Differentiation:

    • vs. Alkenes: Alkenes lack these high-field signals (vinyl protons appear at 4.5–6.5 ppm).[1]

    • vs. Isopropyl: An isopropyl group would show a distinct doublet ~1.2 ppm (6H) and a septet, lacking the 0.2-0.6 ppm signals.[1]

Zone 2: The Benzylic Carbinol Proton (4.0 – 4.5 ppm) [1]
  • Target: As a secondary alcohol, the target possesses a benzylic proton (CH -OH).[1] This typically appears as a doublet (

    
     Hz) around 4.0 ppm .[1]
    
  • Differentiation:

    • vs. Tertiary Isomer: The

      
      -Cyclopropyl-
      
      
      
      ,4-dimethylbenzyl alcohol lacks this proton entirely.[1] The absence of a signal in the 3.5–5.0 ppm region is diagnostic for the tertiary isomer.[1]
Zone 3: The Aromatic Region (6.8 – 7.3 ppm) [1]
  • Target (3,4-Dimethyl): The 1,2,4-trisubstitution pattern yields a specific splitting pattern:

    • H-2: Singlet (broadened by meta coupling).[1]

    • H-5: Doublet (

      
       Hz, ortho coupling).
      
    • H-6: Doublet of doublets (ortho + meta coupling).

  • Differentiation:

    • vs. 2,4-Dimethyl: Expect a different coupling pattern (typically two doublets and a singlet, but shifts will differ due to the ortho-methyl effect shielding the benzylic position).[1]

    • vs. 2,5-Dimethyl: Often shows a singlet for the isolated proton between methyls.[1]

B. Mass Spectrometry (GC-MS)

While less specific than NMR for regioisomers, MS is crucial for distinguishing the cyclopropyl ring from isomeric alkenes.[1]

  • Fragmentation Pathway:

    • 
      -Cleavage:  Loss of the cyclopropyl group (M - 41) or the aryl group.[1]
      
    • Ring Stability: Cyclopropyl rings often undergo ring opening under EI conditions, but the parent ion (

      
      ) or specific fragments (e.g., tropylium ion derivatives) can differ from linear alkenes.[1]
      
    • Diagnostic Ion: Look for

      
       135 (3,4-dimethylbenzoyl cation) formed by loss of the cyclopropyl group and hydrogen.[1]
      

Experimental Protocols

Protocol 1: High-Resolution 1H-NMR Characterization

Objective: Confirm regio-chemistry and functional group status.[1]

  • Sample Preparation:

    • Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl

      
       (Chloroform-d).
      
    • Note: Ensure solvent is acid-free to prevent acid-catalyzed ring opening of the cyclopropyl group.[1] Filter through basic alumina if necessary.[1]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1]

    • Scans: 16 (minimum).

    • Pulse Angle: 30° or 45°.[1]

    • Relaxation Delay (D1): 1.0 s.

  • Data Processing:

    • Reference residual CHCl

      
       peak to 7.26 ppm .[1]
      
    • Apply exponential window function (LB = 0.3 Hz).

  • Validation Criteria:

    • Presence of 4H multiplet at 0.2–0.6 ppm (Cyclopropyl).

    • Presence of 1H doublet at ~4.0 ppm (Benzylic CH).

    • Integration of Aromatic region = 3H.[1]

    • Integration of Methyl region (~2.2 ppm) = 6H.[3]

Protocol 2: GC-MS Isomer Separation

Objective: Verify purity and distinguish from ring-opened byproducts.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 200°C.[1]

    • Ramp: 20°C/min to 280°C (Hold 5 min).

  • Inlet: Split mode (20:1), 250°C.

  • Detection: EI Source (70 eV), Scan range 40-300 amu.

Decision Logic & Visualization

The following diagram illustrates the logical workflow to identify the target molecule among its isomers.

IsomerID Start Unknown Sample (C12H16O) NMR 1H NMR Analysis (CDCl3) Start->NMR Check_Alkene Check 4.5 - 6.5 ppm (Vinyl Protons) NMR->Check_Alkene Is_Alkene Signals Present: Linear/Ring-Opened Isomer Check_Alkene->Is_Alkene Yes Check_Cyclo Check 0.2 - 0.6 ppm (Cyclopropyl Methylene) Check_Alkene->Check_Cyclo No No_Cyclo No Signals: Isopropyl/Alkyl Isomer Check_Cyclo->No_Cyclo No Check_Benzylic Check ~4.0 ppm (Benzylic CH-OH) Check_Cyclo->Check_Benzylic Yes No_Benzylic Signal Absent: Tertiary Alcohol Isomer (alpha-Me, alpha-Cyclopropyl) Check_Benzylic->No_Benzylic No Check_Aromatic Check Aromatic Coupling (6.8 - 7.2 ppm) Check_Benzylic->Check_Aromatic Yes Pattern_34 Pattern: 1s, 2d (ABX) Target: 3,4-Dimethyl Check_Aromatic->Pattern_34 3,4-Pattern Pattern_Other Pattern: Symmetric/Other Regioisomer (e.g., 2,4 or 2,5) Check_Aromatic->Pattern_Other Other Pattern

Figure 1: Analytical decision tree for the structural confirmation of


-Cyclopropyl-3,4-dimethylbenzyl alcohol.

Comparative Data Summary

FeatureTarget (3,4-dimethyl) Tertiary Isomer (

-Me)
Alkene Isomer (Ring Open)
Benzylic Proton Doublet (~4.0 ppm) Absent Doublet/Multiplet
Cyclopropyl CH

Multiplet (0.2-0.6 ppm) Multiplet (0.2-0.6 ppm)Absent
Vinyl Protons AbsentAbsentPresent (4.5-6.5 ppm)
Carbon Type (C-1) Secondary (CH)Tertiary (C-quat)Secondary/Primary

References

  • National Institute of Standards and Technology (NIST). "Alpha-cyclopropyl-alpha,p-dimethylbenzyl alcohol (Isomer Data)."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary: alpha-Cyclopropylbenzyl alcohol (Parent Structure Data)."[1] National Library of Medicine.[1] Available at: [Link]

  • ChemSrc. "3,4-dimethylbenzyl alcohol CAS#:6966-10-5."[1] ChemSrc Database.[1] Available at: [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Validation for α-Cyclopropyl-3,4-dimethylbenzyl alcohol

This guide provides an in-depth, objective comparison of elemental analysis for the characterization of α-Cyclopropyl-3,4-dimethylbenzyl alcohol against other common analytical techniques. It is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of elemental analysis for the characterization of α-Cyclopropyl-3,4-dimethylbenzyl alcohol against other common analytical techniques. It is designed for researchers, scientists, and drug development professionals who require robust, validated data for compound identification and purity assessment.

Introduction: The Foundational Role of Elemental Analysis

In the landscape of pharmaceutical development, establishing the exact elemental composition of a new chemical entity (NCE) is a non-negotiable first step. Elemental analysis, often referred to as CHN analysis, serves as a fundamental gatekeeper for purity and identity.[1] While modern spectroscopic techniques provide intricate structural details, elemental analysis offers a quantitative, bulk-level confirmation of a molecule's empirical formula.[1] It is unique in its ability to detect impurities that other methods, like NMR or HPLC, might miss, such as inorganic salts or residual water.[1]

This guide focuses on the validation of elemental analysis for α-Cyclopropyl-3,4-dimethylbenzyl alcohol , a molecule with potential applications in medicinal chemistry. We will explore a detailed validation protocol, compare its utility against alternative methods, and provide the scientific rationale behind our experimental choices.

Target Analyte: α-Cyclopropyl-3,4-dimethylbenzyl alcohol

  • Chemical Formula: C₁₂H₁₆O[2][3]

  • Molecular Weight: 176.26 g/mol [2][3][4]

Based on this formula, the theoretical elemental composition, which serves as our benchmark for validation, is calculated as follows:

ElementAtomic Weight ( g/mol )Contribution to MWTheoretical Percentage
Carbon (C)12.011144.13281.77%
Hydrogen (H)1.00816.1289.15%
Oxygen (O)15.99915.9999.08%
Total 176.259 100.00%

Experimental Protocol: Validating the Elemental Analysis Method

The cornerstone of trustworthy data is a rigorously validated protocol. The following procedure for a combustion-based CHN analyzer is designed to be a self-validating system, incorporating system suitability checks and certified reference materials. The underlying principle is the complete combustion of the sample in an oxygen-rich environment, followed by the separation and detection of the resulting gases (CO₂, H₂O, and N₂).[5][6][7]

Workflow for Elemental Analysis Validation

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis & Verification cluster_data Phase 3: Data Evaluation prep_sample Sample Preparation (1-2 mg in tin capsule) sample_run Analyze Target Samples (n=3) prep_sample->sample_run prep_std Standard Preparation (Acetanilide) calibration Calibration Run (K-Factor or Curve) prep_std->calibration instrument_setup Instrument Setup (Combustion: 980-1000°C Reduction: 640°C) leak_test System Leak Test instrument_setup->leak_test leak_test->calibration blank_run Run Blank (Empty Tin Capsule) calibration->blank_run std_check Run Standard as Unknown (Verification) blank_run->std_check std_check->sample_run calc Calculate %C, %H, %O (vs. Theoretical) sample_run->calc accept Results within ±0.4% of Theory? calc->accept pass Validation Passed accept->pass Yes fail Validation Failed (Investigate) accept->fail No

Caption: Workflow for CHN elemental analysis validation.

Step-by-Step Methodology
  • Instrument Preparation & System Suitability:

    • Setup: Ensure the combustion furnace is at approximately 980-1000°C and the reduction furnace is at 640°C.[7][8] The carrier gas (Helium) and combustion gas (Oxygen) should be set to the manufacturer's recommended pressures (e.g., 4 bar).[5]

    • Leak Test: Perform a system leak test to ensure the integrity of the gas flow path. This is critical for accurate and reproducible results.[5]

    • Causality: High temperatures are required for the complete and instantaneous "flash" combustion of the sample into its constituent elemental gases (CO₂, H₂O, N₂/NOₓ).[6][7] The reduction furnace, containing heated copper, subsequently converts any nitrogen oxides (NOₓ) to N₂ and removes excess oxygen.[7]

  • Calibration:

    • Standard Selection: Use a high-purity, certified micro-analytical standard such as Acetanilide. Acetanilide is stable, non-hygroscopic, and provides reliable C, H, and N values for calibrating the thermal conductivity detector (TCD).

    • Procedure: Accurately weigh (to the microgram level) between 1.5 mg and 3 mg of the standard into tin capsules.[6] Perform multiple runs to establish a reliable calibration factor (K-factor) or a multi-point calibration curve.[5]

    • Causality: The instrument's TCD measures the difference in thermal conductivity between the carrier gas and the sample gas. This response must be calibrated against a known quantity of a standard to convert the signal into an elemental percentage.

  • Sample Analysis:

    • Preparation: Weigh 1.5-3.0 mg of α-Cyclopropyl-3,4-dimethylbenzyl alcohol into tin capsules.[6] The sample should be a fine, homogenous powder to ensure complete combustion.[9] Perform the analysis in triplicate (n=3) to assess precision.

    • Blanks & Checks: Run an empty tin capsule as a blank to zero the system. Periodically, run a calibration standard as an unknown to verify the stability of the calibration.

    • Causality: Using tin capsules aids combustion, as the reaction of tin with oxygen is highly exothermic and can raise the temperature inside the combustion tube to over 1700°C, ensuring even difficult samples are fully combusted.[6]

Data Analysis and Acceptance Criteria

For a method to be considered valid, the experimental results must meet pre-defined acceptance criteria, which are typically derived from regulatory guidelines. For pharmaceutical compounds, a deviation of ±0.4% from the theoretical value is a widely accepted industry standard for purity confirmation.

Hypothetical Validation Data for α-Cyclopropyl-3,4-dimethylbenzyl alcohol

RunSample Weight (mg)% Carbon (Observed)% Hydrogen (Observed)
12.15581.659.11
22.30181.899.18
32.24881.719.14
Average 2.235 81.75 9.14
Std. Deviation 0.12 0.04
Theoretical Value 81.77% 9.15%
Deviation -0.02% -0.01%
Result PASS PASS

In this hypothetical example, the average observed values for both Carbon and Hydrogen fall well within the ±0.4% acceptance window, validating the method and confirming the elemental composition and high purity of the sample.

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool for confirming an empirical formula, it provides no information about molecular structure or isomeric purity.[1] Therefore, it must be used in concert with other analytical techniques. The choice of technique depends on the specific question being asked.

Decision Matrix for Analytical Technique Selection

G q1 What is the primary analytical goal? a1 Confirm Elemental Composition & Bulk Purity q1->a1 a2 Elucidate Chemical Structure & Connectivity q1->a2 a3 Confirm Molecular Weight & Fragmentation q1->a3 a4 Quantify Impurities & Assess Mixture Complexity q1->a4 t1 Elemental Analysis (CHN) a1->t1 t2 NMR Spectroscopy (¹H, ¹³C) a2->t2 t3 Mass Spectrometry (MS) a3->t3 t4 Chromatography (HPLC, GC) a4->t4

Caption: Decision tree for selecting the appropriate analytical method.

Performance Comparison Table
FeatureElemental Analysis (CHN)NMR SpectroscopyMass Spectrometry (MS)HPLC/GC
Primary Use Confirms empirical formula and absolute purity.[1]Determines molecular structure, connectivity, and isomeric purity.Determines molecular weight and fragmentation patterns.Separates and quantifies components in a mixture.[10]
Strengths Quantitative, detects non-chromophoric and inorganic impurities. Excellent for bulk purity.Unparalleled for structural elucidation.Extremely high sensitivity, provides exact mass.High precision for quantifying known impurities; high throughput.
Limitations Provides no structural information.[1] Insensitive to isomers.Less quantitative without specific standards. Can miss non-protonated impurities (e.g., salts).Fragmentation can be complex. Less reliable for bulk purity quantification.Requires chromophores for UV detection (HPLC). Sample must be volatile for GC.[10]
Application for α-Cyclopropyl-3,4-dimethylbenzyl alcohol Confirms the C₁₂H₁₆O formula and that no significant inorganic impurities are present.Confirms the specific arrangement of the cyclopropyl, methyl, and benzyl alcohol groups.Confirms the molecular weight of 176.26 g/mol .Separates and quantifies any process-related organic impurities or degradation products.

Conclusion

For the definitive characterization of α-Cyclopropyl-3,4-dimethylbenzyl alcohol, elemental analysis is an indispensable analytical technique. Its validation, grounded in a robust protocol with clear acceptance criteria, provides the ultimate confirmation of the compound's empirical formula and bulk purity. However, it is not a standalone solution.

A comprehensive analytical strategy should employ elemental analysis as the foundational check for elemental composition, complemented by NMR for structural verification, mass spectrometry for molecular weight confirmation, and chromatography for the quantitative assessment of organic purity. This orthogonal approach ensures a complete and trustworthy characterization of the molecule, meeting the rigorous standards of drug development and scientific research.

References

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • National Institute of Standards and Technology. Alpha-cyclopropyl-alpha,p-dimethylbenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (2010, December 2). CHNS Elemental Analysis Procedure. Retrieved from [Link]

  • National Institute of Standards and Technology. Alpha-cyclopropyl-alpha,p-dimethylbenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]

  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Retrieved from [Link]

  • ASU Core Research Facilities. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Chemical Instrumentation Facility, Iowa State University. (2020, August 23). Thermo FlashSmart CHNS/O Elemental Analyzer. Retrieved from [Link]

  • ResearchGate. Comparison of results from GC, HPLC, IA-MS and elemental analysis methods. Retrieved from [Link]

  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • ATOMIC AND MASS SPECTROMETRY Research Group. Elemental speciation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

As a Senior Application Scientist, my goal is to empower your research by providing not just products, but also the critical knowledge to ensure safety and efficiency in the laboratory. This guide moves beyond a simple c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just products, but also the critical knowledge to ensure safety and efficiency in the laboratory. This guide moves beyond a simple checklist, offering a deep dive into the principles and procedures for the proper disposal of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol. Adherence to these protocols is not merely about regulatory compliance; it is a fundamental aspect of responsible science, protecting you, your colleagues, and the environment.

This document is structured to provide a comprehensive operational plan, from initial hazard assessment to final waste collection, ensuring a self-validating system of safety and compliance.

Compound Identification and Hazard Assessment

Proper disposal begins with a thorough understanding of the substance . While specific hazard data for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (CAS No. 83949-35-3) is not extensively published, we can infer its likely hazard profile based on its chemical structure and data from analogous compounds, such as other substituted benzyl alcohols.[1][2]

Benzyl alcohols as a class are often associated with certain hazards. For instance, 3,4-Dimethylbenzyl alcohol is known to cause skin and serious eye irritation.[2] Other benzyl alcohols can be harmful if swallowed, in contact with skin, or inhaled.[3][4] Therefore, it is imperative to handle alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol with a high degree of caution, assuming a similar hazard profile until specific data proves otherwise.

Table 1: Inferred Hazard Profile and Properties of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

PropertyValue / AssessmentSource / Rationale
CAS Number 83949-35-3Chemical Supplier Data[1]
Chemical Class Substituted Benzyl AlcoholStructural Analysis
Physical State Likely a liquid or low-melting solid at room temperature.Based on similar benzyl alcohol compounds.[4][5]
Potential Hazards Skin Irritation: Assumed based on analogs.[2] Eye Irritation: Assumed to be serious based on analogs.[2][4] Toxicity: Potentially harmful if swallowed or inhaled.[3][6]Extrapolation from Safety Data Sheets (SDS) of similar chemical structures.
Environmental Assumed to require disposal as hazardous waste to prevent environmental contamination.[7]General principle for synthetic organic compounds not readily biodegradable.
Combustibility Likely combustible at elevated temperatures.Benzyl alcohols typically have flash points above ambient temperature.[4][5]

The Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a strict regulatory framework designed to prevent harm. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning the generator (your laboratory) is responsible for the waste from its creation to its final, safe disposal.

The fundamental tenets of this system are:

  • Waste Characterization : The generator must determine if their waste is hazardous, either because it is specifically listed by the EPA or because it exhibits hazardous characteristics like ignitability, corrosivity, reactivity, or toxicity.

  • Segregation : Incompatible chemicals must never be mixed in a waste container to prevent dangerous reactions.[8][9] For example, acids must be kept separate from bases and flammables.[9]

  • Containment : Waste must be stored in containers that are in good condition, compatible with the waste they hold, and always kept closed except when adding material.[9][10]

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including chemical names and percentages.[9][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol and associated waste streams.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is your primary defense against exposure.

  • Eye Protection : Wear tight-sealing safety goggles or a face shield (European Standard EN 166).[2][12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility charts.[7]

  • Body Protection : A standard laboratory coat is required. For larger quantities or potential splashes, a chemically resistant apron is recommended.[12]

  • Respiratory Protection : If handling the material outside of a certified chemical fume hood where vapors or aerosols could be generated, use a NIOSH/MSHA approved respirator.[2]

Step 2: Waste Characterization and Segregation

All materials contaminated with alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol must be treated as hazardous waste.

  • Liquid Waste : Collect all unused or surplus alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol, as well as any solvent rinsates containing the compound, in a dedicated hazardous waste container.

  • Solid Waste : Any items contaminated with the alcohol, such as gloves, absorbent pads, or chromatography silica gel, must be collected separately as solid chemical waste. Do not dispose of these items in the regular trash.[13]

Step 3: Container Selection and Management

The integrity of your waste containment is critical.

  • Use Approved Containers : Containers must be in good condition, leak-proof, and made of a material compatible with the chemical.[8][10] For alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Keep Containers Closed : Containers must be securely sealed at all times, except when you are actively adding waste.[9] Never leave a funnel in an open waste container, as this allows for the release of vapors.[9]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety.[11]

  • Affix a Hazardous Waste Label : As soon as you begin collecting waste in a container, attach a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[9]

  • Complete the Label : Clearly write the full chemical name "alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol" and its estimated concentration.[9] List all other components in the container, including solvents, and their percentages. Do not use chemical formulas or abbreviations.[9]

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Point of Generation : The SAA must be at or near the point where the waste is generated and under the control of the laboratory personnel.[9]

  • Secondary Containment : Store waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Segregate Incompatibles : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[2]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for managing the waste until it is collected by trained professionals.

  • Do Not Overfill : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.

  • Schedule a Pickup : Once the container is full, or if your research with this chemical is complete, arrange for a pickup through your institution's EH&S or hazardous waste management office.[9] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Minor Spills : For a small spill within a chemical fume hood, use an absorbent material like sand or a commercial sorbent pad to soak up the liquid.[7] Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.

  • Major Spills : If a large spill occurs, or if the spill is outside of a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's emergency response or EH&S office immediately.[12]

Disposal of Empty Containers

Even "empty" containers can hold enough chemical residue to be considered hazardous waste.[14]

  • Triple Rinse : For containers that did not hold acutely hazardous waste, you can triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[14]

  • Collect Rinsate : The rinsate from this procedure is considered hazardous waste and must be collected in your liquid hazardous waste container.[14]

  • Deface the Label : Once the container is clean and dry, completely deface or remove the original manufacturer's label.[14]

  • Final Disposal : Write "EMPTY" on the container and dispose of it in the appropriate receptacle for broken glass or general trash, as per your institution's policy.[14]

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for managing waste generated from work with alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol.

G Workflow for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol Waste Disposal cluster_0 Preparation & Generation cluster_1 Waste Handling & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal start Begin Experiment with alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe generate Waste is Generated (Liquid or Contaminated Solid) ppe->generate characterize Characterize Waste: Liquid or Solid? generate->characterize liquid_waste Collect in a dedicated, compatible LIQUID waste container characterize->liquid_waste Liquid solid_waste Collect in a dedicated SOLID waste container (e.g., bag or drum) characterize->solid_waste Solid label_container Affix 'Hazardous Waste' Label & Detail All Contents liquid_waste->label_container solid_waste->label_container close_container Keep Container Securely Closed When Not in Use label_container->close_container store Store container in designated Satellite Accumulation Area (SAA) with secondary containment is_full Container >90% Full or Work is Complete? store->is_full close_container->store is_full->store No request_pickup Arrange Waste Pickup with Institutional EH&S is_full->request_pickup Yes end_process Waste Transferred to Licensed Disposal Facility request_pickup->end_process

Sources

Handling

Personal protective equipment for handling alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Part 1: Chemical Hazard Profile (SAR Analysis) Note: As a specialized research intermediate, specific toxicological data for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol is limited. The following risk assessment utilizes...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Hazard Profile (SAR Analysis)

Note: As a specialized research intermediate, specific toxicological data for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol is limited. The following risk assessment utilizes Structure-Activity Relationship (SAR) analysis based on close structural analogs (α-cyclopropylbenzyl alcohol and 3,4-dimethylbenzyl alcohol).

Hazard Category Classification (GHS/SAR) Operational Implication
Health (Acute) Skin Irrit. 2 / Eye Irrit.[1][2] 2A High risk of contact dermatitis and severe eye irritation.
Health (Systemic) Acute Tox. 4 (Oral) Harmful if swallowed.[1][3] Potential pharmacological activity (CNS effects common in cyclopropyl-benzyl pharmacophores).
Respiratory STOT SE 3 Vapor/mist causes respiratory tract irritation.[1][2][4]
Physical Combustible Liquid Flash point likely >90°C. Low vapor pressure but volatile enough to accumulate in headspace.
Reactivity Stable Incompatible with strong oxidizing agents and acid chlorides.
Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab basics." This compound combines lipophilicity (benzyl/cyclopropyl groups) with hydroxyl reactivity, facilitating skin permeation.

2.1 PPE Selection Table
ComponentStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Synthesis/Spill Cleanup)Technical Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesMechanism: Benzyl alcohols are severe ocular irritants.[5] Safety glasses allow vapor bypass; goggles provide a hermetic seal.
Hand Protection Nitrile (Double-gloved) Thickness: ≥ 0.11 mm Change time: 30 minsSilver Shield / Laminate (Inner) + Nitrile (Outer)Permeation: Lipophilic benzyl derivatives can permeate thin nitrile <15 mins. Laminate films offer >480 min breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)Full-Face Respirator with OV/P95 Cartridge Volatility: Organic Vapor (OV) cartridges neutralize benzyl vapors; P95 blocks aerosols if heating/stirring.
Body Defense Lab Coat (Poly-cotton) + Closed-toe shoesTyvek® Coveralls (Chemical Resistant)Absorption: Standard cotton absorbs and holds the chemical against the skin. Tyvek repels liquid splashes.
2.2 PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Assess Task Scale Is volume > 500mL OR Temperature > 60°C? Start->Scale Ventilation Is Fume Hood Available? Scale->Ventilation No HighRisk High-Risk Protocol: - Laminate Gloves (Inner) - Face Shield - Tyvek Suit Scale->HighRisk Yes LowRisk Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Lab Coat Ventilation->LowRisk Yes RespCheck Respiratory Protection: Full-Face Respirator (OV/P95) Ventilation->RespCheck No RespCheck->LowRisk Equipped

Figure 1: Risk-Based PPE Selection Logic. This decision tree ensures researchers scale their protection based on exposure potential rather than a "one-size-fits-all" approach.

Part 3: Operational Protocols
3.1 Handling & Synthesis
  • Engineering Controls: Always handle within a certified chemical fume hood. The cyclopropyl moiety is stable but the benzyl alcohol group can oxidize to the corresponding aldehyde/ketone (potent sensitizers) if left exposed to air/light.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent auto-oxidation.

  • Temperature Control: Maintain ambient temperature (<25°C). Avoid heating open vessels.

3.2 Spill Response Strategy

Immediate Action: Do not attempt to wipe with paper towels (increases surface area for evaporation).

  • Evacuate & Ventilate: Clear the immediate 3-meter radius.

  • Don PPE: Upgrade to High-Risk PPE (see Matrix).

  • Contain: Use Vermiculite or Sand . Do not use sawdust (reaction risk with potential oxidizers in the lab).

  • Neutralize: No specific neutralization required; physical removal is best.

  • Clean: Wash surface with 10% soap solution, then water. Collect all washings.

3.3 Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Do not mix with oxidizing acids (Nitric/Chromic) to prevent exothermic decomposition.

  • Container: HDPE or Glass waste container, clearly labeled "Toxic Organic - Benzyl Alcohol Derivative."

Part 4: Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Drench 15 min 2. Remove Clothing 3. Soap Wash Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush 15 min Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate Emergency Response Workflow.[6][7] Quick action mitigates the lipophilic absorption of the compound.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66090, alpha-Cyclopropylbenzyl alcohol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzyl alcohol derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

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